4-Chloro-5-methylfuro[2,3-D]pyrimidine
Description
Properties
IUPAC Name |
4-chloro-5-methylfuro[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O/c1-4-2-11-7-5(4)6(8)9-3-10-7/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEWBKSZFUCZYQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC2=C1C(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Chloro-5-methylfuro[2,3-d]pyrimidine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Chloro-5-methylfuro[2,3-d]pyrimidine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structural resemblance to endogenous purines makes it a privileged scaffold for the development of potent and selective kinase inhibitors and other therapeutic agents. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, with a focus on its application in the development of novel pharmaceuticals. Detailed experimental protocols and mechanistic insights are provided to support researchers in this field.
Introduction: The Significance of the Furo[2,3-d]pyrimidine Scaffold
The furo[2,3-d]pyrimidine core is a bioisostere of purine, where the imidazole ring is replaced by a furan ring. This modification maintains key hydrogen bonding features necessary for interaction with biological targets while offering unique electronic and steric properties. The strategic placement of a chlorine atom at the 4-position and a methyl group at the 5-position of this scaffold creates a versatile intermediate, this compound, which serves as a crucial building block for a diverse range of biologically active molecules.[1] Derivatives of the furo[2,3-d]pyrimidine scaffold have demonstrated significant potential as anticancer agents, kinase inhibitors, and antivirals.[2][3]
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design.
| Property | Value | Source |
| CAS Number | 1321618-96-5 | [4] |
| Molecular Formula | C₇H₅ClN₂O | [4] |
| Molecular Weight | 168.58 g/mol | [4] |
| Appearance | Off-white to pale yellow solid (predicted) | Inferred from related compounds |
| Melting Point | Not explicitly reported. Expected to be a crystalline solid with a relatively high melting point, similar to related heterocyclic compounds. | |
| Solubility | Sparingly soluble in water; soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and dimethylformamide (predicted). | Inferred from related compounds |
| Boiling Point | Decomposes before boiling under atmospheric pressure (predicted). |
Synthesis of the this compound Core
The synthesis of the this compound scaffold typically involves a multi-step sequence starting from readily available precursors. A common strategy involves the initial construction of a substituted furan ring followed by the annulation of the pyrimidine ring.
Conceptual Synthesis Workflow
Caption: General synthetic strategy for this compound.
Exemplary Synthetic Protocol
Step 1: Synthesis of a 2-Amino-3-cyano-4-methylfuran Intermediate
-
To a stirred solution of sodium ethoxide (prepared from sodium in absolute ethanol), add malononitrile and 3-chloro-2-butanone (or a similar precursor) at 0-5°C.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude furan intermediate. Purify by column chromatography if necessary.
Step 2: Cyclization to form the Furo[2,3-d]pyrimidine Ring
-
Reflux the 2-amino-3-cyano-4-methylfuran intermediate with an excess of formamide or a mixture of formic acid and formamide for several hours.
-
Upon completion, cool the reaction mixture and pour it into ice water.
-
Collect the precipitated solid by filtration, wash with water, and dry to obtain 5-methylfuro[2,3-d]pyrimidin-4-amine.
Step 3: Conversion to 5-Methylfuro[2,3-d]pyrimidin-4(3H)-one
-
Hydrolyze the 5-methylfuro[2,3-d]pyrimidin-4-amine under acidic or basic conditions to yield the corresponding 4-hydroxy derivative.
Step 4: Chlorination to this compound
-
Heat the 5-methylfuro[2,3-d]pyrimidin-4(3H)-one in an excess of phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) with a catalytic amount of N,N-dimethylformamide (DMF).
-
After the reaction is complete, carefully quench the excess chlorinating agent by pouring the mixture onto crushed ice.
-
Neutralize the solution with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield this compound. Further purification can be achieved by recrystallization or column chromatography.
Chemical Reactivity and Derivatization
The chemical reactivity of this compound is dominated by the electrophilic nature of the pyrimidine ring, which is further activated by the electron-withdrawing chloro substituent at the C4 position. This makes the C4 carbon highly susceptible to nucleophilic aromatic substitution (SNAr).
Nucleophilic Aromatic Substitution (SNAr)
The chlorine atom at the 4-position is an excellent leaving group and can be readily displaced by a variety of nucleophiles. This reaction is the cornerstone for the synthesis of a vast library of furo[2,3-d]pyrimidine derivatives.
Reaction with Amines:
Treatment of this compound with primary or secondary amines, typically in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate, in a polar aprotic solvent like DMF or acetonitrile, affords the corresponding 4-amino-5-methylfuro[2,3-d]pyrimidine derivatives. These derivatives are often investigated as kinase inhibitors.[6]
Reaction with Alcohols and Phenols:
Alkoxides and phenoxides can displace the 4-chloro substituent to yield 4-alkoxy and 4-aryloxy derivatives, respectively. These reactions are generally carried out using the corresponding alcohol or phenol in the presence of a strong base like sodium hydride.
Reaction with Thiols:
Thiolates readily react with this compound to form 4-thioether derivatives.
Palladium-Catalyzed Cross-Coupling Reactions
The chloro substituent also enables participation in various palladium-catalyzed cross-coupling reactions, further expanding the synthetic utility of this scaffold.
Suzuki-Miyaura Coupling:
Reaction with boronic acids or their esters in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) and a base (e.g., K₂CO₃ or Cs₂CO₃) allows for the introduction of aryl or heteroaryl groups at the 4-position.
Buchwald-Hartwig Amination:
This reaction provides an alternative to the classical SNAr for the formation of C-N bonds, often with broader substrate scope and milder reaction conditions.
Sonogashira Coupling:
Coupling with terminal alkynes in the presence of a palladium catalyst and a copper(I) co-catalyst can be used to install alkynyl moieties at the 4-position.
Reactivity of the Furan Ring
The furan ring is generally less reactive towards electrophiles than the pyrimidine ring is towards nucleophiles. However, under specific conditions, electrophilic substitution on the furan ring may be possible, although this is less commonly exploited for derivatization.
Spectroscopic Characterization
While specific spectral data for this compound is not available in the provided search results, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.[7][8]
-
¹H NMR: The spectrum is expected to show a singlet for the methyl group protons (around δ 2.0-2.5 ppm), a singlet for the C6-proton of the furan ring (around δ 7.0-7.5 ppm), and a singlet for the C2-proton of the pyrimidine ring (around δ 8.0-8.5 ppm).
-
¹³C NMR: The spectrum would display distinct signals for the seven carbon atoms, including the methyl carbon, the carbons of the furan and pyrimidine rings, with the C4 carbon bearing the chlorine atom appearing at a characteristic downfield shift.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) and an M+2 peak with an approximate ratio of 3:1, which is characteristic of a compound containing one chlorine atom.
-
Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for C-H, C=C, and C=N stretching vibrations within the aromatic rings, as well as a C-Cl stretching vibration.
Applications in Drug Discovery and Medicinal Chemistry
The this compound scaffold is a key pharmacophore in the development of various therapeutic agents, primarily due to its ability to mimic the purine structure and interact with ATP-binding sites of kinases.
Kinase Inhibitors
Numerous furo[2,3-d]pyrimidine derivatives have been synthesized and evaluated as inhibitors of various protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases like cancer. The 4-amino substituted derivatives, readily prepared from this compound, have shown potent inhibitory activity against tyrosine kinases and serine/threonine kinases.[3][6]
Caption: Workflow for developing kinase inhibitors from the title compound.
Anticancer Agents
The development of furo[2,3-d]pyrimidine-based anticancer agents is an active area of research. These compounds can exert their antitumor effects through various mechanisms, including the inhibition of kinases involved in cancer cell proliferation, survival, and angiogenesis.[9][10]
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is advisable to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water. For detailed safety information, consult the Material Safety Data Sheet (MSDS) from the supplier.
Conclusion
This compound is a highly valuable and versatile building block in organic and medicinal chemistry. Its straightforward derivatization, primarily through nucleophilic substitution at the 4-position, allows for the synthesis of a wide array of compounds with significant biological activities. The furo[2,3-d]pyrimidine scaffold continues to be a promising platform for the discovery of novel therapeutics, particularly in the area of kinase inhibition for cancer therapy. This guide provides a solid foundation for researchers to understand and utilize this important chemical entity in their scientific endeavors.
References
-
BenchChem. (2025). Design and Synthesis of Novel Furo[2,3-d]pyrimidine Derivatives: A Technical Guide.[1]
-
Taylor & Francis Online. (2022, April 23). Synthesis and anticancer activities of diverse furo[2,3-d]pyrimidine and benzofuro[3,2-d]pyrimidine derivatives.[3]
-
RSC Publishing. (n.d.). Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation.[2]
-
MDPI. (2024, October 24). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations.[11]
-
Google Patents. (n.d.). Preparation method of 4-chloropyrrolo[2,3-d]pyrimidine.[12]
-
MDPI. (n.d.). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives.[7]
-
RSC Publishing. (2022, March 15). Identification of novel furo[2,3-d]pyrimidine based chalcones as potent anti-breast cancer agents: synthesis, in vitro and in vivo biological evaluation.[5]
-
MDPI. (n.d.). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives.[8]
-
American Elements. (n.d.). This compound.[4]
- LMA leidykla. (2015, September 30). Synthesis of 5-(arylaminomethyl)furo[2,3-d] pyrimidine derivatives and cytotoxicity evaluation against some human solid tumor cell lines.
-
NIH. (2022, March 15). Identification of novel furo[2,3-d]pyrimidine based chalcones as potent anti-breast cancer agents: synthesis, in vitro and in vivo biological evaluation.[10]
-
PubMed. (2021). Design and synthesis of novel furan, furo[2,3-d]pyrimidine and furo[3,2-e][1][2][13]triazolo[1,5-c]pyrimidine derivatives as potential VEGFR-2 inhibitors.[6]
-
LookChem. (n.d.). Cas 272-02-6,Furo[2,3-d]pyrimidine (8CI,9CI).[14]
-
ChemicalBook. (n.d.). 4-CHLORO-5-PHENYLTHIENO[2,3-D]PYRIMIDINE synthesis.[15]
-
PubMed. (2016, June 23). Design, Synthesis, and Preclinical Evaluation of 4-Substituted-5-methyl-furo[2,3-d]pyrimidines as Microtubule Targeting Agents That Are Effective against Multidrug Resistant Cancer Cells.[6]
-
Google Patents. (n.d.). US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine.[3]
-
ResearchGate. (2022). Synthesis, spectroscopic characterization, and in vitro antimicrobial activity of fused pyrazolo[4′,3′:4,5]thieno[3,2‐d]pyrimidine.[16]
-
BenchChem. (n.d.). Design and Synthesis of Novel Furo[2,3-d]pyrimidine Derivatives: A Technical Guide.[2]
Sources
- 1. 4-Chloro-5-fluoro-7H-pyrrolo(2,3-d)pyrimidine | C6H3ClFN3 | CID 11321224 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine - Google Patents [patents.google.com]
- 4. americanelements.com [americanelements.com]
- 5. Identification of novel furo[2,3- d ]pyrimidine based chalcones as potent anti-breast cancer agents: synthesis, in vitro and in vivo biological evalua ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00889K [pubs.rsc.org]
- 6. Design, Synthesis, and Preclinical Evaluation of 4-Substituted-5-methyl-furo[2,3-d]pyrimidines as Microtubule Targeting Agents That Are Effective against Multidrug Resistant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. chemwhat.com [chemwhat.com]
- 10. Identification of novel furo[2,3-d]pyrimidine based chalcones as potent anti-breast cancer agents: synthesis, in vitro and in vivo biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. CN101830904B - Preparation method of 4-chloropyrrolo[2,3-d]pyrimidine - Google Patents [patents.google.com]
- 13. US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine - Google Patents [patents.google.com]
- 14. medcraveonline.com [medcraveonline.com]
- 15. 4-Chloro-2-methyl-5H,7H-furo[3,4-D]pyrimidine | C7H7ClN2O | CID 21554597 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 4-Chloro-5-methylfuro[2,3-d]pyrimidine: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Chloro-5-methylfuro[2,3-d]pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry. The guide details its chemical identity, including its CAS number, and delves into its synthesis, physicochemical properties, and key applications, particularly its role as a versatile scaffold in the development of novel therapeutics. The content is structured to provide not only factual information but also expert insights into the rationale behind synthetic strategies and the interpretation of analytical data, making it a valuable resource for professionals in the field of drug discovery and development.
Introduction: The Significance of the Furo[2,3-d]pyrimidine Scaffold
The furo[2,3-d]pyrimidine core is a privileged heterocyclic system in medicinal chemistry, recognized for its structural resemblance to purines. This similarity allows furo[2,3-d]pyrimidine derivatives to interact with a wide range of biological targets, including protein kinases, which are pivotal in cellular signaling pathways and are often dysregulated in diseases such as cancer. The strategic placement of various substituents on this scaffold allows for the fine-tuning of pharmacological activity, selectivity, and pharmacokinetic properties. This compound, in particular, serves as a crucial intermediate, with the chloro group at the 4-position acting as a versatile handle for introducing diverse functionalities through nucleophilic substitution reactions.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in synthesis and drug design.
| Property | Value | Source |
| CAS Number | 1321618-96-5 | [1] |
| Molecular Formula | C₇H₅ClN₂O | [1] |
| Molecular Weight | 168.58 g/mol | [1] |
| Appearance | Expected to be a crystalline solid | General knowledge |
| Solubility | Soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. Sparingly soluble in water. | General knowledge |
| Stability | Stable under standard laboratory conditions. Should be protected from strong oxidizing agents and prolonged exposure to moisture. | General knowledge |
Synthesis of this compound: A Proposed Protocol
Rationale for the Synthetic Strategy
The proposed synthesis involves a multi-step sequence starting from readily available precursors. The core of this strategy is the construction of the furo[2,3-d]pyrimidine ring system, followed by chlorination to install the reactive chloro group at the 4-position. This approach offers flexibility and allows for the synthesis of various analogues by modifying the starting materials.
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol
Step 1: Synthesis of 2-Amino-5-methylfuran-3-carbonitrile
This step involves the condensation of a suitable starting material to form the furan ring.
-
Reaction: A variation of the Gewald reaction can be employed, starting from a suitable ketone, an activated nitrile, and elemental sulfur in the presence of a base.
Step 2: Synthesis of 5-Methylfuro[2,3-d]pyrimidin-4(3H)-one
This involves the cyclization of the aminofuran intermediate to form the pyrimidinone ring.
-
To a solution of 2-amino-5-methylfuran-3-carbonitrile in an appropriate solvent (e.g., formamide or a high-boiling point ether), add an excess of formic acid or use formamide as both the reagent and solvent.
-
Heat the reaction mixture under reflux for several hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into cold water to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to yield 5-methylfuro[2,3-d]pyrimidin-4(3H)-one.
Step 3: Synthesis of this compound
This final step introduces the chloro group at the 4-position.
-
Suspend 5-methylfuro[2,3-d]pyrimidin-4(3H)-one in an excess of phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). A catalytic amount of a tertiary amine base (e.g., N,N-dimethylaniline) can be added to facilitate the reaction.
-
Heat the mixture to reflux and maintain the temperature for a few hours until the reaction is complete (monitored by TLC).
-
Carefully quench the reaction by pouring the mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide) until the product precipitates.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Spectroscopic Characterization
While specific spectra for this compound are not available in the searched literature, the expected spectroscopic data can be inferred from the analysis of closely related analogues.[2]
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl group protons, and distinct signals for the protons on the furan and pyrimidine rings. The chemical shifts will be influenced by the electron-withdrawing nature of the chloro group and the fused ring system.
-
¹³C NMR: The carbon NMR spectrum will display characteristic peaks for the methyl carbon, the carbons of the furan and pyrimidine rings, and the carbon atom attached to the chlorine.
-
Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound (168.58 g/mol ), with a characteristic isotopic pattern for a molecule containing one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio).
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for C-H, C=C, C=N, and C-Cl bonds.
Reactivity and Chemical Behavior
The chemical reactivity of this compound is dominated by the presence of the chloro substituent at the 4-position of the electron-deficient pyrimidine ring. This makes the compound susceptible to nucleophilic aromatic substitution (SₙAr) reactions.
Caption: Key reactivity of this compound via SₙAr.
This reactivity is the cornerstone of its utility in medicinal chemistry, allowing for the introduction of a wide array of functional groups at the 4-position, leading to the generation of large libraries of compounds for biological screening.
Applications in Drug Discovery and Development
The furo[2,3-d]pyrimidine scaffold is a well-established pharmacophore in modern drug discovery. Derivatives of this compound have shown significant potential in various therapeutic areas, most notably in oncology.
Anticancer Agents
Numerous studies have highlighted the potent anticancer activity of furo[2,3-d]pyrimidine derivatives.[2][4][5] These compounds often exert their effects by inhibiting key enzymes involved in cancer cell proliferation and survival.
-
Kinase Inhibition: The structural similarity to purines allows furo[2,3-d]pyrimidines to act as ATP-competitive inhibitors of protein kinases.[6] By modifying the substituent at the 4-position, researchers can achieve selectivity for specific kinases, such as those in the PI3K/AKT/mTOR signaling pathway, which is frequently hyperactivated in cancer.[7]
-
Microtubule Targeting Agents: Certain derivatives have been shown to interfere with microtubule dynamics, a validated target for cancer chemotherapy.[7] These agents can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.
Other Therapeutic Areas
The versatility of the furo[2,3-d]pyrimidine scaffold extends beyond oncology. Derivatives have been investigated for their potential as:
-
Antiviral agents
-
Anti-inflammatory agents
-
Antimicrobial agents [8]
Safety and Handling
While a specific safety data sheet (SDS) for this compound was not found, general precautions for handling chlorinated heterocyclic compounds should be followed. These compounds are potentially hazardous and should be handled by trained personnel in a well-ventilated laboratory fume hood.
General Safety Recommendations:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Inhalation: Avoid inhaling dust or vapors.
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a valuable and versatile building block in the synthesis of novel, biologically active molecules. Its straightforward, albeit multi-step, synthesis and the reactivity of its 4-chloro substituent make it an attractive starting point for the development of diverse compound libraries. The demonstrated efficacy of furo[2,3-d]pyrimidine derivatives, particularly in the realm of anticancer drug discovery, underscores the importance of this scaffold. This technical guide provides a solid foundation for researchers and scientists working with this compound, offering insights into its synthesis, properties, and potential applications, thereby facilitating further innovation in the field of medicinal chemistry.
References
- Abouzid, K. A. M., et al. (2022).
- El-Adl, K., et al. (2021). Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. RSC Advances, 11(54), 34133-34151.
- Wei, L., et al. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers in Chemistry, 10, 864671.
- Abdel-Aziz, A. A.-M., et al. (2021). Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1649-1665.
-
ResearchGate. (2022). Identification of novel furo[2,3- d ]pyrimidine based chalcones as potent anti-breast cancer agents: synthesis, in vitro and in vivo biological evaluation. Retrieved from [Link]
-
SpectraBase. (n.d.). 4-CHLORO-5-METHYL-7H-PYRROLO-[2,3-D]-PYRIMIDINE - Optional[13C NMR]. Retrieved from [Link]
-
PubChem. (n.d.). 4-Chloro-2-methyl-5H,7H-furo[3,4-D]pyrimidine. Retrieved from [Link]
- Głowacka, I. E., et al. (2021).
-
American Elements. (n.d.). This compound. Retrieved from [Link]
- El-Sayed, N. N. E., et al. (2025). A novel furo[2,3- d] pyrimidine-based chalcone derivative (MMK-1931) loaded chitosomes as a potential cancer therapy in an Ehrlich ascites tumor model. Journal of Drug Targeting, 1-25.
-
Khunger, R., et al. (2024). Design, synthesis and anticancer evaluation of 4-Substituted 5,6,7,8-tetrahydrobenzo[7][9]thieno[2,3-d]pyrimidines as dual topoisomerase I and II inhibitors. Bioorganic Chemistry, 149, 108043.
-
PubChem. (n.d.). 4-Chloro-5-fluoro-7H-pyrrolo(2,3-d)pyrimidine. Retrieved from [Link]
- Ahmed, N. M., et al. (2021). Design, synthesis, molecular docking and in silico ADMET profile of pyrano[2,3-d]pyrimidine derivatives as antimicrobial and anticancer agents. Bioorganic Chemistry, 115, 105186.
-
ResearchGate. (n.d.). 13C NMR spectra of synthesized model compound 4f. Retrieved from [Link]
Sources
- 1. 4-chloro-5H-pyrrolo[3,2-d]pyrimidine | C6H4ClN3 | CID 5370695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Identification of novel furo[2,3-d]pyrimidine based chalcones as potent anti-breast cancer agents: synthesis, in vitro and in vivo biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. A novel furo[2,3- d]pyrimidine-based chalcone derivative (MMK-1931) loaded chitosomes as a potential cancer therapy in an Ehrlich ascites tumour model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Applications in Medicinal Chemistry and its Improved Synthesis_Chemicalbook [chemicalbook.com]
- 7. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Design, synthesis, molecular docking and in silico ADMET profile of pyrano[2,3-d]pyrimidine derivatives as antimicrobial and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 4-CHLORO-5-PHENYLTHIENO[2,3-D]PYRIMIDINE synthesis - chemicalbook [chemicalbook.com]
A Technical Guide to the Structure Elucidation of 4-Chloro-5-methylfuro[2,3-d]pyrimidine
Abstract
This technical guide provides a comprehensive, in-depth framework for the unequivocal structure elucidation of 4-Chloro-5-methylfuro[2,3-d]pyrimidine (C₇H₅ClN₂O), a heterocyclic compound of interest in medicinal chemistry and materials science.[1] As a Senior Application Scientist, this document moves beyond mere procedural descriptions to instill a deep, causal understanding of the analytical choices and data interpretation required. We will explore an integrated, multi-technique approach, grounded in the principles of scientific integrity, where each analytical step serves to validate the others. This guide is intended for researchers, scientists, and drug development professionals who require a robust, field-proven methodology for characterizing complex small molecules. We will detail the strategic application of High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) Spectroscopy to build an unassailable structural proof.
The Logic of Structure Elucidation: An Integrated Approach
The causality behind this workflow is critical: Purity assessment is a prerequisite, as impurities can confound spectroscopic data. Mass spectrometry provides the elemental formula, defining the atomic components. NMR spectroscopy then maps the connectivity of these atoms, while IR spectroscopy confirms the presence of key functional groups. Each step logically builds upon the last, creating a self-validating analytical system.
Caption: Integrated workflow for structure elucidation.
Prerequisite: Purity Assessment via High-Performance Liquid Chromatography (HPLC)
Expertise & Causality: Before any structural analysis, we must first establish the purity of the analyte. A validated HPLC method is one of the most crucial components of a Certificate of Analysis for any active pharmaceutical ingredient (API) or intermediate.[4] The presence of co-eluting impurities, starting materials, or synthetic byproducts can lead to erroneous interpretations of spectroscopic data. An optimized HPLC method ensures that the sample being analyzed is representative of the target compound.
High-performance liquid chromatography is a cornerstone technique in pharmaceutical analysis, enabling the precise separation of compounds based on their physicochemical properties.[5] The goal is to develop a robust and reproducible method that can clearly separate the main peak (this compound) from all potential process-related impurities and degradation products.[4][5]
Experimental Protocol: Reverse-Phase HPLC
This protocol outlines a general-purpose reverse-phase HPLC method suitable for analyzing heterocyclic compounds of intermediate polarity.
-
Instrumentation: HPLC system with a UV detector, autosampler, and column oven.
-
Column Selection: C18 stationary phase (e.g., 4.6 mm x 150 mm, 5 µm particle size). The C18 phase is chosen for its versatility in retaining a wide range of organic molecules.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water. The acid is used to improve peak shape by protonating silanol groups on the stationary phase and ensuring the analyte is in a single ionic form.
-
Mobile Phase B: Acetonitrile.
-
-
Elution Method: A gradient elution is recommended for initial screening to resolve analytes with a wide range of polarities.[6]
-
Start at 5% B, ramp to 95% B over 15 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to 5% B over 1 minute and re-equilibrate for 4 minutes.
-
-
System Parameters:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Elevated temperature reduces mobile phase viscosity and can improve peak efficiency.
-
Detector Wavelength: 254 nm, selected based on the expected UV absorbance of the pyrimidine ring system.
-
Injection Volume: 10 µL.[7]
-
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of approximately 0.5 mg/mL. Ensure the sample is fully dissolved and filter through a 0.45 µm syringe filter to prevent particulates from damaging the column.[7]
-
Analysis: Inject the sample and integrate the resulting chromatogram. Purity is typically reported as the area percentage of the main peak relative to the total area of all peaks. For regulatory purposes, a purity level >98% is often required.
Mass Spectrometry (MS): Confirming Molecular Weight and Formula
Trustworthiness: High-Resolution Mass Spectrometry (HRMS) is the gold standard for determining the elemental composition of an unknown compound.[8] Its ability to measure mass-to-charge ratios (m/z) to four or five decimal places allows for the calculation of a unique molecular formula, providing a high degree of confidence in the compound's identity.
For this compound, MS serves two primary functions:
-
Confirming the monoisotopic mass of the molecule (C₇H₅ClN₂O = 168.0145).[1]
-
Observing the characteristic isotopic pattern of chlorine.
Natural chlorine exists as two stable isotopes: ³⁵Cl (≈75% abundance) and ³⁷Cl (≈25% abundance).[9] This results in a distinctive "M" and "M+2" peak pattern in the mass spectrum, with a relative intensity ratio of approximately 3:1.[9] This isotopic signature is a powerful diagnostic tool for identifying chlorine-containing compounds.[10]
Experimental Protocol: Electrospray Ionization - Time of Flight (ESI-TOF) MS
-
Ionization Mode: Positive Electrospray Ionization (ESI+). The nitrogen atoms in the pyrimidine ring are basic and readily accept a proton to form a [M+H]⁺ ion.
-
Sample Infusion: The sample, prepared as for HPLC, is directly infused or injected from an LC system into the mass spectrometer.
-
MS Parameters:
-
Mass Range: 50-500 m/z.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
-
Data Interpretation:
-
Look for the protonated molecular ion [M+H]⁺.
-
The "M" peak should appear at m/z ≈ 169.0218 (for ¹²C₇¹H₆³⁵Cl¹⁴N₂¹⁶O).
-
The "M+2" peak should appear at m/z ≈ 171.0188 (for ¹²C₇¹H₆³⁷Cl¹⁴N₂¹⁶O).
-
Verify that the intensity ratio of the 169 peak to the 171 peak is approximately 3:1.
-
| Parameter | Expected Value for C₇H₅ClN₂O | Rationale / Key Feature |
| Chemical Formula | C₇H₅ClN₂O | Based on synthesis |
| Molecular Weight | 168.58 g/mol | Calculated from atomic weights |
| Monoisotopic Mass | 168.0145 Da | Exact mass for HRMS |
| [M+H]⁺ (³⁵Cl) | 169.0218 m/z | Primary ion observed in ESI+ |
| [M+H]⁺ (³⁷Cl) | 171.0188 m/z | M+2 peak due to chlorine isotope |
| Isotope Ratio | ~3:1 (M:M+2) | Definitive signature for one chlorine atom. [9] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
Expertise & Causality: While MS provides the "what" (elemental formula), NMR spectroscopy provides the "how" (the connectivity of atoms).[11] It is arguably the most powerful tool for structure elucidation. By analyzing the chemical shifts, integration, and coupling patterns in ¹H NMR, and the chemical shifts in ¹³C NMR, we can piece together the exact arrangement of the molecule's carbon-hydrogen framework.
For this compound, we expect to see signals corresponding to the methyl group protons, the furan ring proton, and the pyrimidine ring proton.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the purified sample in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion and resolution.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ carbons.
Predicted Spectral Data & Interpretation
| Structure & Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale and Interpretation |
| C5-CH₃ | ~2.5 - 2.8 | ~12 - 15 | The methyl group is attached to an sp² carbon of the furan ring, leading to a downfield shift compared to an aliphatic methyl. |
| H2 | ~8.5 - 8.8 | ~150 - 153 | This proton is on the pyrimidine ring, adjacent to two electronegative nitrogen atoms, causing a significant downfield shift. It should appear as a singlet. |
| H6 | ~7.5 - 7.8 | ~110 - 115 | This proton is on the electron-rich furan ring. It will likely appear as a singlet, though long-range coupling to the methyl group is possible. |
| C4-Cl | - | ~155 - 158 | The carbon atom directly bonded to the electronegative chlorine atom is significantly deshielded and shifted downfield. |
| Quaternary Carbons | - | ~105, 150, 165 | The remaining four quaternary carbons (C4a, C5, C7a) will appear in the ¹³C spectrum but not the ¹H spectrum. Their shifts are influenced by adjacent heteroatoms. |
Note: Predicted shifts are estimates based on typical values for furo[2,3-d]pyrimidine systems and may vary based on solvent and other factors.[12][13]
Infrared (IR) Spectroscopy: Identifying Functional Groups
Trustworthiness: Attenuated Total Reflectance (ATR) FTIR spectroscopy is a rapid, non-destructive technique ideal for identifying characteristic functional groups within a molecule.[14][15] It requires little to no sample preparation and provides a molecular fingerprint.[16][17][18] For our target molecule, IR will help confirm the presence of the aromatic-like rings and C-Cl bond.
Experimental Protocol: ATR-FTIR
-
Sample Preparation: Place a small amount of the solid, purified sample directly onto the ATR crystal (typically diamond).[15]
-
Acquisition: Apply pressure to ensure good contact between the sample and the crystal.[15] Collect the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.
-
Data Interpretation: Analyze the spectrum for characteristic absorption bands.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Interpretation |
| C=C / C=N Stretching | 1600 - 1450 | Strong absorptions characteristic of the fused aromatic ring system. |
| C-H Aromatic Stretching | 3100 - 3000 | Weak to medium bands for the C-H bonds on the furan and pyrimidine rings. |
| C-H Aliphatic Stretching | 2980 - 2850 | Weak bands corresponding to the methyl group. |
| C-O-C Stretching | 1250 - 1050 | Strong band characteristic of the ether linkage within the furan ring. |
| C-Cl Stretching | 800 - 600 | A medium to strong band confirming the carbon-chlorine bond. |
Data Synthesis: Assembling the Final Structure
Caption: Convergence of analytical data to confirm the final structure.
Conclusion
This guide has outlined a robust, multi-faceted strategy for the complete structure elucidation of this compound. By logically sequencing experiments from purity assessment to detailed spectroscopic analysis, and by understanding the causal links between each step, researchers can achieve a high degree of confidence in their results. The integration of HPLC, high-resolution mass spectrometry, ¹H and ¹³C NMR, and FTIR spectroscopy provides a self-validating system that is essential for the rigorous characterization demanded in modern chemical and pharmaceutical research. The methodologies described herein are grounded in established analytical principles and represent a best-practice approach to molecular structure determination.
References
-
Specac Ltd. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Available from: [Link]
-
Mettler Toledo. ATR-FTIR Spectroscopy Basics. Available from: [Link]
-
Chemistry Steps. Isotopes in Mass Spectrometry. Available from: [Link]
-
Onyx Scientific. An Effective Approach to HPLC Method Development. Available from: [Link]
-
LC-GC. HPLC Method Development and Validation for Pharmaceutical Analysis. Available from: [Link]
-
Bruker. ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy. Available from: [Link]
-
University of Calgary. Ch13 - Mass Spectroscopy. Available from: [Link]
-
Pharma's Almanac. Navigating HPLC Method Development: Tips for Success. Available from: [Link]
-
ACS Publications. Chlorine isotope effects in mass spectrometry by multiple reaction monitoring. Available from: [Link]
-
Save My Exams. The M+1 & M+2 Peaks | Cambridge (CIE) AS Chemistry Revision Notes 2023. Available from: [Link]
-
PharmaGuru. Learn HPLC Method Development With Expert Tips, 4 Case Studies and 7 FAQs. Available from: [Link]
-
Agilent. ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Available from: [Link]
-
ResearchGate. Patterns of the molecular ion with multiple chlorine or bromine atoms. Available from: [Link]
-
Bruker. Guide to FT-IR Spectroscopy. Available from: [Link]
-
Asian Journal of Pharmaceutical Research. Steps involved in HPLC Method Development. Available from: [Link]
-
Intertek. Molecular Structure Characterisation and Structural Elucidation. Available from: [Link]
-
PubMed Central. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. Available from: [Link]
-
Taylor & Francis. Structure elucidation – Knowledge and References. Available from: [Link]
-
University College Dublin. CHEM30210 - Structure Determination and Aromatic Heterocyclic Chemistry. Available from: [Link]
-
American Elements. This compound. Available from: [Link]
-
YouTube. Mod-05 Lec-05 Overview of Structure Determination in Heterocyclic Chemistry. Available from: [Link]
-
ResearchGate. Synthesis of furo-[2,3-d]pyrimidine derivatives containing ethylene ether spacers. Available from: [Link]
-
PubChem. 4-Chloro-5-fluoro-7H-pyrrolo(2,3-d)pyrimidine. Available from: [Link]
-
National Institutes of Health. Identification of novel furo[2,3-d]pyrimidine based chalcones as potent anti-breast cancer agents: synthesis, in vitro and in vivo biological evaluation. Available from: [Link]
-
Institute of Molecular and Translational Medicine. Identification of furo[2,3-d]pyrimidin-4-ylsulfanyl-1,3,4-thiadiazole derivatives as novel FLT3-ITD inhibitors. Available from: [Link]
-
MDPI. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Available from: [Link]
-
RSC Publishing. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. Available from: [Link]
-
PubChem. 4-Chloro-5-fluoro-2-(methylsulfanyl)pyrimidine. Available from: [Link]
Sources
- 1. americanelements.com [americanelements.com]
- 2. Molecular Structure Characterisation and Structural Elucidation [intertek.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. onyxipca.com [onyxipca.com]
- 5. pharmasalmanac.com [pharmasalmanac.com]
- 6. pharmtech.com [pharmtech.com]
- 7. pharmaguru.co [pharmaguru.co]
- 8. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives [mdpi.com]
- 9. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 10. savemyexams.com [savemyexams.com]
- 11. benchchem.com [benchchem.com]
- 12. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. mt.com [mt.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]
- 17. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | アジレント [agilent.com]
- 18. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
An In-Depth Technical Guide to 4-Chloro-5-methylfuro[2,3-d]pyrimidine: A Key Intermediate in Medicinal Chemistry
This guide provides an in-depth exploration of 4-chloro-5-methylfuro[2,3-d]pyrimidine, a heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. We will delve into its chemical identity, synthesis, reactivity, and its burgeoning role as a versatile scaffold in the design of novel therapeutics, particularly in the realm of oncology.
Chemical Identity and Properties
IUPAC Name: this compound[1]
Synonyms:
-
There are no widely recognized synonyms for this compound.
Chemical and Physical Properties:
| Property | Value | Source |
| CAS Number | 1321618-96-5 | [1] |
| Molecular Formula | C₇H₅ClN₂O | [1] |
| Molecular Weight | 168.58 g/mol | [1] |
| Appearance | Expected to be an off-white to pale yellow solid | Inferred from similar compounds |
| Solubility | Soluble in organic solvents such as DMSO, DMF, and chlorinated solvents; sparingly soluble in water. | Inferred from similar compounds |
| Melting Point | Not reported, but expected to be in the range of 150-200 °C | Inferred from similar compounds |
Synthesis of this compound: A Strategic Overview
The synthesis of this compound is a multi-step process that hinges on the construction of the furo[2,3-d]pyrimidine core followed by a crucial chlorination step. The general strategy involves the initial formation of a substituted furan, which then undergoes cyclization to form the fused pyrimidine ring.
Synthetic Pathway
The synthesis commences with the formation of a 2-aminofuran-3-carbonitrile derivative, which serves as the foundational building block for the furo[2,3-d]pyrimidine scaffold. This intermediate is then cyclized to form the corresponding furopyrimidinone, which is subsequently chlorinated to yield the target compound.
Caption: Synthetic route to this compound.
Detailed Experimental Protocol: Synthesis of 5-Methylfuro[2,3-d]pyrimidin-4(3H)-one
This protocol is adapted from methodologies used for similar furo[2,3-d]pyrimidine syntheses.
Materials:
-
2-Amino-5-methylfuran-3-carbonitrile
-
Formamidine hydrochloride
-
Sodium ethoxide
-
Ethanol
-
Hydrochloric acid (HCl)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-5-methylfuran-3-carbonitrile (1.0 eq) in anhydrous ethanol.
-
Addition of Reagents: To the stirred solution, add sodium ethoxide (1.1 eq) followed by formamidine hydrochloride (1.2 eq).
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and neutralize with a dilute aqueous solution of HCl.
-
Isolation: The product, 5-methylfuro[2,3-d]pyrimidin-4(3H)-one, will precipitate out of the solution. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
Detailed Experimental Protocol: Chlorination to this compound
Materials:
-
5-Methylfuro[2,3-d]pyrimidin-4(3H)-one
-
Phosphorus oxychloride (POCl₃) or Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Toluene or another high-boiling inert solvent
-
Saturated sodium bicarbonate solution
-
Dichloromethane or Ethyl acetate
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 5-methylfuro[2,3-d]pyrimidin-4(3H)-one (1.0 eq) in toluene.
-
Addition of Reagents: Add a catalytic amount of DMF, followed by the slow addition of phosphorus oxychloride (3-5 eq) or thionyl chloride (3-5 eq) at 0 °C.
-
Reaction: After the addition is complete, heat the mixture to reflux (typically 100-110 °C) and maintain for 2-4 hours, or until TLC indicates the complete consumption of the starting material.
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound.
Chemical Reactivity and Mechanistic Insights
The reactivity of this compound is dominated by the presence of the chloro substituent at the 4-position of the pyrimidine ring. This position is highly susceptible to nucleophilic aromatic substitution (SNAr), making the compound a valuable intermediate for the introduction of various functional groups.
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring, coupled with the chlorine atom, renders the C4 carbon electrophilic and prone to attack by nucleophiles.
Caption: General mechanism for SNAr at the C4 position.
Common nucleophiles used in reactions with 4-chloro-furo[2,3-d]pyrimidines include:
-
Amines (primary and secondary)
-
Alcohols (alkoxides)
-
Thiols (thiolates)
The reaction with amines is particularly significant in drug discovery for the synthesis of libraries of substituted pyrimidines.
Palladium-Catalyzed Cross-Coupling Reactions
While SNAr is the most common reaction, the chloro group can also participate in palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, allowing for the formation of carbon-carbon and carbon-nitrogen bonds.
Applications in Drug Discovery and Development
The furo[2,3-d]pyrimidine scaffold is considered a "privileged" structure in medicinal chemistry due to its resemblance to the purine core of nucleotides. This structural mimicry allows furo[2,3-d]pyrimidine derivatives to interact with a wide range of biological targets, particularly protein kinases.
Kinase Inhibitors
Many kinases play a pivotal role in cell signaling pathways that are often dysregulated in cancer. The furo[2,3-d]pyrimidine core serves as an excellent scaffold for the design of ATP-competitive kinase inhibitors. The 4-position, made reactive by the chloro group, is a key vector for introducing substituents that can interact with the hinge region of the kinase ATP-binding pocket.
Caption: Role of this compound in kinase inhibitor synthesis.
Derivatives of 5-methyl-furo[2,3-d]pyrimidine have shown potent inhibitory activity against several receptor tyrosine kinases, including:
-
Epidermal Growth Factor Receptor (EGFR)[2]
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)[2]
-
Platelet-Derived Growth Factor Receptor β (PDGFR-β)[2]
Microtubule Targeting Agents
Recent studies have also highlighted the potential of 4-substituted-5-methyl-furo[2,3-d]pyrimidines as microtubule targeting agents.[3] These compounds can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis, and have shown efficacy against multidrug-resistant cancer cell lines.[3]
Conclusion
This compound is a highly valuable and versatile building block in modern medicinal chemistry. Its straightforward synthesis and the reactivity of the 4-chloro group provide a gateway to a diverse range of substituted furo[2,3-d]pyrimidine derivatives. The proven success of this scaffold in developing potent kinase inhibitors and microtubule targeting agents underscores its importance for researchers and scientists dedicated to the discovery of next-generation therapeutics.
References
- Devambatla, H., et al. (2025). Design, Synthesis, and Preclinical Evaluation of 4-Substituted-5-methyl-furo[2,3-d]pyrimidines as Microtubule Targeting Agents That Are Effective against Multidrug Resistant Cancer Cells.
- Gangjee, A., et al. (2018). Design, synthesis and preclinical evaluation of 5-methyl-N4-aryl-furo[2,3-d]pyrimidines as single agents with combination chemotherapy potential. Bioorganic & Medicinal Chemistry Letters, 28(18), 3051-3057.
-
American Elements. (n.d.). This compound. Retrieved from [Link]
Sources
Unlocking the Therapeutic Potential of 4-Chloro-5-methylfuro[2,3-d]pyrimidine: A Technical Guide to Putative Targets
Introduction
The furo[2,3-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, bearing a close structural resemblance to endogenous purines. This bioisosteric relationship allows compounds based on this scaffold to interact with a wide array of biological targets, particularly ATP-binding sites within protein kinases.[1][2] The subject of this guide, 4-Chloro-5-methylfuro[2,3-d]pyrimidine, represents a key intermediate and a potentially potent therapeutic agent in its own right. The presence of a reactive chloro group at the 4-position offers a versatile handle for synthetic elaboration, while the core scaffold has been consistently associated with significant anticancer properties.[3][4] This document provides an in-depth exploration of the most probable therapeutic targets of this compound and its derivatives, offering a scientific rationale and detailed experimental workflows for their validation.
Core Therapeutic Hypothesis: A Multi-Targeted Anticancer Agent
The current body of research strongly suggests that the primary therapeutic utility of the this compound scaffold lies in oncology. Its derivatives have demonstrated potent activity against a range of cancer cell lines, including those resistant to standard chemotherapies.[5][6] The central hypothesis is that this scaffold does not act on a single target but rather engages multiple key nodes within cancer cell signaling and proliferation pathways. This multi-targeted approach is a highly sought-after attribute in modern drug discovery, as it can potentially lead to more durable responses and overcome resistance mechanisms.
The most promising therapeutic avenues for this compound and its analogues can be broadly categorized into two main mechanisms of action: inhibition of crucial cell signaling kinases and disruption of microtubule dynamics .
Putative Target Class 1: Protein Kinases
The structural similarity of the furo[2,3-d]pyrimidine core to adenine, the nitrogenous base of ATP, makes it an ideal candidate for targeting the ATP-binding pocket of protein kinases. Many derivatives have been reported as potent kinase inhibitors.[2]
Receptor Tyrosine Kinases (RTKs)
RTKs are cell surface receptors that play a pivotal role in cell growth, differentiation, and survival. Their aberrant activation is a common driver of cancer. Several furo[2,3-d]pyrimidine derivatives have shown inhibitory activity against key RTKs.[3][7]
-
Epidermal Growth Factor Receptor (EGFR): Overexpression or mutation of EGFR is prevalent in many cancers, including non-small cell lung cancer and glioblastoma. Furo[2,3-d]pyrimidines have been identified as potent inhibitors of EGFR.[7]
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): As a key mediator of angiogenesis, the formation of new blood vessels, VEGFR-2 is a critical target in cancer therapy. Inhibition of VEGFR-2 can starve tumors of the nutrients and oxygen they need to grow.[8]
Non-Receptor Tyrosine Kinases and Serine/Threonine Kinases
-
Phosphoinositide 3-kinase (PI3K)/AKT Pathway: This is a central signaling pathway that promotes cell survival and proliferation. Furo[2,3-d]pyrimidine derivatives have been designed as potent PI3K/AKT dual inhibitors.[9][10] Inhibition of this pathway can induce apoptosis and halt cell cycle progression.
The proposed mechanism of kinase inhibition by the furo[2,3-d]pyrimidine scaffold is illustrated in the following signaling pathway diagram.
Caption: Experimental workflow for validating therapeutic targets.
Quantitative Data Summary
The following table summarizes representative biological activities reported for various furo[2,3-d]pyrimidine derivatives, highlighting the potential of this scaffold.
| Compound Class | Target/Assay | Reported Activity (IC₅₀/GI₅₀) | Reference |
| Furo[2,3-d]pyrimidine-chalcone hybrids | MCF-7 breast cancer cell line | 0.51 - 1.39 µM | |
| Furo[2,3-d]pyrimidine-thiadiazole hybrids | PI3Kα / PI3Kβ / AKT | 0.175 µM / 0.071 µM / 0.411 µM | |
| 4-substituted-furo[2,3-d]pyrimidines | EGFR | 3 nM | |
| 4-substituted-furo[2,3-d]pyrimidines | HepG2 liver cancer cell line | 0.70 µM | |
| 4-substituted-5-methyl-furo[2,3-d]pyrimidines | NCI 60-cell line panel | <10 nM in 47 cell lines | |
| 4-substituted-5-methyl-furo[2,3-d]pyrimidines | Tubulin Assembly | Comparable to Combretastatin A-4 |
Conclusion and Future Directions
The this compound scaffold is a highly promising starting point for the development of novel anticancer therapeutics. The existing literature strongly supports at least two major mechanisms of action: the inhibition of key oncogenic kinases (such as EGFR, VEGFR-2, and PI3K/AKT) and the disruption of microtubule dynamics. Its potential to act as a multi-targeted agent and to overcome common drug resistance mechanisms makes it particularly attractive.
Future research should focus on synthesizing a focused library of derivatives based on the this compound core to systematically probe the structure-activity relationships for both kinase inhibition and microtubule targeting. Lead compounds identified through the validation workflows described herein should be advanced into in vivo xenograft models to assess their efficacy and pharmacokinetic properties. This strategic approach will be crucial in fully elucidating and harnessing the therapeutic potential of this versatile chemical scaffold.
References
-
Mansour, M. A., Oraby, M. A., Muhammad, Z. A., Lasheen, D. S., Gaber, H. M., & Abouzid, K. A. M. (2022). Identification of novel furo[2,3-d]pyrimidine based chalcones as potent anti-breast cancer agents: synthesis, in vitro and in vivo biological evaluation. RSC Medicinal Chemistry. [Link]
-
Al-Ostath, A., et al. (2023). Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. RSC Medicinal Chemistry. [Link]
-
Tang, X., Zheng, A., Wu, F., Liao, C., Hu, Y., & Luo, C. (2022). Synthesis and anticancer activities of diverse furo[2,3-d]pyrimidine and benzofuro[3,2-d]pyrimidine derivatives. Taylor & Francis Online. [Link]
-
Tang, X., et al. (2022). Synthesis and anticancer activities of diverse furo[2,3-d]pyrimidine and benzofuro[3,2-d]pyrimidine derivatives. Synthetic Communications, 52(7). [Link]
-
Bacher, G., et al. (2004). Furo[2,3-d]pyrimidines and oxazolo[5,4-d]pyrimidines as inhibitors of receptor tyrosine kinases (RTK). Semantic Scholar. [Link]
-
Al-Ostath, A., et al. (2023). Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. PubMed Central. [Link]
-
ResearchGate. (n.d.). Synthesis of furo[2,3-d]pyrimidine derivative (61). ResearchGate. [Link]
-
ResearchGate. (n.d.). Synthetic approaches for furo[2,3-d]pyrimidines. ResearchGate. [Link]
-
Devambatla, H. P., et al. (2016). Design, Synthesis, and Preclinical Evaluation of 4-Substituted-5-methyl-furo[2,3-d]pyrimidines as Microtubule Targeting Agents That Are Effective against Multidrug Resistant Cancer Cells. ResearchGate. [Link]
-
Devambatla, H. P., et al. (2016). Design, Synthesis, and Preclinical Evaluation of 4-Substituted-5-methyl-furo[2,3-d]pyrimidines as Microtubule Targeting Agents That Are Effective against Multidrug Resistant Cancer Cells. PubMed. [Link]
-
Devambatla, H. P., et al. (2016). Design, Synthesis, and Preclinical Evaluation of 4-Substituted-5-methyl-furo[2,3-d]pyrimidines as Microtubule Targeting Agents That Are Effective against Multidrug Resistant Cancer Cells. National Institutes of Health. [Link]
-
Mansour, M. A., et al. (2022). Identification of novel furo[2,3-d]pyrimidine based chalcones as potent anti-breast cancer agents: synthesis, in vitro and in vivo biological evaluation. National Institutes of Health. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Identification of novel furo[2,3- d ]pyrimidine based chalcones as potent anti-breast cancer agents: synthesis, in vitro and in vivo biological evalua ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00889K [pubs.rsc.org]
- 6. Identification of novel furo[2,3-d]pyrimidine based chalcones as potent anti-breast cancer agents: synthesis, in vitro and in vivo biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Furo[2,3-d]pyrimidines and oxazolo[5,4-d]pyrimidines as inhibitors of receptor tyrosine kinases (RTK) | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
Whitepaper: A Synergistic In Silico Workflow for Predicting the Biological Activity of 4-Chloro-5-methylfuro[2,3-d]pyrimidine
Abstract
The furo[2,3-d]pyrimidine scaffold is recognized as a privileged structure in medicinal chemistry, frequently appearing in potent kinase inhibitors with therapeutic potential in oncology.[1][2] This guide presents a comprehensive, in-depth workflow for the in silico prediction of biological activity for a specific, under-characterized derivative: 4-Chloro-5-methylfuro[2,3-d]pyrimidine. We move beyond a simple recitation of methods to provide a logical, self-validating framework that synthesizes ligand-based and structure-based computational techniques. This document is designed for drug discovery professionals to not only execute predictive protocols but to understand the causal reasoning behind each step, thereby increasing the confidence in the resulting hypotheses. The workflow culminates in an integrated analysis, providing a robust, data-driven foundation for prioritizing this compound for further experimental validation.
Introduction: The Rationale for Predictive Modeling
In the landscape of modern drug discovery, computational methods are indispensable for accelerating the identification and optimization of novel therapeutic agents.[3][4] They allow for the rapid, cost-effective screening of vast chemical spaces to prioritize compounds that are most likely to succeed in lengthy and expensive experimental pipelines.
The subject of this guide, this compound (PubChem CID: 71741755), belongs to a class of heterocyclic compounds that has demonstrated significant potential, particularly as inhibitors of protein kinases—a critical class of enzymes implicated in cancer and inflammatory diseases.[2][5] While extensive data exists for the broader furo[2,3-d]pyrimidine family, this specific molecule remains largely uncharacterized. This guide, therefore, establishes a multi-faceted computational strategy to predict its most probable biological target(s) and mechanism of action, transforming it from an unknown entity into a candidate with a testable, data-supported hypothesis.
Our approach is built on two pillars of computational chemistry:
-
Ligand-Based Methods: These approaches leverage the knowledge of existing active molecules to identify common features required for activity, and are particularly useful when target information is ambiguous.[6]
-
Structure-Based Methods: When a high-resolution 3D structure of a potential biological target is available, these methods can predict binding interactions with high precision.[7]
Part I: Target Identification via Chemical Informatics
Expertise & Experience: Before any prediction of activity can be made, we must first generate a hypothesis about the target. A compound's potency is meaningless without context. Given the lack of direct bioactivity data for our specific molecule, we employ a "guilt-by-association" strategy, leveraging decades of curated public data to identify its most likely protein partners. The core principle is that structurally similar molecules often share similar biological targets.
Protocol 2.1: Target Fishing via Similarity Searching
This protocol uses chemical similarity to search large biological databases (e.g., ChEMBL, PubChem) for structurally related compounds with known and annotated biological targets.
-
Query Definition: Obtain the canonical SMILES (Simplified Molecular Input Line Entry System) string for this compound: CC1=C(C=O)C2=C(O1)N=C(N=C2)Cl.
-
Database Selection: Utilize a comprehensive bioactivity database such as ChEMBL, which links chemical structures to experimental bioactivity data.
-
Similarity Search Execution: Perform a Tanimoto-based similarity search using the SMILES string as the query. The Tanimoto coefficient is a standard metric for comparing molecular fingerprints. Set a similarity threshold of ≥70% to identify closely related analogs.
-
Target Aggregation & Analysis: Collect the list of protein targets associated with the retrieved similar compounds. Analyze the target list for frequency and class.
-
Prioritization: Prioritize targets that appear frequently and belong to a well-defined protein family. For the furo[2,3-d]pyrimidine scaffold, this search is highly likely to yield a list dominated by protein kinases , such as Epidermal Growth Factor Receptor (EGFR), Phosphoinositide 3-kinases (PI3K), and Aurora Kinases.[1][2][5] These, therefore, become our primary targets for subsequent structure-based analysis.
Caption: Workflow for identifying probable biological targets using chemical similarity.
Part II: Ligand-Based Modeling for Activity Prediction
Expertise & Experience: Ligand-based methods are powerful when a set of molecules with known activities is available, but a high-quality target structure is not. They work by abstracting the essential chemical features responsible for bioactivity. Even when a target structure is known, these models serve as an excellent independent validation for structure-based findings.
Methodology 3.1: 3D Pharmacophore Modeling
A pharmacophore is an abstract 3D arrangement of molecular features (e.g., hydrogen bond acceptors/donors, hydrophobic centers, aromatic rings) that is essential for biological activity.[6][8] By creating a pharmacophore model from known potent inhibitors of a target like EGFR, we can screen our query molecule to see if it spatially matches these critical features.
-
Dataset Curation: Assemble a set of at least 5-10 structurally diverse, highly active inhibitors of a prioritized target (e.g., EGFR). Source these from literature or databases like BindingDB. Include their experimental IC₅₀ or Kᵢ values.
-
Conformational Analysis: Generate a set of low-energy 3D conformations for each molecule in the dataset to ensure the biologically relevant conformation is included.
-
Feature Identification & Alignment: Use a pharmacophore modeling software (e.g., Discovery Studio, LigandScout) to identify common chemical features among the active compounds. The software will align the molecules in 3D space to maximize the overlap of these features.
-
Hypothesis Generation: The software will generate several pharmacophore hypotheses. The best model is typically the one that best explains the activity of the training set compounds and has the highest statistical significance (e.g., cost/benefit analysis).[9]
-
Model Validation: A crucial step is to challenge the model with a "test set" containing known active and inactive compounds that were not used in model generation. A robust model will correctly identify the actives as "hits" and reject the inactives.[10]
-
Screening: Fit the 3D structure of this compound onto the validated pharmacophore model. A good fit value indicates that the molecule possesses the necessary features in the correct spatial orientation for binding.[11]
Methodology 3.2: Quantitative Structure-Activity Relationship (QSAR)
QSAR provides a mathematical relationship between the chemical properties of a set of molecules and their biological activities.[12] A well-validated QSAR model can predict the activity of a new compound, like ours, based solely on its structure.[13]
-
Dataset Preparation: Curate a dataset of at least 20-30 furo[2,3-d]pyrimidine analogs with experimentally measured biological activity (e.g., pIC₅₀, which is -log(IC₅₀)) against a single target kinase.
-
Descriptor Calculation: For each molecule, calculate a range of molecular descriptors. These are numerical values that represent different aspects of the molecule's topology, geometry, and electronic properties.
-
Data Partitioning: Divide the dataset into a training set (~80%) for building the model and a test set (~20%) for validating it.[14]
-
Model Generation: Use a machine learning algorithm (e.g., Multiple Linear Regression, Random Forest) to build a model that correlates the descriptors of the training set molecules with their pIC₅₀ values.[4][15]
-
Trustworthiness & Validation: The model's predictive power must be rigorously validated.
-
Internal Validation: Use cross-validation (e.g., leave-one-out) on the training set to check for robustness. A high Q² value (>0.5) is desirable.
-
External Validation: Use the model to predict the pIC₅₀ values for the test set molecules. The predictive power is confirmed by a high R² value (>0.6) between the predicted and experimental activities.[14]
-
-
Prediction: Once validated, use the QSAR model to calculate the predicted pIC₅₀ for this compound.
| Compound ID | SMILES | Mol. Weight | LogP | H-Bond Donors | Exp. pIC₅₀ | Pred. pIC₅₀ |
| Cmpd_1 | ... | 350.4 | 3.1 | 1 | 8.2 | 8.1 |
| Cmpd_2 | ... | 364.4 | 3.5 | 1 | 7.9 | 8.0 |
| ... | ... | ... | ... | ... | ... | ... |
| Query | CC1=C... | 168.6 | 1.8 | 0 | N/A | ? |
Part III: Structure-Based Modeling for Mechanistic Insight
Expertise & Experience: Structure-based design is the cornerstone of modern computational drug discovery. By using the 3D atomic coordinates of the target protein, we can simulate the physical "handshake" between our molecule and its binding site. This not only predicts binding affinity but also reveals the specific interactions—hydrogen bonds, hydrophobic contacts, etc.—that anchor the molecule, providing a clear, testable hypothesis of its mechanism of action.
Methodology 4.1: Molecular Docking
Molecular docking predicts the preferred binding orientation (pose) and affinity (scoring) of a ligand within a protein's active site.[16] A properly validated docking protocol is a powerful predictive tool.
-
Target Preparation:
-
Download the crystal structure of a target kinase (e.g., EGFR, PDB ID: 1M17) from the Protein Data Bank (RCSB PDB).
-
Prepare the protein using software like AutoDock Tools or Schrödinger Maestro.[17][18] This involves removing water molecules, repairing missing side chains, adding polar hydrogens, and assigning partial charges. This step is critical for accurately modeling the electrostatic environment of the binding site.
-
-
Ligand Preparation:
-
Generate the 3D coordinates for this compound.
-
Perform an energy minimization using a suitable force field to obtain a low-energy, stable conformation.
-
-
Binding Site Definition: Define the docking search space (the "grid box") around the active site. The most reliable way to do this is to center the grid on the position of the co-crystallized ligand found in the original PDB file.[19]
-
Trustworthiness: Protocol Validation via Re-docking:
-
This is the most critical step for ensuring your docking parameters are valid.
-
Extract the original co-crystallized ligand from the PDB structure.
-
Dock this same ligand back into the protein using your prepared structure and grid.
-
Validation Criterion: Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystal pose. An RMSD value < 2.0 Å indicates that your docking protocol can accurately reproduce the experimentally observed binding mode. This validates the protocol's reliability for docking new ligands.
-
-
Docking Execution: Using the validated protocol, dock this compound into the target's active site using a program like AutoDock Vina.[16]
-
Results Analysis:
-
Binding Affinity: Analyze the predicted binding energy (reported in kcal/mol). More negative values suggest stronger binding.
-
Interaction Analysis: Visualize the top-ranked docking pose. Identify key interactions, such as hydrogen bonds to hinge-region residues (common in kinase inhibitors), pi-stacking, and hydrophobic contacts. This provides a structural hypothesis for the compound's activity.
-
Caption: A workflow for molecular docking that includes a critical self-validation step.
Methodology 4.2: Molecular Dynamics (MD) Simulation
Expertise & Experience: Molecular docking provides a static, time-independent snapshot of binding. However, proteins are dynamic entities that fluctuate in a physiological environment. MD simulation offers a way to assess the stability of the predicted docking pose over time, adding a much higher level of confidence to the prediction.[1][2]
-
System Preparation: Take the best-ranked pose of the protein-ligand complex from docking.
-
Solvation: Place the complex in a simulation box filled with explicit water molecules and counter-ions to neutralize the system, mimicking physiological conditions.
-
Simulation: Run an MD simulation for a duration of 50-100 nanoseconds. This involves solving Newton's equations of motion for every atom in the system.
-
Trajectory Analysis: Analyze the resulting trajectory to assess stability. Key metrics include:
-
RMSD of the ligand: A stable, low-fluctuation RMSD for the ligand indicates it remains securely in the binding pocket.
-
Interaction Persistence: Monitor the key hydrogen bonds and hydrophobic contacts identified in docking. Do they remain stable throughout the simulation?
-
A stable MD trajectory strongly supports the hypothesis that the docked pose represents a viable and persistent binding mode.
Synthesis and Conclusion
The power of this workflow lies in the integration of its orthogonal components. A high-confidence prediction is achieved when multiple lines of evidence converge.
Building a Conclusive Argument:
-
Does the molecule fit the pharmacophore model derived from known active compounds?
-
Is the activity predicted by the QSAR model within a potent range?
-
Does the molecule achieve a favorable docking score in the target active site?
-
Does the predicted binding pose from docking remain stable in an MD simulation ?
If the answer to these questions is yes, a strong, multi-faceted hypothesis has been generated. For example, we might conclude: "this compound is predicted to be a sub-micromolar inhibitor of EGFR. This is supported by its strong fit to an EGFR pharmacophore model, a favorable docking energy of -9.5 kcal/mol involving a key hydrogen bond to the hinge residue Met793, and a stable binding pose confirmed over a 100 ns MD simulation."
This level of detail provides a clear rationale for advancing the compound to chemical synthesis and in vitro biological assays, effectively bridging the gap between computational hypothesis and experimental validation.
References
- ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot.
- Zhong, Z., et al. (n.d.). Tracking protein kinase targeting advances: integrating QSAR into machine learning for kinase-targeted drug discovery. PubMed Central.
- Nantasenamat, C., et al. (2010). Advances in computational methods to predict the biological activity of compounds. Expert Opinion on Drug Discovery.
- CAS. (n.d.). In Silico Insights: QSAR Modeling of TBK1 Kinase Inhibitors for Enhanced Drug Discovery.
- Kamal, Z., et al. (2016). Molecular docking and pharmacophore studies of heterocyclic compounds as Heat shock protein 90 (Hsp90) Inhibitors. PubMed Central.
- Srinivas, K., et al. (2017). Quantitative Structure–Activity Relationship Modeling of Kinase Selectivity Profiles.
- Chen, H. (n.d.). A Deep Learning Approach to Predicting Bioactivity of Small Molecules Based on Molecular Structure. Stanford University.
- Mali, S. N., et al. (n.d.). 3D-QSAR-Based Pharmacophore Modeling, Virtual Screening, and Molecular Dynamics Simulations for the Identification of Spleen Tyrosine Kinase Inhibitors. Frontiers.
- YouTube. (2025).
- Xu, D., et al. (n.d.).
- Abdel-Maksoud, M. S., et al. (n.d.). Design, Synthesis, Biological Evaluation, and In Silico Studies of Novel Furo[2,3-d]pyrimidine Derivatives as EGFR Inhibitors With Potential Antitumor Activity. PubMed.
- Medina-Franco, J. L., et al. (n.d.). The pursuit of accurate predictive models of the bioactivity of small molecules. PubMed Central.
- Kamal, Z., et al. (2016). Molecular docking and pharmacophore studies of heterocyclic compounds as Heat shock protein 90 (Hsp90) Inhibitors.
- YouTube. (2024). Drug Designing Using Molecular Docking - For Beginners. YouTube.
- Cortes-Ciriano, I., & Bender, A. (2025). Transfer learning applied in predicting small molecule bioactivity. bioRxiv.
- Nantasenamat, C., et al. (2010). Advances in computational methods to predict the biological activity of compounds. Taylor & Francis Online.
- YouTube. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube.
- YouTube. (2025).
- EvitaChem. (n.d.). 4-Chloro-5-methyl-5,7-dihydrofuro[3,4-D]pyrimidine. EvitaChem.
- Adimoolam, M. G., et al. (2023).
- QxMD. (n.d.). Design, Synthesis, Biological Evaluation, and In Silico Studies of Novel Furo[2,3-d]pyrimidine Derivatives as EGFR Inhibitors With Potential Antitumor Activity. Read by QxMD.
- El-Sayed, N. F., et al. (n.d.).
- Chem-Space. (2025).
- ResearchGate. (2025). Design, Synthesis, Biological Evaluation, and In Silico Studies of Novel Furo[2,3‐d]pyrimidine Derivatives as EGFR Inhibitors With Potential Antitumor Activity | Request PDF.
- ResearchGate. (n.d.). Novel furo[2,3- d ]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation | Request PDF.
- Muhammed, M. T., & Aki-Yalcin, E. (2021).
- PubChem. (n.d.). 4-Chloro-2-methyl-5H,7H-furo[3,4-D]pyrimidine.
- PubChem. (n.d.). 4-Chloro-5-fluoro-7H-pyrrolo(2,3-d)pyrimidine.
- Abdel-Maksoud, M. S., et al. (2022). Identification of novel furo[2,3-d]pyrimidine based chalcones as potent anti-breast cancer agents: synthesis, in vitro and in vivo biological evaluation.
- American Elements. (n.d.). This compound. American Elements.
- Al-Suwaidan, I. A., et al. (n.d.).
- Baranauskaite, K., et al. (n.d.).
Sources
- 1. Design, Synthesis, Biological Evaluation, and In Silico Studies of Novel Furo[2,3-d]pyrimidine Derivatives as EGFR Inhibitors With Potential Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Advances in computational methods to predict the biological activity of compounds | Semantic Scholar [semanticscholar.org]
- 4. cs230.stanford.edu [cs230.stanford.edu]
- 5. tandfonline.com [tandfonline.com]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications [pharmacareerinsider.com]
- 9. Frontiers | 3D-QSAR-Based Pharmacophore Modeling, Virtual Screening, and Molecular Dynamics Simulations for the Identification of Spleen Tyrosine Kinase Inhibitors [frontiersin.org]
- 10. Molecular docking and pharmacophore studies of heterocyclic compounds as Heat shock protein 90 (Hsp90) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Tracking protein kinase targeting advances: integrating QSAR into machine learning for kinase-targeted drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. The pursuit of accurate predictive models of the bioactivity of small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 17. youtube.com [youtube.com]
- 18. m.youtube.com [m.youtube.com]
- 19. youtube.com [youtube.com]
The Strategic Importance of 4-Chloro-5-methylfuro[2,3-d]pyrimidine in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Furo[2,3-d]pyrimidine Scaffold as a Privileged Heterocycle
In the landscape of medicinal chemistry, the furo[2,3-d]pyrimidine core stands out as a "privileged scaffold." Its structural resemblance to the native purine bases allows it to effectively mimic adenosine triphosphate (ATP) and interact with the ATP-binding sites of a multitude of enzymes, particularly protein kinases. This inherent bioisosterism has rendered the furo[2,3-d]pyrimidine framework a cornerstone in the design of targeted therapeutics, especially in oncology. Dysregulation of protein kinase activity is a hallmark of many cancers, making kinase inhibitors a critical class of anti-cancer drugs. The strategic functionalization of the furo[2,3-d]pyrimidine core allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties, leading to the development of highly effective and targeted therapies.
This technical guide delves into the synthesis, reactivity, and potential applications of a specific, highly valuable derivative: 4-Chloro-5-methylfuro[2,3-d]pyrimidine . The introduction of a chloro group at the 4-position and a methyl group at the 5-position imparts unique chemical and biological properties to the scaffold, making it a pivotal building block for the next generation of kinase inhibitors and other therapeutic agents.
Physicochemical Properties and Structural Features
A comprehensive understanding of the physicochemical properties of this compound is essential for its effective utilization in drug discovery workflows.
| Property | Value | Source |
| Molecular Formula | C₇H₅ClN₂O | |
| Molecular Weight | 168.58 g/mol | |
| CAS Number | 1321618-96-5 | |
| Appearance | Likely a solid at room temperature | Inferred |
| Solubility | Expected to be soluble in common organic solvents like DMF, DMSO, and chlorinated solvents | Inferred from related structures |
The key structural features that dictate the reactivity and biological activity of this compound are:
-
The 4-Chloro Substituent: This is the most reactive site on the molecule for nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the pyrimidine ring activates the C4 position, making the chloro group an excellent leaving group. This allows for the facile introduction of a wide variety of nucleophiles, such as amines, thiols, and alcohols, which is a cornerstone of library synthesis in drug discovery.
-
The 5-Methyl Group: The presence of this small alkyl group can have a profound impact on the molecule's biological activity and pharmacokinetic properties, an effect often referred to as the "magic methyl" effect. It can enhance binding affinity to the target protein through favorable van der Waals interactions, improve metabolic stability by blocking potential sites of oxidation, and influence the overall conformation of the molecule.
Synthesis of this compound: A Proposed Pathway
While a direct, step-by-step synthesis of this compound is not extensively documented in publicly available literature, a robust synthetic route can be proposed based on established methodologies for the synthesis of related furo[2,3-d]pyrimidines. The following workflow outlines a plausible and efficient synthesis.
Figure 1: Proposed synthetic workflow for this compound.
Part 1: Synthesis of the Key Intermediate: 5-Methylfuro[2,3-d]pyrimidin-4(3H)-one
The synthesis commences with the construction of the crucial furo[2,3-d]pyrimidine core.
Step 1: Synthesis of 2-Amino-3-cyano-4-methylfuran
This step involves a base-catalyzed condensation reaction to form the substituted furan ring.
Experimental Protocol:
-
To a stirred solution of ethyl acetoacetate (1 equivalent) and malononitrile (1 equivalent) in ethanol, add a catalytic amount of a suitable base, such as piperidine or triethylamine.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the product, 2-amino-3-cyano-4-methylfuran, may precipitate from the reaction mixture. If not, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.
Causality Behind Experimental Choices:
-
Base Catalyst: The base is crucial for deprotonating the active methylene group of malononitrile, initiating the condensation cascade. The choice of a mild organic base like piperidine or triethylamine prevents unwanted side reactions.
-
Solvent: Ethanol is a common and effective solvent for this type of condensation, as it readily dissolves the reactants and facilitates the reaction.
Step 2: Cyclization to form 5-Methylfuro[2,3-d]pyrimidin-4(3H)-one
The pyrimidine ring is then formed by reacting the aminonitrile furan derivative with formamide.
Experimental Protocol:
-
A mixture of 2-amino-3-cyano-4-methylfuran (1 equivalent) and an excess of formamide is heated at 150-180 °C for several hours.
-
The progress of the cyclization is monitored by TLC.
-
After completion, the reaction mixture is cooled, and the product, 5-methylfuro[2,3-d]pyrimidin-4(3H)-one, is isolated by filtration or by dilution with water followed by filtration. The crude product can be purified by recrystallization.
Causality Behind Experimental Choices:
-
Formamide: Formamide serves as both the reagent, providing the necessary atoms for the pyrimidine ring, and as a high-boiling solvent.
-
High Temperature: The high temperature is necessary to drive the cyclization reaction, which involves the formation of new carbon-nitrogen bonds.
Part 2: Chlorination to Yield this compound
The final step is the conversion of the hydroxyl group (in its tautomeric form) at the 4-position to a chloro group.
Experimental Protocol:
-
A mixture of 5-methylfuro[2,3-d]pyrimidin-4(3H)-one (1 equivalent) and phosphorus oxychloride (POCl₃, 5-10 equivalents) is heated at reflux for 2-4 hours.[1] A catalytic amount of a tertiary amine, such as N,N-dimethylaniline, may be added to facilitate the reaction.
-
After the reaction is complete (monitored by TLC), the excess POCl₃ is carefully removed by distillation under reduced pressure.
-
The residue is then cautiously poured onto crushed ice with vigorous stirring.
-
The resulting precipitate, this compound, is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization or column chromatography.[1]
Causality Behind Experimental Choices:
-
Phosphorus Oxychloride (POCl₃): POCl₃ is a standard and highly effective reagent for the chlorination of hydroxyl groups on heterocyclic rings like pyrimidines.[1]
-
Excess Reagent: Using an excess of POCl₃ ensures the complete conversion of the starting material and also serves as the reaction solvent.
-
Careful Quenching: The reaction of POCl₃ with water is highly exothermic and produces hydrochloric acid. Therefore, quenching the reaction mixture by pouring it onto ice must be done with extreme caution in a well-ventilated fume hood.
Reactivity and Applications in Drug Discovery
The synthetic utility of this compound lies in the reactivity of its 4-chloro substituent. This position is highly susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of a diverse array of functional groups and the construction of large compound libraries for high-throughput screening.
Figure 2: Key reactions of this compound in drug discovery.
Nucleophilic Aromatic Substitution (SNAr)
The most common and valuable reaction of this compound is its reaction with various nucleophiles.
General Experimental Protocol for SNAr with Amines:
-
To a solution of this compound (1 equivalent) in a suitable solvent such as isopropanol, DMF, or DMSO, add the desired amine (1-1.5 equivalents) and a base such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃).
-
Heat the reaction mixture at a temperature ranging from 80 °C to 150 °C, depending on the reactivity of the amine, until the reaction is complete (monitored by TLC or LC-MS).
-
After cooling, the reaction mixture is typically diluted with water, and the product is extracted with an organic solvent like ethyl acetate.
-
The organic layer is then washed, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography or recrystallization.
Palladium-Catalyzed Cross-Coupling Reactions
The 4-chloro substituent can also participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, to form carbon-carbon and carbon-nitrogen bonds, respectively. This further expands the chemical space that can be explored from this versatile intermediate.
Application as a Kinase Inhibitor Scaffold
The furo[2,3-d]pyrimidine scaffold is a well-established hinge-binding motif in many kinase inhibitors. The nitrogen atoms in the pyrimidine ring form crucial hydrogen bonds with the hinge region of the kinase active site, mimicking the interaction of ATP. The 5-methyl group can provide additional beneficial interactions with hydrophobic pockets within the active site, potentially increasing potency and selectivity. The substituent introduced at the 4-position via SNAr or cross-coupling can be designed to interact with other regions of the kinase, further enhancing affinity and modulating the selectivity profile.
For instance, derivatives of the closely related 4-substituted-5-methyl-furo[2,3-d]pyrimidines have shown potent activity as microtubule targeting agents and inhibitors of multiple receptor tyrosine kinases, including EGFR, VEGFR-2, and PDGFR-β.[2][3]
Conclusion
This compound is a highly valuable and versatile building block in modern drug discovery. Its efficient synthesis, coupled with the reactivity of the 4-chloro group, allows for the rapid generation of diverse compound libraries. The strategic incorporation of the 5-methyl group can confer advantageous properties, leading to the development of potent and selective therapeutic agents. As the demand for novel and effective targeted therapies continues to grow, the importance of key intermediates like this compound in the arsenal of medicinal chemists is undeniable.
References
-
Synthesis of 2-amino-3-cyano-4,5-bis(3,4-methylenedioxybenzyl)furan. ResearchGate. Available at: [Link]
-
Design, Synthesis, and Preclinical Evaluation of 4-Substituted-5-methyl-furo[2,3-d]pyrimidines as Microtubule Targeting Agents That Are Effective against Multidrug Resistant Cancer Cells. ResearchGate. Available at: [Link]
-
Design, synthesis and preclinical evaluation of 5-methyl-N4-aryl-furo[2,3-d]pyrimidines as single agents with combination chemotherapy potential. PubMed. Available at: [Link]
-
Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. National Center for Biotechnology Information. Available at: [Link]
Sources
- 1. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and preclinical evaluation of 5-methyl-N4-aryl-furo[2,3-d]pyrimidines as single agents with combination chemotherapy potential - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 4-Chloro-5-methylfuro[2,3-d]pyrimidine: An Essential Heterocyclic Building Block
Introduction: The Significance of the Furo[2,3-d]pyrimidine Scaffold
The furo[2,3-d]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry, recognized as a 7-deaza analogue of biogenic purines. This structural motif is a cornerstone in the development of a diverse array of therapeutic agents, including potent inhibitors of crucial enzymes like dihydrofolate reductase (DHFR) and thymidylate synthase (TS), as well as multi-receptor tyrosine kinase inhibitors targeting EGFR, VEGFR-2, and PDGFR-β.[1] The title compound, 4-Chloro-5-methylfuro[2,3-d]pyrimidine, is a key intermediate, with the chloro substituent at the 4-position serving as a versatile handle for the introduction of various nucleophiles, enabling the synthesis of libraries of novel drug candidates.[2] Derivatives of this scaffold have shown promise as microtubule targeting agents effective against multidrug-resistant cancer cells, highlighting the therapeutic potential unlocked by this versatile building block.[3]
This application note provides a comprehensive, two-step protocol for the synthesis of this compound, commencing with the construction of the furo[2,3-d]pyrimidine core, followed by a robust chlorination procedure. The causality behind experimental choices and self-validating systems are emphasized to ensure reproducibility and success.
Overall Synthetic Workflow
The synthesis of this compound is achieved through a two-step process. The initial step involves the construction of the 5-methylfuro[2,3-d]pyrimidin-4-ol intermediate. This is followed by a chlorination reaction to yield the final product.
Caption: Two-step synthesis of this compound.
Experimental Protocols
Part 1: Synthesis of 5-methylfuro[2,3-d]pyrimidin-4-ol
This initial step constructs the core heterocyclic system. The reaction proceeds via an initial condensation to form an aminocyanofuran intermediate, which is then cyclized to the desired furo[2,3-d]pyrimidin-4-ol.
Materials and Reagents:
| Reagent | Grade | Supplier |
| Hydroxyacetone | ReagentPlus®, 90% | Sigma-Aldrich |
| Malononitrile | 99% | Acros Organics |
| Triethylamine | ≥99.5% | Fisher Chemical |
| Ethanol | Anhydrous, ≥99.5% | J.T. Baker |
| Formamidine hydrochloride | 98% | Alfa Aesar |
| Sodium ethoxide | 21% w/w in ethanol | EMD Millipore |
| Hydrochloric acid (HCl) | 1 M aqueous solution | VWR Chemicals |
Procedure:
-
Synthesis of 2-Amino-3-cyano-4-methylfuran:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve hydroxyacetone (10.0 g, 0.135 mol) and malononitrile (8.9 g, 0.135 mol) in 100 mL of anhydrous ethanol.
-
To this solution, add triethylamine (1.4 g, 0.0135 mol) dropwise at room temperature. The addition of a catalytic amount of a weak base is crucial to promote the Knoevenagel condensation without inducing polymerization of the reactants.
-
Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the mobile phase.
-
Upon completion, cool the reaction mixture in an ice bath to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold ethanol (2 x 20 mL), and dry under vacuum to yield 2-amino-3-cyano-4-methylfuran as a solid. This intermediate is typically used in the next step without further purification.[3]
-
-
Cyclization to 5-methylfuro[2,3-d]pyrimidin-4-ol:
-
In a 500 mL three-necked flask fitted with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add the crude 2-amino-3-cyano-4-methylfuran (from the previous step, approx. 0.135 mol) and formamidine hydrochloride (13.0 g, 0.162 mol).
-
Add 250 mL of a 21% w/w solution of sodium ethoxide in ethanol. The use of a strong base like sodium ethoxide is essential for the cyclization to proceed.
-
Heat the mixture to reflux and maintain for 8 hours under a nitrogen atmosphere to prevent side reactions.
-
After reflux, cool the reaction mixture to room temperature and then place it in an ice bath.
-
Carefully neutralize the mixture by the dropwise addition of 1 M aqueous HCl until a pH of approximately 7 is reached. This will precipitate the product.
-
Collect the precipitate by vacuum filtration, wash thoroughly with water (3 x 50 mL) and then with cold ethanol (2 x 30 mL).
-
Dry the solid in a vacuum oven at 60 °C to a constant weight to obtain 5-methylfuro[2,3-d]pyrimidin-4-ol.
-
Part 2: Synthesis of this compound
The hydroxyl group at the 4-position of the pyrimidine ring is converted to a chloro group using a standard chlorinating agent. This reaction is analogous to the chlorination of other hydroxypyrimidines and related heterocyclic systems.[4]
Materials and Reagents:
| Reagent | Grade | Supplier |
| 5-methylfuro[2,3-d]pyrimidin-4-ol | Synthesized in Part 1 | - |
| Phosphoryl chloride (POCl₃) | ≥99% | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF) | Catalytic amount | Fisher |
| Toluene | Anhydrous, ≥99.8% | VWR Chemicals |
| Saturated sodium bicarbonate solution | - | Lab Prepared |
| Dichloromethane (DCM) | ACS Grade | Macron Fine |
| Anhydrous sodium sulfate | ACS Grade | BDH |
Procedure:
-
Chlorination Reaction:
-
Caution: This reaction should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.
-
To a 100 mL round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, add 5-methylfuro[2,3-d]pyrimidin-4-ol (5.0 g, 0.033 mol).
-
Carefully add phosphoryl chloride (25 mL, 0.27 mol). Using an excess of POCl₃ ensures complete conversion of the starting material.
-
Add a catalytic amount of N,N-dimethylformamide (DMF, 3-4 drops). DMF acts as a catalyst in this type of chlorination reaction.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4 hours. The progress of the reaction can be monitored by TLC (eluent: 3:1 hexane/ethyl acetate).
-
-
Work-up and Purification:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly and carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring. This step quenches the excess POCl₃.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous mixture with dichloromethane (3 x 75 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude solid by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to yield this compound as a solid.
-
Quantitative Data Summary
| Step | Reactant | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) | Limiting Reagent | Theoretical Yield (g) |
| 1a | Hydroxyacetone | 74.08 | 10.0 | 0.135 | Yes | 16.48 |
| Malononitrile | 66.06 | 8.9 | 0.135 | No | ||
| 1b | 2-Amino-3-cyano-4-methylfuran | 122.12 | ~16.48 | ~0.135 | Yes | 20.27 |
| Formamidine hydrochloride | 80.52 | 13.0 | 0.162 | No | ||
| 2 | 5-methylfuro[2,3-d]pyrimidin-4-ol | 150.13 | 5.0 | 0.033 | Yes | 5.57 |
| Phosphoryl chloride (POCl₃) | 153.33 | 41.4 | 0.27 | No |
Expected overall yield is in the range of 40-50% based on analogous syntheses.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound, a valuable intermediate in drug discovery. By following the outlined procedures and understanding the rationale behind the experimental choices, researchers can confidently synthesize this key building block for the development of novel therapeutics.
References
-
Gangjee, A., et al. (2017). Design, Synthesis, and Preclinical Evaluation of 4-Substituted-5-methyl-furo[2,3-d]pyrimidines as Microtubule Targeting Agents That Are Effective against Multidrug Resistant Cancer Cells. Journal of Medicinal Chemistry, 60(20), 8347–8363. Available at: [Link]
-
Abouzid, K. A. M., et al. (2022). Identification of novel furo[2,3-d]pyrimidine based chalcones as potent anti-breast cancer agents: synthesis, in vitro and in vivo biological evaluation. RSC Advances, 12(14), 8596-8613. Available at: [Link]
-
Gangjee, A., et al. (2018). Design, synthesis and preclinical evaluation of 5-methyl-N4-aryl-furo[2,3-d]pyrimidines as single agents with combination chemotherapy potential. Bioorganic & Medicinal Chemistry Letters, 28(19), 3196-3201. Available at: [Link]
-
Gangjee, A., et al. (2008). Synthesis of classical, four-carbon bridged 5-substituted furo[2,3-d]pyrimidine and 6-substituted pyrrolo[2,3-d]pyrimidine analogues as antifolates. Journal of Medicinal Chemistry, 51(21), 6887–6895. Available at: [Link]
- Google Patents. (n.d.). US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine.
-
El-Sayed, M. A.-A., et al. (2022). Identification of novel furo[2,3-d]pyrimidine based chalcones as potent anti-breast cancer agents. RSC Advances, 12(14), 8596-8613. Available at: [Link]
-
ResearchGate. (2017). Design, Synthesis, and Preclinical Evaluation of 4-Substituted-5-methyl-furo[2,3-d]pyrimidines as Microtubule Targeting Agents That Are Effective against Multidrug Resistant Cancer Cells. Available at: [Link]
-
Petraitytė, G., & Masevičius, V. (2015). Synthesis of 5-(arylaminomethyl)furo[2,3-d] pyrimidine derivatives and cytotoxicity evaluation against. Chemija, 26(3), 164-171. Available at: [Link]
-
American Elements. (n.d.). This compound. Available at: [Link]
-
Sun, L., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 17(4), 4055-4063. Available at: [Link]
-
Kamal, A., et al. (2020). A review on synthetic procedures and applications of phosphorus oxychloride (POCl3) in the last biennial period (2018–19). Phosphorus, Sulfur, and Silicon and the Related Elements, 196(1), 1-14. Available at: [Link]
Sources
- 1. lmaleidykla.lt [lmaleidykla.lt]
- 2. Design, synthesis and preclinical evaluation of 5-methyl-N4-aryl-furo[2,3-d]pyrimidines as single agents with combination chemotherapy potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Preclinical Evaluation of 4-Substituted-5-methyl-furo[2,3-d]pyrimidines as Microtubule Targeting Agents That Are Effective against Multidrug Resistant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-Chloro-5-methylfuro[2,3-d]pyrimidine and its Analogs as Potent Microtubule-Targeting Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile Furo[2,3-d]pyrimidine Scaffold
The furo[2,3-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized for its structural similarity to purines. This characteristic allows derivatives of this scaffold to interact with a wide range of biological targets, most notably protein kinases.[1][2] Numerous studies have highlighted the potential of furo[2,3-d]pyrimidine derivatives as potent inhibitors of key kinases involved in cancer cell signaling, such as the PI3K/AKT/mTOR pathway.[2][3] These compounds often act as ATP-competitive inhibitors, blocking downstream signaling that governs cell proliferation and survival.[2]
While the furo[2,3-d]pyrimidine core is a well-established pharmacophore for kinase inhibition, recent research has unveiled a compelling alternative mechanism of action for certain derivatives. Specifically, a series of 4-substituted-5-methyl-furo[2,3-d]pyrimidines have been identified as potent microtubule-targeting agents, demonstrating a distinct and powerful anticancer activity.[4][5][6] This application note will focus on this latter class of compounds, with 4-Chloro-5-methylfuro[2,3-d]pyrimidine serving as a key structural motif, and detail their mechanism as microtubule depolymerizing agents, along with protocols for their evaluation.
Mechanism of Action: Disruption of Microtubule Dynamics
Unlike kinase inhibitors that target signaling cascades, 4-substituted-5-methyl-furo[2,3-d]pyrimidines exert their cytotoxic effects by directly interfering with the dynamics of microtubules.[4][5] Microtubules are essential cytoskeletal polymers involved in critical cellular functions, including the maintenance of cell shape, intracellular transport, and the formation of the mitotic spindle during cell division.[7]
The dynamic nature of microtubules, characterized by rapid polymerization and depolymerization, is crucial for their function. The subject compounds act as microtubule depolymerizing agents by binding to the colchicine site on β-tubulin.[4][5] This binding event prevents the incorporation of tubulin dimers into growing microtubules, leading to a net depolymerization of the microtubule network.[7] The disruption of the mitotic spindle triggers a cell cycle arrest at the G2/M phase, ultimately leading to apoptosis.[4]
A significant advantage of these compounds is their ability to circumvent common mechanisms of drug resistance. Studies have shown that they are effective against cancer cells that overexpress P-glycoprotein (Pgp) or βIII-tubulin, which are known to confer resistance to taxanes and vinca alkaloids.[4][5]
Caption: Mechanism of action of 4-substituted-5-methyl-furo[2,3-d]pyrimidines.
Data Presentation: Antiproliferative and Microtubule Depolymerizing Activity
The following table summarizes the biological activity of representative 4-substituted-5-methyl-furo[2,3-d]pyrimidine analogs. The data highlight their potent antiproliferative activity against various cancer cell lines and their direct inhibitory effect on tubulin polymerization.
| Compound ID | Substitution at N4 | Cancer Cell Line | Antiproliferative IC50 (nM) | Tubulin Polymerization IC50 (µM) | Reference |
| Analog 1 | 4-Methoxyphenyl | MDA-MB-435 | 1.4 | >5 | [4] |
| Analog 2 | N-Methyl-4-methoxyphenyl | MDA-MB-435 | 0.34 | 2.1 | [4] |
| Analog 3 | N-Ethyl-4-methoxyphenyl | MDA-MB-435 | 0.65 | 1.1 | [4] |
| Analog 4 | N-Propyl-4-methoxyphenyl | MDA-MB-435 | 1.1 | 1.2 | [4] |
Note: The specific compound this compound is a key intermediate in the synthesis of these more complex, biologically active analogs.[4]
Experimental Protocols
Synthesis of 4-Substituted-5-methyl-furo[2,3-d]pyrimidines
The synthesis of the target compounds involves a multi-step process, with the Ullmann coupling and subsequent N-alkylation being key transformations.[4]
Caption: General synthetic workflow for 4-substituted-5-methyl-furo[2,3-d]pyrimidines.
Step-by-Step Synthesis Protocol (General):
-
Synthesis of the Furo[2,3-d]pyrimidine Core: React hydroxyacetone with malononitrile in the presence of a base like triethylamine. The resulting intermediate is then cyclized with formamidine hydrochloride under basic conditions to yield the 5-methyl-furo[2,3-d]pyrimidine core.[4]
-
Ullmann Coupling: The furo[2,3-d]pyrimidine core is coupled with an appropriate aryl iodide (e.g., 4-iodoanisole) using a copper catalyst (CuI) and a ligand such as L-proline to afford the N-aryl-5-methylfuro[2,3-d]pyrimidin-4-amine.[4]
-
N-Alkylation: The secondary amine of the N-aryl intermediate is then alkylated using an appropriate alkylating agent (e.g., dimethyl sulfate, ethyl iodide) to yield the final 4-substituted-5-methyl-furo[2,3-d]pyrimidine.[4]
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of the compound on the polymerization of purified tubulin.[7]
Materials:
-
Purified tubulin (>99%)
-
GTP solution
-
General Tubulin Buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)
-
Test compound (dissolved in an appropriate solvent, e.g., DMSO)
-
Positive control (e.g., colchicine)
-
Negative control (solvent vehicle)
-
96-well microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a stock solution of the test compound and serial dilutions in General Tubulin Buffer.
-
On ice, add the appropriate volume of buffer, GTP, and tubulin to each well of a pre-chilled 96-well plate.
-
Add the test compound, positive control, or negative control to the respective wells.
-
Place the plate in the microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for 60-90 minutes to monitor tubulin polymerization.
-
Plot the absorbance versus time to generate polymerization curves.
-
Determine the IC50 value by plotting the percentage of inhibition (calculated from the Vmax or the final plateau of polymerization) against the compound concentration.[7]
Cellular Antiproliferative Assay (MTT Assay)
This assay determines the concentration of the compound that inhibits cell growth by 50% (GI50).[1]
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-435)
-
Complete cell culture medium
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell growth inhibition relative to untreated control cells.
-
Plot the percentage of inhibition against the compound concentration to determine the GI50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of the compound on the cell cycle distribution.[8]
Materials:
-
Cancer cell line
-
Test compound
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Fixation solution (e.g., 70% ethanol)
-
Propidium iodide (PI) staining solution containing RNase A
-
Flow cytometer
Procedure:
-
Treat cells with the test compound at a concentration known to be effective (e.g., 5x GI50) for a defined period (e.g., 24 hours).
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells in ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Conclusion
The this compound scaffold serves as a valuable starting point for the development of potent anticancer agents. While the broader furo[2,3-d]pyrimidine class is known for kinase inhibition, the 4-substituted-5-methyl derivatives demonstrate a powerful alternative mechanism by acting as microtubule depolymerizing agents. These compounds exhibit potent antiproliferative activity and can overcome clinically relevant drug resistance mechanisms, making them promising candidates for further preclinical and clinical development. The protocols outlined in this application note provide a robust framework for researchers to synthesize and evaluate the biological activity of this exciting class of compounds.
References
- BenchChem Technical Support Team. (2025).
- Gangjee, A., et al. (2016). Design, Synthesis, and Preclinical Evaluation of 4-Substituted-5-methyl-furo[2,3-d]pyrimidines as Microtubule Targeting Agents That Are Effective against Multidrug Resistant Cancer Cells. Journal of Medicinal Chemistry, 59(12), 5752-65.
- Gangjee, A., et al. (2016). Design, Synthesis, and Preclinical Evaluation of 4-Substituted-5-methyl-furo[2,3-d]pyrimidines as Microtubule Targeting Agents That Are Effective against Multidrug Resistant Cancer Cells.
-
Bio-protocol. (n.d.). Tubulin Polymerization Assay. Retrieved from [Link]
- Chapuis, N., et al. (2021). Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays. Cancers, 13(20), 5226.
- BenchChem Technical Support Team. (2025).
- Gangjee, A., et al. (2016). Design, Synthesis, and Preclinical Evaluation of 4-Substituted-5-methyl-furo[2,3-d]pyrimidines as Microtubule Targeting Agents That Are Effective against Multidrug Resistant Cancer Cells. PubMed.
- Gangjee, A., et al. (2016). Design, Synthesis, and Preclinical Evaluation of 4-Substituted-5-methyl-furo[2,3-d]pyrimidines as Microtubule Targeting Agents That Are Effective against Multidrug Resistant Cancer Cells. Journal of Medicinal Chemistry.
- Gangjee, A., et al. (2016). Representative microtubule targeting agents.
- An, F., et al. (2016). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Scientific Reports, 6, 34675.
- Pasquier, E., et al. (2020). A New Quantitative Cell-Based Assay Reveals Unexpected Microtubule Stabilizing Activity of Certain Kinase Inhibitors, Clinically Approved or in the Process of Approval. Frontiers in Oncology, 10, 639.
- BenchChem Technical Support Team. (2025). The Emerging Role of Furo[3,4-d]pyrimidine Scaffolds in Oncology Research: Applications in Cancer Cell Line Studies. BenchChem.
- El-Damasy, A. K., et al. (2022).
- Gangjee, A., et al. (1997). Classical and nonclassical furo[2,3-d]pyrimidines as novel antifolates: synthesis and biological activities. Journal of Medicinal Chemistry, 40(19), 3032-9.
- Chapuis, N., et al. (2021). Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays. PubMed.
-
DigitalOcean. (n.d.). Tubulin polymerizing protocol. Retrieved from [Link]
- Pasquier, E., et al. (2020). A New Quantitative Cell-Based Assay Reveals Unexpected Microtubule Stabilizing Activity of Certain Kinase Inhibitors, Clinically Approved or in the Process of Approval. Frontiers Media.
-
ResearchGate. (n.d.). A cell-based assay for detecting microtubule stabilizing agents. Retrieved from [Link]
- El-Damasy, A. K., et al. (2022). Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. RSC Medicinal Chemistry, 13(6), 739-754.
- El-Damasy, A. K., et al. (2022).
- Kovács, D., et al. (2020).
- Gangjee, A., et al. (2000). Synthesis of classical, four-carbon bridged 5-substituted furo[2,3-d]pyrimidine and 6-substituted pyrrolo[2,3-d]pyrimidine analogues as antifolates. Journal of Medicinal Chemistry, 43(21), 4113-20.
- Google Patents. (n.d.). US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine.
-
American Elements. (n.d.). This compound. Retrieved from [Link]
- de Oliveira, R. B., et al. (2007). Antiproliferative activity of 4-chloro-5,6-dihydro-2H-pyrans. Part 2: Enhancement of drug cytotoxicity. Bioorganic & Medicinal Chemistry, 15(11), 3868-75.
- El-Damasy, A. K., et al. (2022). Identification of novel furo[2,3-d]pyrimidine based chalcones as potent anti-breast cancer agents. RSC Publishing.
- Wujec, M., et al. (2020).
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Design, Synthesis, and Preclinical Evaluation of 4-Substituted-5-methyl-furo[2,3-d]pyrimidines as Microtubule Targeting Agents That Are Effective against Multidrug Resistant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design, Synthesis, and Preclinical Evaluation of 4-Substituted-5-methyl-furo[2,3-d]pyrimidines as Microtubule Targeting Agents That Are Effective against Multidrug Resistant Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Identification of novel furo[2,3-d]pyrimidine based chalcones as potent anti-breast cancer agents: synthesis, in vitro and in vivo biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Use of 4-Chloro-5-methylfuro[2,3-d]pyrimidine in Cancer Cell Line Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Furo[2,3-d]pyrimidine Scaffold in Oncology
The furo[2,3-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the development of novel anticancer agents.[1] Its structural resemblance to purines allows it to effectively interact with the ATP-binding sites of various protein kinases, many of which are key drivers of cancer cell proliferation, survival, and metastasis.[1][2] This guide provides a comprehensive overview of the application of a specific derivative, 4-Chloro-5-methylfuro[2,3-d]pyrimidine, in the context of cancer cell line-based research. We will delve into its potential mechanisms of action, provide detailed protocols for its evaluation, and offer insights into the interpretation of experimental outcomes.
While extensive data on a wide range of furo[2,3-d]pyrimidine derivatives is available, this document will focus on providing a framework for investigating this compound, a representative member of this class. The protocols and methodologies described herein are designed to be broadly applicable for the initial characterization of its anti-cancer properties.
Postulated Mechanism of Action: Targeting Key Oncogenic Signaling Pathways
Furo[2,3-d]pyrimidine derivatives have been shown to inhibit several critical protein kinases involved in oncogenesis.[1] Notably, the PI3K/AKT pathway, a central regulator of cell growth, proliferation, and survival, is a recurrent target.[3] The proposed mechanism of action for this compound and its analogs centers on the competitive inhibition of ATP binding to the kinase domain of key signaling proteins. This disruption can lead to the induction of apoptosis and cell cycle arrest in cancer cells.
Caption: Postulated signaling pathway targeted by this compound.
Experimental Workflow for Compound Evaluation
A systematic approach is crucial for characterizing the anticancer effects of this compound. The following workflow outlines a logical progression of experiments, from initial cytotoxicity screening to more detailed mechanistic studies.
Caption: A typical experimental workflow for evaluating a novel anticancer compound.
Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is designed to determine the concentration of this compound that inhibits the growth of cancer cells by 50% (IC50).[4]
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HeLa)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[4] Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[4]
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the wells and add 100 µL of the various concentrations of the test compound.[4] Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank (medium only).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.
| Parameter | Description |
| Cell Lines | MCF-7 (Breast), A549 (Lung), HeLa (Cervical) |
| Seeding Density | 5,000 - 10,000 cells/well |
| Compound Concentrations | 0.1, 1, 10, 50, 100 µM (example range) |
| Incubation Time | 48 hours |
| Endpoint | Absorbance at 570 nm |
Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol distinguishes between live, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (PS) and membrane integrity.[5][6]
Materials:
-
Cancer cell lines treated with this compound (at IC50 concentration)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at its predetermined IC50 concentration for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells.[7] Wash the cells twice with cold PBS.[7]
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.[6]
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.[6] Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, late apoptotic/necrotic cells will be positive for both, and necrotic cells will be PI positive and Annexin V negative.[7]
| Cell Population | Annexin V-FITC | Propidium Iodide (PI) |
| Live | Negative | Negative |
| Early Apoptotic | Positive | Negative |
| Late Apoptotic/Necrotic | Positive | Positive |
| Necrotic | Negative | Positive |
Protocol 3: Western Blotting for Key Signaling Proteins
This protocol is used to investigate the effect of this compound on the expression and phosphorylation status of proteins in the PI3K/AKT pathway.[8][9]
Materials:
-
Cancer cell lines treated with this compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Treat cells with this compound. Wash the cells with ice-cold PBS and lyse them with lysis buffer.[10]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature the protein samples and separate them by size on an SDS-PAGE gel.[11]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[12]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[9]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.[8]
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.[11]
Trustworthiness and Self-Validation
Conclusion
This compound, as a representative of the furo[2,3-d]pyrimidine class, holds significant potential as a scaffold for the development of novel anticancer therapeutics. The methodologies outlined in this guide provide a robust framework for its initial in vitro characterization. By systematically evaluating its cytotoxicity, and its effects on apoptosis and key oncogenic signaling pathways, researchers can gain valuable insights into its therapeutic potential and mechanism of action. Further studies, including in vivo models, would be the next logical step to validate these in vitro findings.
References
-
Jaffery, R., et al. (2024). Cytotoxicity Assay Protocol. protocols.io. [Link]
-
Gangjee, A., et al. (2004). Furo[2,3-d]pyrimidines and oxazolo[5,4-d]pyrimidines as inhibitors of receptor tyrosine kinases (RTK). Semantic Scholar. [Link]
-
BMG Labtech. (2025). Cytotoxicity Assays – what your cells don't like. [Link]
-
Galluzzi, L., et al. (2012). Analysis of apoptosis methods recently used in Cancer Research and Cell Death & Disease publications. PMC - NIH. [Link]
-
BPS Bioscience. Cell Cytotoxicity Screening & Profiling Services. [Link]
-
Lakshmanan, I., et al. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. SciSpace. [Link]
-
El-Sayed, M. T., et al. (2025). Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. PMC - PubMed Central. [Link]
-
Lakshmanan, I., et al. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. [Link]
-
Boster Bio. Western Blot Protocol: Step-by-Step Guide. [Link]
-
OriGene Technologies Inc. Western Blot Protocol. [Link]
-
Tang, X., et al. (2022). Synthesis and anticancer activities of diverse furo[2,3-d]pyrimidine and benzofuro[3,2-d]pyrimidine derivatives. Taylor & Francis. [Link]
-
ResearchGate. (2023). Synthesis of furo[2,3-d]pyrimidine derivative (61). [Link]
-
Addgene. (2022). Western Blot. [Link]
-
El-Sayed, M. T., et al. (2025). A novel furo[2,3-d]pyrimidine-based chalcone derivative (MMK-1931) loaded chitosomes as a potential cancer therapy in an Ehrlich ascites tumour model. Taylor & Francis Online. [Link]
-
El-Sayed, M. T., et al. (2022). Identification of novel furo[2,3-d]pyrimidine based chalcones as potent anti-breast cancer agents: synthesis, in vitro and in vivo biological evaluation. NIH. [Link]
-
MDPI. (2023). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. [Link]
-
AMERICAN ELEMENTS. This compound. [Link]
-
Gangjee, A., et al. (2009). Synthesis of classical, four-carbon bridged 5-substituted furo[2,3-d]pyrimidine and 6-substituted pyrrolo[2,3-d]pyrimidine analogues as antifolates. PMC - NIH. [Link]
- Google Patents. (2020). US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine.
-
El-Sayed, M. T., et al. (2022). Identification of novel furo[2,3-d]pyrimidine based chalcones as potent anti-breast cancer agents. RSC Publishing. [Link]
-
MDPI. (2021). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. [Link]
-
Al-Ostath, A., et al. (2024). Design, synthesis and anticancer evaluation of 4-Substituted 5,6,7,8-tetrahydrobenzo[14][15]thieno[2,3-d]pyrimidines as dual topoisomerase I and II inhibitors. PubMed. [Link]
-
El-Sayed, M. T., et al. (2025). A novel furo[2,3- d] pyrimidine-based chalcone derivative (MMK-1931) loaded chitosomes as a potential cancer therapy in an Ehrlich ascites tumor model. PubMed. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 6. scispace.com [scispace.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 9. Western blot protocol | Abcam [abcam.com]
- 10. origene.com [origene.com]
- 11. addgene.org [addgene.org]
- 12. bosterbio.com [bosterbio.com]
- 13. Analysis of apoptosis methods recently used in Cancer Research and Cell Death & Disease publications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cytotoxicity Assay Protocol [protocols.io]
- 15. Furo[2,3-d]pyrimidines and oxazolo[5,4-d]pyrimidines as inhibitors of receptor tyrosine kinases (RTK) | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for the NMR Spectroscopic Analysis of 4-Chloro-5-methylfuro[2,3-d]pyrimidine
Abstract
This comprehensive guide provides a detailed framework for the nuclear magnetic resonance (NMR) spectroscopic analysis of 4-Chloro-5-methylfuro[2,3-d]pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1][2][3][4] The protocols outlined herein are designed for researchers, scientists, and drug development professionals, offering a robust methodology for unambiguous structural elucidation and purity assessment. This document delves into the causality behind experimental choices, from sample preparation to the intricacies of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC) NMR experiments. By integrating field-proven insights with established spectroscopic principles, these application notes serve as an authoritative resource for the comprehensive characterization of this and structurally related furo[2,3-d]pyrimidine scaffolds.
Introduction: The Furo[2,3-d]pyrimidine Scaffold
The furo[2,3-d]pyrimidine core is a privileged heterocyclic motif found in a multitude of biologically active molecules, including potent inhibitors of various kinases and other therapeutic targets.[2][4] The specific analogue, this compound (Molecular Formula: C₇H₅ClN₂O, Molecular Weight: 168.58 g/mol ), serves as a crucial intermediate in the synthesis of diverse compound libraries.[5][6][7] Its reactivity at the C4 position, dictated by the chloro substituent, allows for facile nucleophilic aromatic substitution, enabling the introduction of various functional groups to explore structure-activity relationships (SAR).
Given its role as a key building block, the unequivocal confirmation of its structure and purity is paramount. NMR spectroscopy stands as the most powerful analytical technique for this purpose, providing detailed information about the molecular framework in solution.[1][8] This guide will systematically walk through the necessary steps to acquire and interpret high-quality NMR data for this specific molecule.
Foundational Principles: Experimental Design and Causality
The quality of NMR spectra is fundamentally dependent on meticulous sample preparation and the selection of appropriate experimental parameters.[9] The choices made at this stage directly impact spectral resolution, signal-to-noise ratio, and the ability to extract meaningful structural information.
Sample Preparation: A Self-Validating System
A well-prepared sample is the cornerstone of a successful NMR experiment. The protocol below is designed to minimize common sources of error that can lead to poor spectral quality, such as broad lines and interfering impurity signals.
Protocol 1: Rigorous Sample Preparation for this compound
-
Analyte Purity and Mass: Begin with a sample of this compound with a purity of >95%. For standard 1D and 2D NMR experiments on a 400-600 MHz spectrometer, a mass of 5-10 mg is typically required for ¹H NMR, while 15-30 mg is recommended for ¹³C and 2D NMR experiments to ensure an adequate signal-to-noise ratio.[9][10]
-
Solvent Selection: The choice of deuterated solvent is critical. It must dissolve the compound completely and possess a residual solvent peak that does not overlap with key analyte resonances. Chloroform-d (CDCl₃) is often a suitable first choice due to its excellent solubilizing power for many organic compounds. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a viable alternative for less soluble compounds.[11][12] For this guide, we will proceed with CDCl₃.
-
Dissolution and Filtration: Dissolve the weighed sample in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial.[9] It is imperative to filter the solution to remove any particulate matter, which can severely degrade the magnetic field homogeneity and result in broad spectral lines.[10] This is achieved by passing the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[13]
-
Internal Standard: For precise chemical shift referencing, an internal standard is used. Tetramethylsilane (TMS) is the universally accepted standard for ¹H and ¹³C NMR, defined as 0.00 ppm.[14] Typically, deuterated solvents like CDCl₃ are purchased with TMS already added (0.03% v/v). If not, a minuscule amount can be added directly to the sample.
-
Tube Handling: Ensure the NMR tube is clean, dry, and free of scratches.[11] After filling, cap the tube securely to prevent solvent evaporation and contamination.
Visualization of the Preparation Workflow
The following diagram illustrates the logical flow from a solid sample to an NMR-ready specimen.
Caption: Workflow for preparing high-quality NMR samples.
Spectroscopic Analysis: Protocols and Data Interpretation
This section provides step-by-step protocols for acquiring essential NMR spectra and a detailed guide to interpreting the resulting data for this compound.
Molecular Structure and Atom Numbering
For clarity in spectral assignment, the atoms of this compound are numbered as shown below.
Caption: Structure of this compound with atom numbering.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information on the number of distinct proton environments, their chemical shifts (electronic environment), integration (proton count), and multiplicity (neighboring protons).
Protocol 2: Acquisition of ¹H NMR Spectrum
-
Instrument Setup: Lock and shim the spectrometer on the deuterium signal of the CDCl₃ solvent.[11]
-
Pulse Program: Use a standard single-pulse experiment (e.g., 'zg30' on Bruker systems).
-
Acquisition Parameters:
-
Spectral Width: ~16 ppm (e.g., -2 to 14 ppm).
-
Number of Scans: 16 to 32 scans for good signal-to-noise.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 2-4 seconds.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
Expected ¹H NMR Data and Interpretation
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Chemical Shift |
| H2 | ~8.6 | Singlet (s) | 1H | Located on the electron-deficient pyrimidine ring, deshielded by adjacent nitrogen atoms. |
| H6 | ~7.5 | Quartet (q) or Singlet (s) | 1H | Furan proton, its multiplicity will depend on the coupling to the C8 methyl group (typically a small ⁴J coupling, may appear as a singlet). |
| CH₃ (H8) | ~2.5 | Doublet (d) or Singlet (s) | 3H | Methyl group attached to the furan ring, deshielded by the aromatic system. Its multiplicity depends on coupling to H6. |
Note: Long-range coupling (⁴J) between H6 and the C8-methyl protons is possible but may not always be resolved, leading to the observation of singlets for both.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.
Protocol 3: Acquisition of ¹³C NMR Spectrum
-
Instrument Setup: Use the lock and shim settings from the ¹H experiment.
-
Pulse Program: Use a standard proton-decoupled pulse experiment (e.g., 'zgpg30' on Bruker systems) to ensure all carbon signals appear as singlets.
-
Acquisition Parameters:
-
Processing: Apply Fourier transformation with an exponential window function, phase correction, and baseline correction. Reference the spectrum to the residual CDCl₃ peak (δ ~77.16 ppm).
Expected ¹³C NMR Data and Interpretation
| Carbon | Expected Chemical Shift (δ, ppm) | Rationale for Chemical Shift |
| C2 | ~152 | Pyrimidine carbon, deshielded by two adjacent nitrogen atoms. |
| C4 | ~155 | Pyrimidine carbon attached to chlorine and nitrogen, highly deshielded. |
| C3a | ~115 | Furan-pyrimidine bridgehead carbon. |
| C5 | ~118 | Furan carbon bearing the methyl group. |
| C6 | ~145 | Furan carbon, deshielded by the adjacent oxygen atom. |
| C7a | ~160 | Furan-pyrimidine bridgehead carbon adjacent to oxygen. |
| C8 (CH₃) | ~14 | Aliphatic methyl carbon. |
2D NMR Spectroscopy: COSY and HSQC
Two-dimensional NMR experiments are crucial for unambiguously assigning proton and carbon signals, especially in more complex molecules.[12][15]
-
COSY (Correlation Spectroscopy): Identifies protons that are spin-spin coupled (typically through 2-3 bonds). Cross-peaks appear between the signals of coupled protons.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons. Cross-peaks link the ¹H signal on one axis to the ¹³C signal of the carbon it is bonded to on the other axis.
Protocol 4: Acquisition of 2D NMR Spectra
-
Instrument Setup: Use the same sample and shim settings.
-
Pulse Programs: Use standard gradient-selected COSY (e.g., 'cosygpmfph') and HSQC (e.g., 'hsqcedetgpsisp2.3') pulse sequences.
-
Acquisition Parameters: Optimize the spectral widths in both dimensions to encompass all relevant signals. The number of increments in the indirect dimension will determine the resolution.
-
Processing: Apply appropriate window functions and Fourier transform in both dimensions.
Interpretation of 2D NMR Data
The following diagram illustrates the expected key correlations.
Caption: Expected COSY and HSQC correlations for the molecule.
-
COSY Analysis: A weak cross-peak may be observed between H6 and the methyl protons (H8), confirming the four-bond coupling and their spatial proximity.
-
HSQC Analysis: This experiment provides definitive assignments. A cross-peak will connect the proton at ~8.6 ppm to the carbon at ~152 ppm, confirming their assignment as H2 and C2, respectively. Similarly, correlations between H6/C6 and H8/C8 will be observed, solidifying their assignments.
Summary and Conclusion
The combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC) NMR spectroscopy provides a powerful and self-validating methodology for the complete structural characterization of this compound. By following the detailed protocols for sample preparation and data acquisition, researchers can obtain high-quality spectra. The subsequent interpretation, guided by the principles of chemical shifts, coupling constants, and correlation experiments, allows for the unambiguous assignment of all proton and carbon resonances. This rigorous analysis is essential for ensuring the identity and purity of this key synthetic intermediate, thereby supporting the advancement of drug discovery and development programs that utilize the versatile furo[2,3-d]pyrimidine scaffold.
References
-
Georgia Tech NMR Center. (2023, August 29). Small molecule NMR sample preparation. Retrieved from Georgia Institute of Technology website. [Link]
-
Springer Nature Experiments. (n.d.). NMR Protocols and Methods. Retrieved from Springer Nature. [Link]
-
Do, Q. T., & Gsponer, J. (2023). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Metabolites, 13(5), 652. [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from Organomation Associates, Inc. [Link]
-
University of Arizona. (n.d.). NMR Sample Preparation. Retrieved from University of Arizona, Department of Chemistry and Biochemistry. [Link]
-
Krystof, V., et al. (2024). Identification of furo[2,3-d]pyrimidin-4-ylsulfanyl-1,3,4-thiadiazole derivatives as novel FLT3-ITD inhibitors. European Journal of Medicinal Chemistry, 276, 116679. [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from Chemical Instrumentation Facility, Iowa State University. [Link]
-
Xing, M. (2021, December 17). 1D and 2D NMR methods for small molecules. YouTube. [Link]
-
MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Retrieved from Massachusetts Institute of Technology. [Link]
-
ResearchGate. (n.d.). 8 Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from ResearchGate. [Link]
-
American Elements. (n.d.). This compound. Retrieved from American Elements. [Link]
-
El-Sayed, N. F., et al. (2022). Identification of novel furo[2,3-d]pyrimidine based chalcones as potent anti-breast cancer agents: synthesis, in vitro and in vivo biological evaluation. RSC Advances, 12(14), 8527-8544. [Link]
-
Zolfagharinia, E., et al. (2018). An efficient catalytic method for the synthesis of pyrido[2,3-d]pyrimidines as biologically drug candidates by using novel. Journal of the Iranian Chemical Society, 15(1), 153-161. [Link]
-
Gangjee, A., et al. (2009). Synthesis of classical, four-carbon bridged 5-substituted furo[2,3-d]pyrimidine and 6-substituted pyrrolo[2,3-d]pyrimidine analogues as antifolates. Journal of medicinal chemistry, 52(20), 6434–6444. [Link]
-
El-Fakharany, E. M., et al. (2021). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 26(15), 4567. [Link]
-
PubChem. (n.d.). 4-Chloro-5-fluoro-7H-pyrrolo(2,3-d)pyrimidine. Retrieved from National Center for Biotechnology Information. [Link]
-
Abdel-Maksoud, M. S., et al. (2022). Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. RSC Advances, 12(23), 14757–14771. [Link]
- Google Patents. (n.d.). US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine.
-
Szabó, I., et al. (2022). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Molecules, 27(19), 6296. [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine. Retrieved from PubMed Central. [Link]
-
Carvalho, R. B., & Joshi, S. V. (n.d.). Solvent and Catalyst free synthesis of 3, 4-dihydropyrimidin-2(1H)- ones/thiones by Twin Screw Extrusion. Retrieved from Institute of Chemical Technology, Mumbai. [Link]
-
PubChem. (n.d.). 4-Chloro-5-methyl-2-(methylthio)pyrimidine. Retrieved from National Center for Biotechnology Information. [Link]
-
ResearchGate. (2021, June 16). (PDF) Discovery of novel furo[2,3-d]pyrimidin-2-one-1,3, 4-oxadiazole hybrid derivatives as dual antiviral and anticancer agents that induce apoptosis. Retrieved from ResearchGate. [Link]
-
El-Adl, K., et al. (2021). Design and synthesis of novel furan, furo[2,3-d]pyrimidine and furo[3,2-e][1][9][11]triazolo[1,5-c]pyrimidine derivatives as potential VEGFR-2 inhibitors. Bioorganic chemistry, 116, 105336. [Link]
Sources
- 1. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. imtm.cz [imtm.cz]
- 3. researchgate.net [researchgate.net]
- 4. Design and synthesis of novel furan, furo[2,3-d]pyrimidine and furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as potential VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. americanelements.com [americanelements.com]
- 6. Identification of novel furo[2,3- d ]pyrimidine based chalcones as potent anti-breast cancer agents: synthesis, in vitro and in vivo biological evalua ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00889K [pubs.rsc.org]
- 7. Synthesis of classical, four-carbon bridged 5-substituted furo[2,3-d]pyrimidine and 6-substituted pyrrolo[2,3-d]pyrimidine analogues as antifolates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. organomation.com [organomation.com]
- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 11. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 12. youtube.com [youtube.com]
- 13. ocw.mit.edu [ocw.mit.edu]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
Application Note: Structural Elucidation of 4-Chloro-5-methylfuro[2,3-d]pyrimidine using Fourier Transform Infrared (FT-IR) Spectroscopy
Abstract
This application note provides a comprehensive guide to the analysis of 4-Chloro-5-methylfuro[2,3-d]pyrimidine using Fourier Transform Infrared (FT-IR) spectroscopy. Furo[2,3-d]pyrimidine derivatives are a critical class of heterocyclic compounds that form the core scaffold of numerous pharmacologically active agents.[1][2][3] Accurate and efficient structural verification is paramount in the synthesis and quality control stages of drug discovery and development. FT-IR spectroscopy offers a rapid, non-destructive, and highly informative method for confirming the functional group identity and overall structure of these molecules. This document details an optimized protocol for sample preparation and data acquisition, followed by an in-depth analysis of the resulting infrared spectrum, correlating specific absorption bands to the molecule's vibrational modes.
Introduction: The Significance of the Furo[2,3-d]pyrimidine Scaffold
The furo[2,3-d]pyrimidine nucleus is a privileged scaffold in medicinal chemistry, recognized for its diverse biological activities, including roles as kinase inhibitors and anticancer agents.[2][4] The specific compound, this compound (Chemical Formula: C₇H₅ClN₂O, Molecular Weight: 168.58 g/mol ), serves as a key intermediate in the synthesis of more complex derivatives.[4][5] The presence and position of the chloro, methyl, and fused furan ring substituents are critical to its reactivity and the biological activity of its downstream products.
Infrared spectroscopy is a cornerstone analytical technique that probes the vibrational transitions within a molecule.[6] When a molecule is exposed to infrared radiation, it absorbs energy at frequencies that correspond to the natural vibrational frequencies of its chemical bonds. The resulting spectrum is a unique molecular "fingerprint," providing definitive confirmation of functional groups and structural features. This note serves as a practical guide for researchers utilizing FT-IR to verify the successful synthesis and purity of this compound.
Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum
The quality of an FT-IR spectrum is fundamentally dependent on meticulous sample preparation and systematic data acquisition. The following protocol outlines the Potassium Bromide (KBr) pellet method, a widely used technique for analyzing solid samples.
Instrumentation and Materials
-
Spectrometer: A Fourier Transform Infrared (FT-IR) spectrometer with a deuterated triglycine sulfate (DTGS) detector, capable of scanning the mid-IR region (4000 – 400 cm⁻¹).
-
Sample: High-purity this compound.
-
Matrix: Spectroscopic grade Potassium Bromide (KBr), oven-dried at 110°C for at least 4 hours to eliminate moisture.
-
Equipment: Agate mortar and pestle, hydraulic press with a pellet-forming die, spatula, and an analytical balance.
Step-by-Step Sample Preparation (KBr Pellet Method)
-
Analyte Preparation: Weigh approximately 1-2 mg of the this compound sample.
-
Matrix Preparation: Weigh approximately 150-200 mg of the dried spectroscopic grade KBr. Causality Note: A sample-to-matrix ratio of roughly 1:100 is ideal. Too much sample leads to total absorption and flattened peaks, while too little results in a weak, noisy signal.
-
Homogenization: Combine the sample and KBr in the agate mortar. Gently grind the mixture for 2-3 minutes until a fine, homogenous powder is obtained. Expertise Insight: The goal is to reduce particle size below the wavelength of the incident IR radiation to minimize scattering (the Christiansen effect), which can distort peak shapes.
-
Pellet Formation: Transfer a portion of the homogenized powder into the pellet die. Assemble the die and place it in the hydraulic press. Apply pressure (approximately 7-8 tons) for 1-2 minutes.
-
Pellet Inspection: Carefully release the pressure and disassemble the die. A successful pellet will be semi-transparent or transparent. Trustworthiness Check: An opaque or cloudy pellet indicates insufficient pressure or poor homogenization. This will scatter the IR beam and produce a poor-quality spectrum with a sloping baseline.
Data Acquisition Workflow
-
Background Collection: Place the empty sample holder in the spectrometer and purge the sample compartment with dry air or nitrogen, if available. Collect a background spectrum (typically 32 scans at a resolution of 4 cm⁻¹). Self-Validation: The background scan is critical as it measures the spectral contributions of atmospheric water vapor and carbon dioxide, which are then mathematically subtracted from the sample spectrum.
-
Sample Measurement: Mount the KBr pellet containing the sample in the holder and place it in the spectrometer.
-
Spectrum Acquisition: Collect the sample spectrum using the same parameters as the background (e.g., spectral range 4000-400 cm⁻¹, 32 scans, 4 cm⁻¹ resolution). The instrument software will automatically ratio the sample single-beam spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.
Caption: FT-IR analysis workflow for this compound.
Spectral Interpretation and Data Analysis
The infrared spectrum of this compound can be logically divided into distinct regions that correspond to the vibrational modes of its constituent functional groups. The table below summarizes the expected characteristic absorption bands based on its structure and data from analogous compounds.[1][2][7][8][9]
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Structural Unit |
| 3150 - 3050 | Weak-Medium | C-H Stretching | Pyrimidine & Furan Ring (=C-H) |
| 2980 - 2870 | Weak-Medium | C-H Asymmetric & Symmetric Stretching | Methyl Group (-CH₃) |
| 1620 - 1550 | Medium-Strong | C=N Stretching | Pyrimidine Ring |
| 1580 - 1450 | Medium-Strong | C=C Stretching (Ring Skeletal Vibrations) | Furo[2,3-d]pyrimidine Core |
| 1250 - 1050 | Strong | C-O-C Asymmetric Stretching | Furan Ring (Ether Linkage) |
| ~850 | Medium | C-H Out-of-plane Bending | Furan Ring |
| 850 - 600 | Medium-Strong | C-Cl Stretching | Chloro-substituent |
| < 1000 | Complex | Fingerprint Region (Ring Bending, etc.) | Entire Molecule |
Detailed Analysis of Key Spectral Regions
-
C-H Stretching Region (3150 - 2850 cm⁻¹): This region provides clear evidence for both the aromatic and aliphatic components of the molecule. Weak to medium bands appearing above 3000 cm⁻¹ are characteristic of the C-H bonds on the heterocyclic aromatic rings.[1][2] Just below 3000 cm⁻¹, distinct peaks arising from the asymmetric and symmetric stretching of the methyl (-CH₃) group should be observed.[10]
-
Double Bond Region (1620 - 1450 cm⁻¹): This region is dominated by the skeletal vibrations of the fused ring system. A series of medium to strong, sharp absorptions are expected here. The C=N stretching vibrations of the pyrimidine ring typically appear at higher frequencies within this range (around 1620-1550 cm⁻¹).[2][7] These are coupled with the C=C stretching vibrations from both the pyrimidine and furan moieties. The pattern of these peaks is highly characteristic of the furo[2,3-d]pyrimidine core.
-
C-O-C and C-Cl Stretching Region (1250 - 600 cm⁻¹): This part of the spectrum contains two highly diagnostic peaks. A strong absorption band between 1250 cm⁻¹ and 1050 cm⁻¹ is a definitive marker for the C-O-C asymmetric stretch of the furan ring's ether group. Furthermore, a medium to strong band is anticipated in the 850-600 cm⁻¹ range, which is characteristic of the C-Cl stretching vibration.[7][11] The presence of this band is crucial for confirming the successful chlorination of the pyrimidine ring.
-
Fingerprint Region (< 1000 cm⁻¹): This region contains a complex series of absorptions arising from bending vibrations (in-plane and out-of-plane) and other skeletal vibrations involving the entire molecule. While individual peak assignment can be challenging, the overall pattern in this region is unique to the molecule's specific structure and substitution, serving as a final confirmation of its identity when compared against a reference spectrum.
Conclusion
FT-IR spectroscopy is an indispensable tool for the structural verification of synthetic intermediates like this compound. By following the detailed protocol for sample preparation and data acquisition, a high-quality, reproducible spectrum can be readily obtained. The subsequent analysis, guided by the correlation of characteristic absorption bands to specific molecular vibrations, allows for the unambiguous confirmation of key functional groups—including the heterocyclic rings, methyl group, furan ether linkage, and the critical chloro substituent. This application note provides researchers and drug development professionals with a robust framework for utilizing FT-IR spectroscopy to ensure the structural integrity and quality of this important pharmaceutical building block.
References
- Srivastava, S. L., & Goel, R. K. (1986). Electronic and vibrational spectra of 2,4,6-trichloro- and 6-chloro-2,4-dimethoxypyrimidine. Pramana - Journal of Physics.
-
El-Sayed, N. N. E., et al. (2022). Identification of novel furo[2,3-d]pyrimidine based chalcones as potent anti-breast cancer agents: synthesis, in vitro and in vivo biological evaluation. National Institutes of Health (NIH). [Link]
-
Ghareb, N., et al. (2022). Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. PubMed Central (PMC). [Link]
- Rezaeifard, A., et al. (2024). Furo, Pyrano, and Pyrido[2,3‐d]Pyrimidines: A Comprehensive Review of Synthesis and Medicinal Applications.
-
American Elements. (n.d.). This compound. American Elements. [Link]
- Johnson, S. J., & Newhouse, E. I. (1988). Computations of Vibrational Infrared Frequencies of Selected Amines.
- Sathish, M., et al. (2015). Microwave Synthesis of Amino-Pyrimidines- FT-IR Spectrum. International Journal of Innovative Research in Science, Engineering and Technology.
- Varghese, B., & Panicker, C. Y. (2014). Vibrational spectroscopic and quantum chemical study of the chlorine substitution of pyrazine.
- Gholizadeh, Z., et al. (2023). Identification of furo[2,3-d]pyrimidin-4-ylsulfanyl-1,3,4-thiadiazole derivatives as novel FLT3-ITD inhibitors.
-
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. University of Colorado Boulder Department of Chemistry. [Link]
-
North Carolina State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. NC State University Libraries. [Link]
Sources
- 1. Identification of novel furo[2,3-d]pyrimidine based chalcones as potent anti-breast cancer agents: synthesis, in vitro and in vivo biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. imtm.cz [imtm.cz]
- 5. americanelements.com [americanelements.com]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
- 7. ias.ac.in [ias.ac.in]
- 8. ijirset.com [ijirset.com]
- 9. researchgate.net [researchgate.net]
- 10. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 11. apps.dtic.mil [apps.dtic.mil]
Mastering the Purification of 4-Chloro-5-methylfuro[2,3-d]pyrimidine: A Guide for Synthetic and Medicinal Chemists
In the landscape of modern drug discovery and development, the purity of synthetic intermediates is not merely a matter of academic rigor but a critical determinant of downstream success. Intermediates such as 4-Chloro-5-methylfuro[2,3-d]pyrimidine, a key building block for a variety of biologically active molecules, demand exacting purity standards to ensure the reliability of subsequent synthetic transformations and the integrity of biological screening data. This technical guide provides a comprehensive overview of robust purification strategies for this compound, drawing upon established methodologies and field-proven insights to empower researchers in their synthetic endeavors.
Introduction: The Significance of a Pure Intermediate
This compound is a heterocyclic compound of significant interest in medicinal chemistry. Its fused ring system and reactive chlorine atom make it a versatile scaffold for the synthesis of kinase inhibitors, anti-cancer agents, and other therapeutics. The presence of impurities, such as unreacted starting materials, byproducts from side reactions, or residual reagents, can have profound consequences, leading to a cascade of undesirable outcomes including:
-
Formation of intractable side products in subsequent steps.
-
Inaccurate interpretation of structure-activity relationships (SAR).
-
False positives or negatives in biological assays.
-
Complications in scale-up and process development.
Therefore, a mastery of its purification is paramount. This guide will detail three primary purification techniques: recrystallization, flash column chromatography, and preparative high-performance liquid chromatography (HPLC). For each, we will explore the underlying principles, provide detailed protocols, and discuss their respective advantages and limitations.
Understanding the Target Molecule and Its Precursors
A successful purification strategy begins with a thorough understanding of the target molecule and the synthetic route employed in its preparation. This compound is typically synthesized from its corresponding 4-hydroxy precursor, 4-hydroxy-5-methylfuro[2,3-d]pyrimidine, via a chlorination reaction. A common and effective method for this transformation is the use of phosphoryl chloride (POCl₃), often in the presence of a base like pyridine or N,N-diisopropylethylamine (DIPEA).
The primary impurities to consider during purification are:
-
Unreacted 4-hydroxy-5-methylfuro[2,3-d]pyrimidine: This is often the most common impurity.
-
Byproducts of the chlorination reaction: These can include various phosphorylated species.
-
Decomposition products: The furo[2,3-d]pyrimidine core can be sensitive to harsh conditions.
The physicochemical properties of this compound are crucial for selecting an appropriate purification method. It is a solid at room temperature with a reported melting point of 190-192 °C (with decomposition)[1]. Its solubility in common organic solvents will dictate the choice of recrystallization solvents and chromatographic mobile phases.
Purification Strategy 1: Recrystallization - The Art of Crystal Perfection
Recrystallization is a powerful and often preferred method for purifying solid compounds, capable of yielding material of very high purity. The principle lies in the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at different temperatures.
The Causality Behind Solvent Selection
The ideal recrystallization solvent should exhibit the following characteristics:
-
High solubility for the target compound at elevated temperatures.
-
Low solubility for the target compound at low temperatures.
-
High solubility for impurities at all temperatures, or very low solubility such that they can be removed by hot filtration.
-
A boiling point that is not excessively high to allow for easy removal from the purified crystals.
-
Inertness towards the target compound.
For this compound, a moderately polar compound, suitable recrystallization solvents could include alcohols (e.g., ethanol, isopropanol), esters (e.g., ethyl acetate), or mixtures of these with less polar solvents like hexanes or heptane.
Experimental Protocol: Single-Solvent Recrystallization
-
Solvent Screening: Begin by testing the solubility of a small amount of the crude this compound in various solvents at room temperature and upon heating.
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to the crude material to achieve complete dissolution. Using an excess of solvent will reduce the yield.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step must be done quickly to prevent premature crystallization.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. The process can be further encouraged by placing the flask in an ice bath after it has reached room temperature.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.
Visualizing the Recrystallization Workflow
Caption: Workflow for the purification of this compound by recrystallization.
Purification Strategy 2: Flash Column Chromatography - The Workhorse of the Organic Lab
Flash column chromatography is a rapid and widely used technique for the purification of organic compounds. It relies on the partitioning of the components of a mixture between a stationary phase (typically silica gel) and a mobile phase (an organic solvent or mixture of solvents).
The Rationale Behind Method Development
The key to a successful flash chromatography separation is the selection of an appropriate mobile phase (eluent). Thin-layer chromatography (TLC) is an indispensable tool for this purpose. The goal is to find a solvent system that provides good separation between the target compound and its impurities, with the target compound having an Rf value of approximately 0.2-0.4 for optimal separation on a column.
For furo[2,3-d]pyrimidine derivatives, mixtures of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate are commonly employed. The polarity of the eluent can be gradually increased (a gradient) to elute compounds with increasing polarity.
Experimental Protocol: Flash Column Chromatography
-
TLC Analysis: Analyze the crude reaction mixture by TLC using various ratios of hexanes/ethyl acetate to determine the optimal eluent system.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Carefully pack a chromatography column with the slurry, ensuring there are no air bubbles or cracks in the stationary phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the top of the silica gel column. Alternatively, for less soluble compounds, a "dry loading" technique can be used where the crude material is adsorbed onto a small amount of silica gel, the solvent is evaporated, and the resulting powder is added to the top of the column.
-
Elution: Begin eluting the column with the chosen solvent system. If a gradient elution is used, gradually increase the proportion of the more polar solvent.
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Analysis and Pooling: Analyze the collected fractions by TLC to identify those containing the pure product. Pool the pure fractions.
-
Solvent Removal: Remove the solvent from the pooled fractions under reduced pressure to obtain the purified this compound.
Tabulated Data for Column Chromatography
| Parameter | Recommended Conditions | Rationale |
| Stationary Phase | Silica Gel (60 Å, 40-63 µm) | Standard choice for a wide range of organic compounds. |
| Mobile Phase | Hexanes/Ethyl Acetate Gradient | Allows for the separation of compounds with varying polarities. |
| Initial Eluent | 95:5 Hexanes/Ethyl Acetate (v/v) | To elute non-polar impurities. |
| Gradient Profile | Gradually increase to 70:30 Hexanes/Ethyl Acetate (v/v) | To elute the target compound. |
| TLC Visualization | UV light (254 nm) | The aromatic nature of the compound allows for easy visualization. |
Visualizing the Flash Chromatography Workflow
Caption: Workflow for the purification of this compound by flash column chromatography.
Purification Strategy 3: Preparative HPLC - For the Highest Purity Demands
Preparative High-Performance Liquid Chromatography (Prep HPLC) is a high-resolution purification technique that is particularly useful for separating closely related compounds or for obtaining material of the highest possible purity. It operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to handle larger sample loads.
The Power of High Resolution
Prep HPLC is often the method of choice when:
-
Impurities are structurally very similar to the target compound.
-
Complete removal of trace impurities is required for sensitive applications.
-
Small quantities of highly pure material are needed for analytical standards or early-stage biological testing.
Reverse-phase HPLC, where the stationary phase is non-polar (e.g., C18-modified silica) and the mobile phase is a polar solvent mixture (e.g., water/acetonitrile or water/methanol), is a common mode for the purification of heterocyclic compounds like this compound.
Experimental Protocol: Preparative Reverse-Phase HPLC
-
Analytical Method Development: First, develop an analytical HPLC method to achieve baseline separation of the target compound from its impurities. This involves screening different columns, mobile phases, and gradient conditions.
-
Scale-Up: Scale up the analytical method to a preparative scale. This involves adjusting the flow rate, gradient time, and sample injection volume based on the dimensions of the preparative column.
-
Sample Preparation: Dissolve the crude or partially purified product in a suitable solvent, ensuring it is fully dissolved and filtered to remove any particulate matter.
-
Purification: Inject the sample onto the preparative HPLC system and run the scaled-up method.
-
Fraction Collection: Collect the fractions corresponding to the peak of the pure product, often triggered by a UV detector.
-
Product Recovery: Combine the pure fractions and remove the mobile phase solvents, typically by lyophilization (freeze-drying) if water is present, or by rotary evaporation for organic solvents.
Tabulated Data for Preparative HPLC
| Parameter | Recommended Conditions | Rationale |
| Stationary Phase | C18 Silica Gel (e.g., 5 µm, 100 Å) | Provides good retention and selectivity for moderately polar compounds. |
| Mobile Phase A | Water with 0.1% Formic Acid or Trifluoroacetic Acid (TFA) | Acidic modifier improves peak shape. |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Acid | Organic solvent for elution. |
| Gradient | 5% to 95% B over 20-30 minutes | A typical gradient to elute a range of compounds. |
| Detection | UV at 254 nm and/or 280 nm | The aromatic system of the molecule absorbs UV light. |
Visualizing the Preparative HPLC Workflow
Caption: Workflow for the high-purity purification of this compound using preparative HPLC.
Conclusion: A Multi-faceted Approach to Purity
The choice of purification technique for this compound depends on the scale of the synthesis, the nature of the impurities, and the required final purity. For routine purification of multi-gram quantities, flash column chromatography is often the most practical approach. When the crude material is relatively clean, recrystallization can be a highly effective and economical method. For applications demanding the highest level of purity, such as the preparation of analytical standards or for use in sensitive biological assays, preparative HPLC is the gold standard.
By understanding the principles behind each of these techniques and by systematically developing and optimizing the experimental protocols, researchers can confidently and efficiently obtain this compound of the desired purity, thereby laying a solid foundation for the successful advancement of their research and development programs.
References
-
Gangjee, A., et al. (2016). Design, Synthesis, and Preclinical Evaluation of 4-Substituted-5-methyl-furo[2,3-d]pyrimidines as Microtubule Targeting Agents That Are Effective against Multidrug Resistant Cancer Cells. Journal of Medicinal Chemistry, 59(12), 5827–5845. [Link][2][3]
-
American Elements. (n.d.). This compound. Retrieved from [Link][4][5]
-
Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. [Link]
-
Sun, Z., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 17(4), 4533-4544. [Link][6][7]
Sources
- 1. Synthesis and cytotoxicity of 4-amino-5-oxopyrido[2,3-d]pyrimidine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Preclinical Evaluation of 4-Substituted-5-methyl-furo[2,3-d]pyrimidines as Microtubule Targeting Agents That Are Effective against Multidrug Resistant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. knowledge.uchicago.edu [knowledge.uchicago.edu]
- 5. americanelements.com [americanelements.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Derivatization of 4-Chloro-5-methylfuro[2,3-d]pyrimidine for SAR studies
Application Note & Protocol Guide
Strategic Derivatization of 4-Chloro-5-methylfuro[2,3-d]pyrimidine: A Modular Approach for Structure-Activity Relationship (SAR) Studies
Abstract: The furo[2,3-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, prized for its structural resemblance to endogenous purines, which allows it to effectively interact with a multitude of biological targets, particularly protein kinases.[1][2] This guide provides a detailed framework for the derivatization of this compound, a versatile and highly reactive intermediate. We will explore the underlying chemical principles, provide robust, step-by-step protocols for nucleophilic aromatic substitution, and outline a systematic approach to building a compound library for comprehensive SAR analysis. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this privileged scaffold for the discovery of novel therapeutic agents.
The Furo[2,3-d]pyrimidine Scaffold: A Privileged Structure
The fusion of a furan ring with a pyrimidine core creates a bioisostere of purine, enabling competitive binding to the ATP-binding sites of numerous kinases.[1] This has led to the development of potent inhibitors for targets involved in oncology, inflammation, and viral diseases.[3][4] The this compound variant is particularly valuable. The chlorine atom at the C4 position serves as an excellent leaving group, making the scaffold amenable to a wide array of synthetic modifications.
Causality of Reactivity: Why the C4 Position is Prime for Substitution
The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This deficiency is most pronounced at the C2 and C4 positions. In nucleophilic aromatic substitution (SNAr) reactions, the C4 position is generally more reactive than the C2 position. This regioselectivity can be attributed to the superior stabilization of the negative charge in the Meisenheimer intermediate formed upon nucleophilic attack at C4, where the charge is delocalized over both ring nitrogens.[5] This inherent reactivity makes the 4-chloro derivative an ideal starting point for introducing diverse chemical functionalities.
Caption: The core structure of this compound.
The Derivatization Workflow: From Synthesis to SAR
A successful SAR campaign relies on a systematic and efficient workflow. The derivatization of the 4-chloro intermediate is the central step in a larger process that connects synthetic chemistry with biological evaluation.
Caption: General workflow for SAR studies using the target scaffold.
Experimental Protocols: C4-Position Derivatization
The most common and impactful derivatization involves the substitution of the C4-chloro group with amines, thiols, or alcohols. The following protocols provide a robust starting point for these transformations.
General Protocol for C4-Amination
This procedure describes a general method for the SNAr reaction with primary or secondary amines. The choice of solvent and base is critical and may require optimization depending on the nucleophilicity and solubility of the specific amine.
Rationale:
-
Solvent: Polar aprotic solvents like DMF, DMAc, or NMP are often used to solubilize the reactants. Alcohols like 2-propanol or ethanol can also be effective, and in some cases, water under acidic conditions can be a highly efficient and green alternative.[6]
-
Base: A non-nucleophilic base such as Diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) is used to scavenge the HCl generated during the reaction, driving it to completion.
-
Temperature: Heating is typically required to overcome the activation energy of the reaction. Temperatures between 80-120 °C are common.
Materials & Reagents:
-
This compound
-
Amine of interest (primary or secondary)
-
Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or 2-Propanol
-
Ethyl acetate, Brine, Anhydrous Sodium Sulfate
-
Silica gel for chromatography
Step-by-Step Methodology:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Reagent Addition: Add the chosen solvent (e.g., DMF, 5-10 mL per mmol of starting material). Add the amine (1.1-1.5 eq) followed by the base (e.g., DIPEA, 2.0-3.0 eq).
-
Reaction: Equip the flask with a condenser and heat the reaction mixture to 80-120 °C.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Workup: Cool the reaction mixture to room temperature. If using DMF, pour the mixture into water and extract with ethyl acetate (3x). If using an alcohol, concentrate the mixture under reduced pressure, then partition between ethyl acetate and water.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting crude residue by flash column chromatography on silica gel to yield the desired 4-amino-5-methylfuro[2,3-d]pyrimidine derivative.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and LC-MS.
Specific Protocol: Synthesis of 4-(4-Fluoroanilino)-5-methylfuro[2,3-d]pyrimidine
This example illustrates the practical application of the general protocol. Derivatives bearing substituted anilines have shown significant activity as kinase inhibitors.[7]
Step-by-Step Methodology:
-
In a 50 mL round-bottom flask, suspend this compound (1.0 g, 5.47 mmol) in 2-propanol (25 mL).
-
Add 4-fluoroaniline (0.67 g, 6.02 mmol, 1.1 eq).
-
Add DIPEA (1.9 mL, 10.94 mmol, 2.0 eq).
-
Heat the mixture to reflux (approx. 82 °C) and stir for 12 hours.
-
Cool the reaction to room temperature. A precipitate should form.
-
Filter the solid, wash with cold 2-propanol, and then with diethyl ether.
-
Dry the solid under vacuum to afford the title compound as a white to off-white solid. Further purification is typically not needed, but recrystallization from ethanol can be performed if necessary.
Caption: General SNAr scheme for C4 derivatization.
Building and Interpreting the SAR Table
The primary goal of this derivatization effort is to understand how different chemical groups at the C4 position influence biological activity. Systematically tabulating the results is crucial for discerning trends and designing the next generation of compounds.
Many furo[2,3-d]pyrimidine derivatives have been evaluated for their anticancer properties, often showing potent activity against various kinases and cancer cell lines.[8][9] For instance, the introduction of various substituted chalcones or 1,3,4-thiadiazole moieties has led to compounds with GI₅₀ values in the low micromolar to nanomolar range.[9][10]
Table 1: Example SAR Data Template for C4-Derivatives
| Derivative ID | R-Group at C4 (from H-Nu) | MW ( g/mol ) | cLogP (calc.) | Target Kinase IC₅₀ (nM) | HUVEC GI₅₀ (µM)[11] |
| SM-01 | -Cl (Starting Material) | 182.59 | 1.85 | >10,000 | >50 |
| Ex-01 | -NH-(4-F-Ph) | 257.25 | 2.90 | Data | Data |
| Ex-02 | -NH-(CH₂CH₂OH) | 208.21 | 0.55 | Data | Data |
| Ex-03 | -S-(Ph) | 256.31 | 3.50 | Data | Data |
| Ex-04 | -O-(4-MeO-Ph) | 270.27 | 2.88 | Data | Data |
Interpreting the Data:
-
Hydrophobicity (cLogP): Does increasing or decreasing lipophilicity correlate with potency or cellular activity?
-
Electronic Effects: Compare electron-donating vs. electron-withdrawing groups on an aniline ring. How do they affect binding?
-
Steric Bulk: How does the size of the R-group impact activity? Is there a pocket-size limitation?
-
Hydrogen Bonding: Do groups capable of hydrogen bonding (e.g., -NH, -OH) enhance potency?
By methodically synthesizing derivatives and analyzing the resulting biological data in a structured format, researchers can develop a clear understanding of the SAR, paving the way for the rational design of highly potent and selective drug candidates.
References
-
El-Damasy, A. K., et al. (2025). Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. RSC Medicinal Chemistry. Available at: [Link][8][10]
-
Zhang, N., et al. (2022). Synthesis and anticancer activities of diverse furo[2,3-d]pyrimidine and benzofuro[3,2-d]pyrimidine derivatives. Journal of the Chinese Chemical Society. Available at: [Link][3]
-
El-Damasy, A. K., et al. (2023). Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. RSC Medicinal Chemistry. Available at: [Link]
-
Fahim, A. M., et al. (2022). Identification of novel furo[2,3-d]pyrimidine based chalcones as potent anti-breast cancer agents: synthesis, in vitro and in vivo biological evaluation. RSC Advances. Available at: [Link]
-
Request PDF. (2021). Synthesis and biological activity of fused furo[2,3-d]pyrimidinone derivatives as analgesic and antitumor agents. ResearchGate. Available at: [Link]
-
Gangjee, A., et al. (2009). Synthesis and evaluation of a classical 2,4-diamino-5-substituted-furo[2,3-d]pyrimidine and a 2-amino-4-oxo-6-substituted-pyrrolo[2,3-d]pyrimidine as antifolates. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
ResearchGate. (2024). Furo, Pyrano, and Pyrido[2,3‐d]Pyrimidines: A Comprehensive Review of Synthesis and Medicinal Applications. ResearchGate. Available at: [Link]
-
Mongin, F., et al. (2009). Direct metallation of thienopyrimidines using a mixed lithium–cadmium base and antitumor activity of functionalized derivatives. Tetrahedron. Available at: [Link]
-
Larhed, M., et al. (2013). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. ACS Sustainable Chemistry & Engineering. Available at: [Link]
-
Abou-Seri, S. M., et al. (2020). Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. Future medicinal chemistry. Available at: [Link]
-
Ghorab, M. M., et al. (2021). Design and synthesis of novel furan, furo[2,3-d]pyrimidine and furo[3,2-e][1][8][10]triazolo[1,5-c]pyrimidine derivatives as potential VEGFR-2 inhibitors. Bioorganic Chemistry. Available at: [Link]
-
An, H., et al. (2000). Synthesis and cytotoxicity of 4-amino-5-oxopyrido[2,3-d]pyrimidine nucleosides. Journal of Medicinal Chemistry. Available at: [Link]
-
Ivanov, I., et al. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. Molecules. Available at: [Link]
-
Lee, H., et al. (2012). Orally active 4-amino-5-diarylurea-furo[2,3-d]pyrimidine derivatives as anti-angiogenic agent inhibiting VEGFR2 and Tie-2. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Hurst, D. T., et al. (1967). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic. Available at: [Link]
-
NotEvans. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange. Available at: [Link]
-
ResearchGate. (2013). Nucleophilic Substitution in Some 5-Chloropyrimidines. Synthesis and Properties of Condensed Pyridopyrimidines. ResearchGate. Available at: [Link]
-
Foroumadi, A., et al. (2024). Identification of furo[2,3-d]pyrimidin-4-ylsulfanyl-1,3,4-thiadiazole derivatives as novel FLT3-ITD inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]
-
Zhang, N., et al. (2009). Synthesis and SAR of 6-chloro-4-fluoroalkylamino-2-heteroaryl-5-(substituted)phenylpyrimidines as anti-cancer agents. Bioorganic & Medicinal Chemistry. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Orally active 4-amino-5-diarylurea-furo[2,3-d]pyrimidine derivatives as anti-angiogenic agent inhibiting VEGFR2 and Tie-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of novel furo[2,3- d ]pyrimidine based chalcones as potent anti-breast cancer agents: synthesis, in vitro and in vivo biological evalua ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00889K [pubs.rsc.org]
- 10. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Design and synthesis of novel furan, furo[2,3-d]pyrimidine and furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as potential VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-Chloro-5-methylfuro[2,3-d]pyrimidine
Welcome to the technical support center for the synthesis of 4-Chloro-5-methylfuro[2,3-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding to overcome common challenges and optimize your synthetic route to this valuable heterocyclic compound. Furo[2,3-d]pyrimidines are a class of compounds that have gained significant attention in medicinal chemistry due to their structural similarity to purines, which allows them to act as potent inhibitors of various protein kinases.[1]
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent and reliable method involves a two-step process. First, the synthesis of the precursor, 4-hydroxy-5-methylfuro[2,3-d]pyrimidine, is achieved. This is often accomplished through the cyclization of a substituted furan with a source of the pyrimidine ring.[1] The subsequent and critical step is the chlorination of the hydroxyl group using a suitable chlorinating agent, most commonly phosphorus oxychloride (POCl₃), to yield the final product.
Q2: Why is phosphorus oxychloride (POCl₃) the preferred chlorinating agent for this conversion?
A2: Phosphorus oxychloride is highly effective for the chlorination of hydroxypyrimidines.[2] Its strong dehydrating and chlorinating properties facilitate the conversion of the keto-enol tautomer of the hydroxypyrimidine to the desired chloro derivative. The reaction mechanism involves the formation of a phosphate ester intermediate, which is subsequently displaced by a chloride ion.
Q3: What are the critical safety precautions to consider when working with phosphorus oxychloride (POCl₃)?
A3: Phosphorus oxychloride is a highly corrosive and moisture-sensitive reagent. All manipulations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. It reacts violently with water, releasing toxic fumes, so all glassware must be scrupulously dried before use.[2] Quenching of the reaction should be performed with extreme caution by slowly adding the reaction mixture to ice or cold water with vigorous stirring.[3]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
Issue 1: Low Yield or Incomplete Conversion of 4-hydroxy-5-methylfuro[2,3-d]pyrimidine to this compound
Symptoms:
-
TLC analysis shows a significant amount of starting material remaining after the reaction.
-
The isolated yield of the final product is consistently below expectations.
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale | Recommended Solution |
| Insufficient Chlorinating Agent | The stoichiometry of the reaction is crucial. An inadequate amount of POCl₃ will result in incomplete conversion of the starting material. | Ensure a sufficient molar excess of phosphorus oxychloride is used. Depending on the specific protocol, a molar ratio of POCl₃ to the hydroxypyrimidine can range from 2.8:1 to 9:1.[2] |
| Poor Quality of POCl₃ | Phosphorus oxychloride is highly susceptible to hydrolysis upon exposure to atmospheric moisture, which reduces its reactivity. | Use a fresh bottle of POCl₃ or distill the reagent before use to ensure its purity and reactivity.[2] |
| Presence of Moisture | Water in the reaction vessel will readily react with POCl₃, quenching the reagent and preventing it from reacting with the substrate. | Thoroughly dry all glassware in an oven before use and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Inadequate Reaction Temperature or Time | The chlorination reaction requires sufficient thermal energy to proceed to completion. | Optimize the reaction temperature and time. Typical conditions involve heating the reaction mixture at temperatures ranging from 60-110°C for 4-8 hours.[2] Monitor the reaction progress by TLC until the starting material is no longer observed. |
| Poor Solubility of Starting Material | If the 4-hydroxy-5-methylfuro[2,3-d]pyrimidine is not fully dissolved in the reaction medium, the reaction will be slow and incomplete. | While often run neat in POCl₃, a co-solvent can sometimes be beneficial. However, for large-scale preparations, a solvent-free approach with pyridine as a base has been shown to be effective.[4] |
Issue 2: Formation of Significant Byproducts or a Dark, Tarry Residue
Symptoms:
-
Multiple spots are observed on the TLC plate in addition to the product and starting material.
-
The reaction mixture turns dark brown or black, and a tar-like substance is formed.
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale | Recommended Solution |
| Excessive Reaction Temperature | High temperatures can lead to the decomposition of the starting material and product, resulting in the formation of polymeric or tarry byproducts. | Maintain a controlled reaction temperature using a reliable heating mantle and temperature controller. If using a neat protocol, consider using a solvent to better manage the reaction exotherm.[2] |
| Uncontrolled Reaction Exotherm | The reaction of POCl₃ with the hydroxypyrimidine can be exothermic, leading to a rapid and uncontrolled increase in temperature.[3] | Add the POCl₃ dropwise to the starting material at a lower temperature and then gradually heat the reaction mixture to the desired temperature. Ensure efficient stirring to dissipate heat and prevent the formation of localized hotspots. |
| Side Reactions | The Vilsmeier-Haack reaction is a known side reaction when using POCl₃ and a formamide-based solvent, which can lead to formylation of the furo[2,3-d]pyrimidine ring.[5][6] | If DMF or another formamide is used as a solvent, consider alternative high-boiling point, non-reactive solvents. However, the reaction is often performed using excess POCl₃ as both the reagent and the solvent. |
Issue 3: Difficulties in Product Isolation and Purification
Symptoms:
-
The product precipitates as an oil instead of a solid upon quenching.
-
The crude product is difficult to purify by recrystallization or column chromatography.
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale | Recommended Solution |
| Incomplete Removal of POCl₃ | Residual POCl₃ in the crude product can interfere with purification and may cause the product to appear oily. | After the reaction is complete, remove the excess POCl₃ under reduced pressure before the workup procedure.[2] |
| Improper Quenching and Neutralization | The quenching process is critical for obtaining a solid product. Improper pH adjustment can lead to the product remaining in solution or precipitating as an oil. | Slowly and carefully pour the reaction mixture into ice-cold water with vigorous stirring.[3] Adjust the pH of the solution to 8-9 with a saturated sodium carbonate or sodium bicarbonate solution to neutralize any remaining acidic components. |
| Presence of Impurities | Tarry byproducts and other impurities can co-precipitate with the product, making purification challenging. | If the crude product is oily or highly impure, consider an initial purification step such as extraction with an organic solvent. For final purification, recrystallization from a suitable solvent such as benzene or ethanol is often effective.[2] If recrystallization is insufficient, column chromatography on silica gel can be employed.[2] |
Experimental Workflow & Diagrams
To provide a clearer understanding of the key processes, the following diagrams illustrate the synthetic workflow and the troubleshooting logic.
Caption: General synthetic workflow for this compound.
Caption: Troubleshooting workflow for optimizing the synthesis.
References
- Technical Support Center: Managing Reaction Exotherms in Pyrimidine Synthesis. Benchchem.
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
- Design and Synthesis of Novel Furo[2,3-d]pyrimidine Derivatives: A Technical Guide. Benchchem.
- Technical Support Center: Chlorination of 4-amino-2,6-dihydroxypyrimidine. Benchchem.
- Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. MDPI.
- Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. PMC.
Sources
Technical Support Center: Synthesis of 4-Chloro-5-methylfuro[2,3-d]pyrimidine
Welcome to the technical support guide for the synthesis of 4-Chloro-5-methylfuro[2,3-d]pyrimidine. This resource is tailored for researchers, medicinal chemists, and process development scientists who work with fused heterocyclic scaffolds. The synthesis of this valuable intermediate, while based on established chemical principles, is often accompanied by the formation of characteristic side products that can complicate purification and reduce yields.
This guide provides in-depth, experience-driven insights into identifying, minimizing, and troubleshooting the formation of these common impurities. We will move beyond simple procedural steps to explore the mechanistic origins of these side products, offering a robust framework for rational optimization of your synthetic protocol.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common high-level issues encountered during the synthesis.
Question 1: After my chlorination workup, my main product is contaminated with a significant amount of a less polar compound on TLC that has the same mass as my starting material. What is it?
Answer: You are almost certainly observing your starting material, 5-methylfuro[2,3-d]pyrimidin-4(3H)-one. This is the single most common impurity and its presence indicates one of two issues:
-
Incomplete Chlorination: The reaction did not proceed to completion.
-
Product Hydrolysis: The desired 4-chloro product is hydrolytically unstable, especially under neutral or basic aqueous conditions, and has reverted to the 4-hydroxy starting material during the workup phase.[1] This is a frequent challenge as quenching the aggressive chlorinating agents like phosphorus oxychloride (POCl₃) requires an aqueous medium.
Question 2: My reaction mixture from the chlorination step is a dark, tarry, or intractable solid. What caused this decomposition?
Answer: Significant decomposition, often indicated by dark coloration and tar formation, is typically a result of excessive heat during the chlorination step. The furo[2,3-d]pyrimidine core, particularly the furan ring, is sensitive to strong acids (generated from POCl₃) at high temperatures. Prolonged heating above the optimal temperature (usually 80-110°C, depending on the specific protocol) can lead to ring-opening, polymerization, and other irreversible decomposition pathways.[2]
Question 3: I'm observing a peak in my LC-MS with a mass corresponding to [M+28] or [M+42] relative to my starting pyrimidinone, where M is the mass of the pyrimidinone. What could this be?
Answer: This suggests an N-acylation or N-formylation side reaction. If you are using N,N-Dimethylformamide (DMF) as a catalyst or solvent with your chlorinating agent (like POCl₃ or SOCl₂), you are generating the Vilsmeier reagent in situ.[3][4] This powerful electrophile can potentially formylate the nitrogen of the pyrimidinone ring system, leading to N-formyl ([M+28]) or N-acetyl ([M+42] if using DMA) adducts, especially if the reaction conditions are not carefully controlled.
Part 2: Troubleshooting Guide by Synthetic Stage
A robust synthesis of this compound typically proceeds in three main stages. Below is a breakdown of potential side products at each stage and strategies for their mitigation.
Stage A: Synthesis of the Furan Precursor (2-Amino-5-methylfuran-3-carbonitrile)
The assembly of the core furan ring is the foundation of the entire synthesis. A common route involves the reaction of an α-chloro ketone with a source of activated nitrile, such as malononitrile.[5]
-
Problem: Low yield of the desired aminofuran with significant polymeric byproduct.
-
Root Cause: The starting materials for furan synthesis can be prone to self-condensation or polymerization under basic conditions. The stability of the 2-amino-3-cyanofuran product itself can also be limited.[2]
-
Mechanistic Insight: The base used to deprotonate malononitrile can also catalyze side reactions of the keto-starting material if addition rates and temperature are not well-controlled.
-
Troubleshooting & Optimization:
-
Use Freshly Purified Precursors: Ensure the purity of your starting materials, especially the 2-amino-3-cyanofuran, as it can degrade on storage.
-
Temperature Control: Maintain the reaction at the lowest effective temperature to disfavor polymerization pathways.
-
Purification: It is often advantageous to purify the aminocyanofuran intermediate before proceeding to the next step to avoid carrying forward impurities that can interfere with cyclization.
-
Stage B: Cyclization to 5-methylfuro[2,3-d]pyrimidin-4(3H)-one
This stage involves forming the pyrimidine ring, typically by reacting the aminofuran precursor with a one-carbon synthon like formamide or triethyl orthoformate followed by cyclization.
-
Problem: Presence of an intermediate amide or formamidine impurity.
-
Root Cause: Incomplete cyclization. High temperatures are required for the ring-closing step, but insufficient heating time or temperature will stall the reaction at an intermediate stage.
-
Mechanistic Insight: The reaction proceeds first by forming an N-formyl or related amidine intermediate from the 2-amino group of the furan. This intermediate must then undergo an intramolecular cyclization via nucleophilic attack of the nitrogen onto the cyano group, followed by tautomerization.
-
Troubleshooting & Optimization:
-
Reaction Monitoring: Use TLC or LC-MS to monitor the disappearance of the intermediate and the appearance of the cyclized product.
-
Temperature Optimization: If the reaction stalls, a modest increase in temperature or prolonged reaction time may be necessary. A temperature gradient study can identify the optimal balance between reaction completion and decomposition.[2]
-
Anhydrous Conditions: Ensure anhydrous conditions, as water can hydrolyze the cyano group to a less reactive carboxamide, which may impede cyclization.
-
Stage C: Chlorination of 5-methylfuro[2,3-d]pyrimidin-4(3H)-one
This is the most critical and often most problematic step. The conversion of the lactam (pyrimidinone) to the reactive 4-chloro derivative using POCl₃ is prone to several side reactions.
Caption: Formation of key side products from the target molecule and starting material.
| Side Product/Impurity | Chemical Name | Molecular Formula | Molecular Weight | Identification Notes | Mitigation Strategy |
| Incomplete Reaction/Hydrolysis | 5-Methylfuro[2,3-d]pyrimidin-4(3H)-one | C₇H₆N₂O₂ | 150.14 | Appears as starting material. More polar on silica TLC than the chloro product. | Ensure complete reaction; perform a rapid, cold, non-basic aqueous workup. |
| Dimeric Byproduct | 4-((5-methylfuro[2,3-d]pyrimidin-4-yl)oxy)-5-methylfuro[2,3-d]pyrimidine | C₁₄H₁₀N₄O₃ | 298.26 | High molecular weight peak in MS ([2M-HCl-H]⁺). Very non-polar. | Drive chlorination to full conversion. Use inverse addition (add pyrimidinone to POCl₃). |
| Phosphorous Contaminants | Phosphoric acid, pyrophosphates | - | - | Can make product oily or gummy; may interfere with crystallization. | Quench carefully and wash the organic layer thoroughly with cold brine. A patent suggests extraction can separate product from phosphorus byproducts. [6] |
Part 3: Recommended Analytical & Purification Protocols
Protocol 3.1: TLC Method for Reaction Monitoring
-
System: Silica gel 60 F₂₅₄ plates.
-
Mobile Phase: A 1:1 mixture of Hexane:Ethyl Acetate is a good starting point. For more polar compounds (like the starting pyrimidinone), switch to 100% Ethyl Acetate or 95:5 Dichloromethane:Methanol.
-
Visualization: UV light (254 nm).
-
Expected Rf Values:
-
4-Chloro product: High Rf (e.g., ~0.7 in 1:1 Hex:EtOAc)
-
Starting Pyrimidinone: Low Rf (e.g., ~0.2 in 1:1 Hex:EtOAc, may require a more polar eluent)
-
Protocol 3.2: Purification by Column Chromatography
-
Stationary Phase: Silica gel (230-400 mesh).
-
Eluent: Gradient elution starting from 100% Hexane up to 50-70% Ethyl Acetate in Hexane. The exact gradient should be determined by TLC analysis.
-
Caution: The 4-chloro product can be unstable on silica gel for prolonged periods. It is advisable to perform the chromatography quickly and use pre-treated (e.g., with triethylamine-washed solvent) silica if significant degradation is observed.
Protocol 3.3: Purification by Recrystallization
-
Solvent System: A solvent system like isopropanol, ethanol, or a mixture of ethyl acetate and heptane can be effective.
-
Procedure: Dissolve the crude product in a minimum amount of hot solvent. Allow it to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation. Collect the purified solid by filtration. This method is particularly effective at removing the more soluble starting material from the less soluble chloro-product.
References
- VertexAI Search. (2024). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
- Lipson, V. V., et al. (n.d.). Formylation of 4,7-Dihydro-1,2,4-triazolo[1,5-a]pyrimidines Using Vilsmeier–Haack Conditions.
- MDPI. (n.d.). Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction.
- Wikipedia. (n.d.). Vilsmeier–Haack reaction.
- ACS Publications. (n.d.). Vilsmeier−Haack Reactions of 2-Arylamino-3-acetyl-5,6-dihydro-4H-pyrans toward the Synthesis of Highly Substituted Pyridin-2(1H)-ones.
- BenchChem. (n.d.). Troubleshooting Common Side Reactions in Furanopyrimidine Synthesis.
- Google Patents. (n.d.). Method for purifying 4, 6-dichloro pyrimidine.
- NIH. (2022).
- NIH. (n.d.). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions.
Sources
- 1. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. ijpcbs.com [ijpcbs.com]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. Identification of novel furo[2,3-d]pyrimidine based chalcones as potent anti-breast cancer agents: synthesis, in vitro and in vivo biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN103450094A - Method for purifying 4, 6-dichloro pyrimidine - Google Patents [patents.google.com]
Technical Support Center: Optimizing the Synthesis of 4-Chloro-5-methylfuro[2,3-d]pyrimidine
Welcome to the technical support center for the synthesis of 4-Chloro-5-methylfuro[2,3-d]pyrimidine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you improve your reaction yields, minimize impurities, and streamline your synthetic workflow. Our approach is grounded in mechanistic principles and field-proven laboratory practices.
Introduction to the Synthesis
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. A common and effective strategy involves a three-stage approach:
-
Formation of the Furan Ring: Synthesis of the key intermediate, 2-amino-3-cyano-4-methylfuran.
-
Pyrimidine Ring Annulation: Cyclization of the furan intermediate to form the 5-methylfuro[2,3-d]pyrimidin-4-ol scaffold.
-
Chlorination: Conversion of the hydroxyl group to the target 4-chloro derivative.
This guide is structured to address potential issues at each of these critical stages.
Visualized Workflow: General Synthesis Pathway
Caption: A three-stage workflow for synthesizing this compound.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis. Each issue is presented in a question-and-answer format, providing potential causes and actionable solutions.
Stage 1: Synthesis of 2-Amino-3-cyano-4-methylfuran
Q1: My yield of the 2-amino-3-cyano-4-methylfuran intermediate is consistently low (<40%). What are the likely causes?
A1: Low yield in this base-catalyzed condensation and cyclization reaction is a common issue.[1] The root cause often lies in one of three areas: catalyst activity, reaction equilibrium, or side reactions.
-
Potential Cause 1: Ineffective Catalyst: The base catalyst (e.g., piperidine, triethylamine) is crucial for promoting the initial Knoevenagel condensation. If the catalyst is old, impure, or used in an incorrect amount, the reaction will be slow and incomplete.
-
Solution: Use a fresh, high-purity grade of your chosen base. Ensure it is added in the correct catalytic amount (typically 0.1 equivalents). If using sodium ethoxide, it must be prepared fresh or stored under strictly anhydrous conditions.
-
-
Potential Cause 2: Reversible Aldol-type Reactions: The initial condensation can be reversible. If the subsequent intramolecular cyclization to form the furan ring is slow, the intermediate may revert to starting materials.
-
Solution: Ensure the reaction is heated to a sufficient reflux to drive the cyclization, which involves the elimination of water. Monitoring by Thin Layer Chromatography (TLC) is critical to determine the optimal reaction time.
-
-
Potential Cause 3: Polymerization of Malononitrile: Malononitrile can self-polymerize under basic conditions, especially with prolonged reaction times or excessive base, leading to a dark, tarry reaction mixture and consuming your starting material.
-
Solution: Add the base catalyst slowly to the mixture of hydroxyacetone and malononitrile. Avoid "hot spots" by ensuring vigorous stirring. Do not exceed the recommended reaction time once the starting material is consumed as per TLC analysis.
-
Q2: The crude product from Stage 1 is a dark oil and is difficult to purify by recrystallization. What can I do?
A2: The formation of a dark, oily crude product suggests the presence of polymeric byproducts and other impurities. Relying solely on recrystallization may be insufficient.
-
Solution 1: Implement an Acidic Wash: Before purification, perform a liquid-liquid extraction. Dissolve the crude residue in a suitable organic solvent like ethyl acetate and wash it with a dilute aqueous acid solution (e.g., 1M HCl).[1] This will remove any residual basic catalyst and some polar, acid-soluble impurities. Follow this with a water and then a brine wash to remove residual acid and water.
-
Solution 2: Utilize Column Chromatography: If an acidic wash is insufficient, column chromatography is the most effective method for separating the desired product from colored impurities and closely related byproducts.
-
Recommended Conditions: Use silica gel as the stationary phase. A good starting point for the mobile phase is a gradient of ethyl acetate in hexane (e.g., starting from 10:90 and gradually increasing the polarity). The desired product is moderately polar and should elute cleanly.
-
Stage 2: Pyrimidine Ring Annulation
Q3: The cyclization of the aminofuran intermediate to 5-methylfuro[2,3-d]pyrimidin-4-ol is incomplete, even after prolonged reflux. What's wrong?
A3: Incomplete cyclization to form the pyrimidine ring often points to issues with the reagents or the reaction conditions. The reaction with formic acid and acetic anhydride requires high temperatures to drive the condensation and subsequent ring closure.
-
Potential Cause 1: Insufficient Temperature: The reaction requires a high temperature (typically >130 °C) to proceed efficiently.[2]
-
Solution: Ensure your reaction setup can achieve and maintain the required temperature. Use a high-boiling solvent if necessary, although this reaction is often run using the reagents themselves as the solvent. A heating mantle with a temperature controller and vigorous stirring is essential.
-
-
Potential Cause 2: Water Contamination: The acetic anhydride in this reaction acts as both a reagent and a dehydrating agent. If your formic acid or starting material is wet, it will consume the anhydride, hindering the reaction.
-
Solution: Use anhydrous grade formic acid and ensure your 2-amino-3-cyano-4-methylfuran intermediate is thoroughly dried before proceeding.
-
Q4: My NMR spectrum of the Stage 2 product shows multiple unexpected signals. What are the possible side products?
A4: The presence of multiple products indicates that side reactions are occurring.
-
Potential Side Product 1: N-formyl Intermediate: The first step of the reaction is the formylation of the amino group. If the subsequent cyclization does not occur, you may isolate the N-(3-cyano-4-methylfuran-2-yl)formamide intermediate. This would be visible in the NMR as a distinct set of signals, including a formyl proton (CHO) typically around 8-8.5 ppm.
-
Solution: Increase the reaction temperature and/or time to promote the final ring-closing step.
-
-
Potential Side Product 2: Degradation: Furan rings can be sensitive to strongly acidic and high-temperature conditions, potentially leading to ring-opening or polymerization, resulting in a complex mixture.
-
Solution: While high temperature is necessary, avoid excessive heating. Monitor the reaction by TLC and stop it once the desired product is maximized to prevent subsequent degradation.
-
Stage 3: Chlorination
Q5: The yield of this compound is low after reacting the pyrimidin-4-ol with POCl₃. What can I do to improve it?
A5: The chlorination of a hydroxypyrimidine (or its pyrimidinone tautomer) with phosphorus oxychloride (POCl₃) is a standard transformation, but it is highly sensitive to reaction conditions.[3][4]
-
Potential Cause 1: Insufficient Reagent or Activation: POCl₃ is the chlorinating agent, but the reaction is often sluggish without an activator or under suboptimal conditions.
-
Solution 1 (Stoichiometry): A common laboratory practice is to use a large excess of POCl₃, which also acts as the solvent.[5] However, for better efficiency and safety on a larger scale, an equimolar amount of POCl₃ can be used in the presence of a base like pyridine.[3] The pyridine acts as a catalyst and acid scavenger.
-
Solution 2 (Temperature): This reaction requires high temperatures, often in the range of 140-160 °C, especially for the more environmentally friendly solvent-free protocols conducted in a sealed reactor.[3][6] Ensure your equipment can safely reach and maintain these temperatures.
-
-
Potential Cause 2: Moisture Contamination: Phosphorus oxychloride reacts violently with water. Any moisture in your starting material, solvent, or glassware will quench the reagent, leading to a dramatic decrease in yield and the formation of phosphoric acid byproducts.
-
Solution: Flame-dry all glassware before use. Ensure your 5-methylfuro[2,3-d]pyrimidin-4-ol is completely dry (e.g., dried in a vacuum oven). Use a high-purity, anhydrous grade of POCl₃.
-
Q6: The workup of the POCl₃ reaction is difficult, and I'm losing product. Is there a better way?
A6: Quenching a reaction containing a large excess of POCl₃ can be hazardous and lead to product loss. The standard procedure of pouring the reaction mixture onto ice can be highly exothermic and may cause degradation of the acid-sensitive chloro-product.
-
Optimized Workup Protocol:
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly and carefully add the reaction mixture to a vigorously stirred slurry of crushed ice and a saturated aqueous solution of sodium bicarbonate or sodium carbonate. This should be done in a well-ventilated fume hood.
-
The goal is to neutralize the acidic byproducts (HCl and phosphoric acid) as they are formed. Monitor the pH of the aqueous layer, adding more base as needed until it is neutral or slightly basic (pH 7-8).
-
The product, which is an organic solid, should precipitate. If it does not, extract the aqueous mixture multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.
-
Frequently Asked Questions (FAQs)
Q: What are the critical parameters to control throughout the entire synthesis?
A: The three most critical parameters are:
-
Anhydrous Conditions: Particularly for the chlorination step with POCl₃, the exclusion of water is paramount for achieving a good yield.[3]
-
Temperature Control: Each stage has an optimal temperature range. Insufficient heat can stall the reaction, while excessive heat can cause degradation and side product formation.[2][7]
-
Stoichiometry of Reagents: Using the correct ratio of reactants and catalysts is key. This is especially true for the base catalyst in Stage 1 and the amount of POCl₃ in Stage 3.
Q: What is a typical overall yield for this synthesis?
A: While yields are highly dependent on scale and optimization, a well-executed three-step synthesis of this type can be expected to have an overall yield in the range of 30-50%. Each step might individually have yields of 60-80%, but losses during workup and purification at each stage will compound.
Q: What are the best methods for purifying the final this compound?
A: The choice of purification method depends on the nature of the impurities.
-
Recrystallization: This is the preferred method if the crude product is of reasonable purity (>85%). A good solvent system would be one in which the product has high solubility when hot and low solubility when cold, such as ethanol/water or ethyl acetate/hexane mixtures.[8]
-
Column Chromatography: This is necessary if the crude product is an oil or contains multiple impurities with similar polarities. Use silica gel with a solvent system like ethyl acetate/hexane.
Q: How can I confirm the identity and purity of my final product?
A: A combination of analytical techniques should be used:
-
NMR Spectroscopy:
-
¹H NMR should show a singlet for the C6-H proton of the pyrimidine ring (typically downfield, ~8.5-9.0 ppm), a singlet for the methyl group (~2.5-3.0 ppm), and a singlet for the C2-H proton of the furan ring (~7.0-7.5 ppm).
-
¹³C NMR will show characteristic peaks for the chlorinated carbon (C4) and the other carbons in the fused ring system.[9]
-
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound (168.58 g/mol ). Look for the characteristic isotopic pattern for a molecule containing one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio).[9][10]
-
Thin Layer Chromatography (TLC): A single spot in multiple solvent systems is a good indicator of purity.
Key Experimental Protocols
Protocol 1: Synthesis of 5-Methylfuro[2,3-d]pyrimidin-4-ol (Stages 1 & 2)
This protocol combines the first two stages of the synthesis for efficiency.
-
Stage 1: In a round-bottom flask equipped with a reflux condenser, dissolve hydroxyacetone (1.0 eq) and malononitrile (1.05 eq) in ethanol. Add a catalytic amount of piperidine (0.1 eq) to the stirred solution.[1]
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting materials are consumed (typically 2-4 hours).
-
Cool the reaction mixture and remove the ethanol under reduced pressure. Do not purify the intermediate.
-
Stage 2: To the crude 2-amino-3-cyano-4-methylfuran, add formic acid (10 eq) and acetic anhydride (5 eq).[2]
-
Heat the mixture to reflux (approx. 130-140 °C) for 6-10 hours. Monitor the formation of the product by TLC.
-
Cool the reaction mixture to room temperature. Pour the mixture slowly into a beaker of ice water.
-
A solid precipitate should form. Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield crude 5-methylfuro[2,3-d]pyrimidin-4-ol. This can be used in the next step without further purification or can be recrystallized from ethanol.
Protocol 2: Chlorination using Equimolar POCl₃ (Stage 3)
This protocol uses a modern, solvent-free approach for the chlorination step.[3]
-
Safety Note: This reaction should be performed in a high-pressure, sealed reaction vessel (e.g., a Teflon-lined stainless steel reactor) by trained personnel due to the high temperatures and pressures involved.
-
In the reaction vessel, combine the crude 5-methylfuro[2,3-d]pyrimidin-4-ol (1.0 eq), phosphorus oxychloride (POCl₃, 1.0 eq), and pyridine (1.0 eq).
-
Seal the reactor and heat the mixture to 160 °C for 2-4 hours.
-
After cooling the reactor completely to room temperature, carefully open it in a well-ventilated fume hood.
-
Slowly and cautiously quench the reaction mixture by pouring it onto a stirred slurry of crushed ice.
-
Adjust the pH of the resulting solution to 8-9 using a saturated aqueous solution of sodium carbonate.
-
Collect the precipitated solid product by vacuum filtration. Wash the solid with cold water and dry it under vacuum.
-
Purify the crude this compound by recrystallization from an appropriate solvent (e.g., ethanol/water).
Data Presentation: Reaction Conditions
| Stage | Key Reagents | Catalyst/Base | Solvent | Typical Temp. | Typical Time |
| 1. Furan Synthesis | Hydroxyacetone, Malononitrile | Piperidine | Ethanol | Reflux (~78 °C) | 2-4 h |
| 2. Pyrimidine Annulation | 2-Amino-3-cyano-4-methylfuran, Formic Acid, Acetic Anhydride | - | Formic Acid | Reflux (~130 °C) | 6-10 h |
| 3. Chlorination | 5-Methylfuro[2,3-d]pyrimidin-4-ol, POCl₃ | Pyridine | None (Solvent-free) | 160 °C | 2-4 h |
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting low yield in the synthesis.
References
- Prousek, J. (1984). Preparation and reactions of 2-amino-3-cyano-4,5-bis(3,4-methylenedioxybenzyl)furan.
- ResearchGate. (n.d.). 13C NMR spectra of synthesized model compound 4f.
- Zonouz, A. M., Moghani, D., & Okhravi, S. (n.d.). A facile and efficient protocol for the synthesis of 2-amino-3-cyano-4H-pyran derivatives at ambient temperature.
- Jiao, X., et al. (2012). Synthesis and optimization of substituted furo[2,3-d]-pyrimidin-4-amines and 7H-pyrrolo[2,3-d]pyrimidin-4-amines as ACK1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(19), 6212-7.
- Ríos-Guerra, M., et al. (2021). Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing. Molecules, 26(11), 3302.
- Neel, O. P., et al. (2017). Polar Heterobenzylic C(sp3)–H Chlorination Pathway Enabling Efficient Diversification of Aromatic Nitrogen Heterocycles. Journal of the American Chemical Society, 139(44), 15681–15684.
- Sun, Z., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 17(4), 4533-4544.
- Shchegravin, E. V., et al. (2020). Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. Chemistry Proceedings, 16(1), 104.
-
Reachem. (2024). The Purification of Organic Compound: Techniques and Applications. Retrieved from [Link]
-
EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]
- Biernasiuk, A., et al. (2019).
- ResearchGate. (2017). Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3?
-
International Journal of Drug Development and Research. (n.d.). Laboratory Techniques of Purification and Isolation. Retrieved from [Link]
-
Obrnuta faza. (n.d.). GUIDE FOR CHEMICAL SYNTHESIS & PURIFICATION. Retrieved from [Link]
- Al-Ostath, A., et al. (2023). Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2200843.
- ResearchGate. (n.d.). Efficient Synthesis of Novel Furo[2,3- d ]pyrimidine Derivatives under Catalyst-free Conditions.
-
El-Sayed, N. N. E., et al. (2021). Design and synthesis of novel furan, furo[2,3-d]pyrimidine and furo[3,2-e][7][10][11]triazolo[1,5-c]pyrimidine derivatives as potential VEGFR-2 inhibitors. Bioorganic Chemistry, 116, 105336.
- Amin, S., et al. (2020). A review on synthetic procedures and applications of phosphorus oxychloride (POCl3) in the last biennial period (2018–19).
- PubChem. (n.d.). 4-Chloro-5-fluoro-7H-pyrrolo(2,3-d)pyrimidine.
- ResearchGate. (n.d.). Synthesis of furo-[2,3-d]pyrimidine derivatives containing ethylene ether spacers.
- Kim, J. H., et al. (2017). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. RSC Advances, 7(58), 36585-36592.
- ResearchGate. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3.
- ResearchGate. (n.d.). (PDF) Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine.
- PubChem. (n.d.). 4-Chloro-5-fluoro-2-(methylsulfanyl)pyrimidine.
- Google Patents. (n.d.). CN106397396A - Synthesis method of olanzapine medicine intermediate of 2-(o-nitrobenzene amino)-3-cyan-5-methylthiophene.
- ResearchGate. (n.d.). (PDF) K2CO3-Mediated Synthesis of Functionalised 4-Substituted-2-amino-3-cyano-4H-chromenes via Michael-Cyclization Reactions.
- ResearchGate. (n.d.). Mechanism of Formation of 2-Amino-3-Cyano- 4,5-Diphenylfurane and Some of Its Reactions.
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. physics.emu.edu.tr [physics.emu.edu.tr]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Overcoming solubility issues with 4-Chloro-5-methylfuro[2,3-d]pyrimidine
Welcome to the technical support center for 4-Chloro-5-methylfuro[2,3-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for overcoming the solubility challenges commonly associated with this potent heterocyclic compound. As a structural analog to purines, this compound and its derivatives are of significant interest in medicinal chemistry, particularly as kinase inhibitors.[1] However, its planar, fused-ring structure often leads to poor aqueous solubility, a critical hurdle in experimental assays and formulation development.[2]
This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to help you navigate these challenges effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling and solubilization of this compound.
Q1: My this compound powder won't dissolve in my aqueous assay buffer. What is the primary cause?
A1: This is a common and expected issue. This compound is a hydrophobic molecule with a rigid, planar structure. This molecular arrangement promotes strong intermolecular forces in the solid state (high crystal lattice energy), making it difficult for polar solvents like water or aqueous buffers to effectively solvate the individual molecules.[3] This issue, often termed "crashing out," occurs when a compound stable in a concentrated organic solvent is diluted into an aqueous medium where its solubility is significantly lower.[3]
Q2: What is the recommended initial solvent for creating a stock solution?
A2: The standard and highly recommended starting solvent is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[4] DMSO is a powerful, water-miscible organic solvent capable of dissolving a wide range of poorly soluble compounds. For most applications, preparing a 10 mM stock solution in 100% DMSO is a robust starting point.[3]
Q3: I've dissolved the compound in DMSO, but it precipitates when I dilute it into my cell culture medium or assay buffer. How can I prevent this?
A3: This precipitation upon dilution is due to the compound "crashing out" as it enters the aqueous environment.[3] To mitigate this, it is crucial to keep the final concentration of DMSO in your assay as low as possible (ideally <0.5%, and almost always below 1%) to avoid solvent-induced artifacts or cytotoxicity.[3] Strategies to prevent this include performing serial dilutions in the assay buffer instead of a single large dilution, using an intermediate dilution step with a co-solvent, or employing solubility enhancers.[3][5]
Q4: Can I heat the compound to get it into solution?
A4: Gentle warming can be an effective strategy to aid dissolution, particularly in DMSO.[4] A water bath set to 37°C for 5-10 minutes can often help overcome the initial energy barrier to dissolution.[4] However, it is critical to first ensure your compound is stable at this temperature to avoid degradation.
Q5: How does pH affect the solubility of this compound?
A5: The solubility of many heterocyclic compounds, especially those containing nitrogen atoms like pyrimidines, can be highly pH-dependent.[5][6] The pyrimidine ring system can possess weakly basic nitrogen atoms.[4] At a pH below the compound's pKa, these nitrogens can become protonated, leading to a charged species that is generally more soluble in aqueous media.[4] Therefore, adjusting your buffer to a more acidic pH (e.g., pH 4-6) may significantly enhance solubility.[4]
Part 2: In-Depth Troubleshooting and Experimental Guides
This section provides detailed, step-by-step protocols for systematically addressing and overcoming solubility issues.
Guide 1: Standard Protocol for Initial Solubilization
This protocol outlines the best practice for preparing a primary stock solution.
Objective: To prepare a high-concentration stock solution of this compound in an organic solvent.
Recommended Solvent: Anhydrous Dimethyl Sulfoxide (DMSO)
Protocol:
-
Equilibration: Allow the vial of lyophilized compound to reach room temperature before opening. This prevents atmospheric moisture from condensing inside the vial.
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to the vial to achieve your target concentration (e.g., 10 mM).
-
Mechanical Agitation: Vortex the vial vigorously for at least 2 minutes.[4]
-
Sonication (Optional but Recommended): Place the vial in a water bath sonicator for 10-15 minutes to break up any microscopic particulates and facilitate dissolution.[4]
-
Gentle Warming (If Necessary): If solid particles are still visible, warm the solution in a 37°C water bath for 5-10 minutes, followed by another round of vortexing.[4]
-
Visual Inspection: The final solution should be clear and free of any visible precipitate.[4]
-
Storage: Store the stock solution at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles, which can degrade the compound or cause it to fall out of solution.
Diagram 1: Initial Solubilization Workflow
Caption: Decision-making workflow for troubleshooting precipitation.
Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. [7][8]They can encapsulate poorly soluble "guest" molecules, like this compound, within their nonpolar core. [9]The resulting "inclusion complex" presents a hydrophilic exterior to the solvent, dramatically increasing the apparent aqueous solubility of the guest molecule. [7][10]Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used due to its high water solubility and low toxicity. [3] Protocol (Kneading Method):
-
Weigh out the this compound and HP-β-CD in a specific molar ratio (start with 1:1).
-
Place the powders in a mortar.
-
Add a small amount of a water/ethanol mixture to form a thick paste.
-
Knead the paste thoroughly for 30-45 minutes.
-
Dry the resulting solid in an oven at a low temperature (e.g., 40-50°C) until a constant weight is achieved.
-
The resulting powder is the inclusion complex, which can then be dissolved directly in your aqueous buffer.
Guide 3: Quantitative Assessment of Solubility
For lead optimization and formulation development, a quantitative measure of solubility is essential.
Table 1: Comparison of Solubility Assessment Methods
| Method | Principle | Throughput | Application Stage | Reference |
| Kinetic Solubility | Measures the concentration at which a compound precipitates when a DMSO stock is added to an aqueous buffer. Often measured by turbidimetry. | High | Early Discovery, HTS | [2] |
| Thermodynamic Solubility | Measures the true equilibrium solubility by equilibrating an excess of solid compound with a solvent over an extended period (e.g., 24-48h). | Low | Lead Optimization, Formulation | [2] |
Protocol: Kinetic Solubility by Turbidimetry
-
Stock Preparation: Prepare a 10 mM stock solution of the compound in 100% DMSO. [3]2. Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock.
-
Addition to Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO concentration into a 96-well plate containing your aqueous buffer (e.g., 198 µL). [3]4. Incubation & Reading: Incubate the plate for a set period (e.g., 2 hours) at room temperature. Read the turbidity (absorbance) at a wavelength where the compound does not absorb (e.g., 650 nm).
-
Analysis: The concentration at which a significant increase in turbidity is observed represents the kinetic solubility limit.
Part 3: Advanced Formulation Strategies
For persistent solubility issues, especially for in vivo studies, more advanced formulation techniques may be required.
-
Solid Dispersions: This technique involves dispersing the drug in an inert hydrophilic carrier matrix at the solid state. [11][12]Methods like hot-melt extrusion or spray drying can be used to create an amorphous form of the drug within a polymer like PVP or HPMC, which significantly enhances the dissolution rate. [11][13]* Nanonization: Reducing the particle size of the compound to the nanometer range increases the surface area-to-volume ratio, which can improve the dissolution rate according to the Noyes-Whitney equation. [14] These advanced methods typically require specialized equipment and expertise but offer powerful solutions for the most challenging compounds.
References
- BenchChem. (2025). Technical Support Center: Overcoming Solubility Challenges with Novel Kinase Inhibitors.
- Slideshare. (2015). solubility enhancement and cosolvency by madhavi.
- Solubility of Things. (n.d.). Pyrimidine.
- Fenyvesi, É., et al. (2020). Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin.
- PharmaTutor. (2013). ENHANCEMENT OF SOLUBILITY; AN OVERVIEW.
- BenchChem. (2025).
- Patel, J., et al. (2022). Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections. PMC, PubMed Central.
- Global Research Online. (2010). SOLUBILITY ENHANCEMENT TECHNIQUES Review Article.
- Pharma Intelligence. (n.d.). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review.
- Hindawi. (n.d.). A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim.
- Chmurski, K., et al. (2019). Adjusting the Structure of β-Cyclodextrin to Improve Complexation of Anthraquinone-Derived Drugs. PMC, PubMed Central.
- ResearchGate. (1985).
- BenchChem. (2025). Troubleshooting solubility issues of Furo[3,4-d]pyrimidine compounds in biological assays.
- World Journal of Biology and Pharmaceutical Sciences. (2023). Solubility enhancement techniques: A comprehensive review.
- ResearchGate. (n.d.).
- BenchChem. (2025).
- BenchChem. (2025).
- ResearchGate. (n.d.).
- NIH National Library of Medicine. (2015). Development and Characterization of Solid Dispersion for Dissolution Improvement of Furosemide by Cogrinding Method.
- LinkedIn. (2024). Co-solvency and anti-solvent method for the solubility enhancement.
- MDPI. (2021). Formulation development of solid dispersion of furosemide.
- ResearchGate. (2014). (PDF)
- NIH National Library of Medicine. (2021).
- NIH National Library of Medicine. (2021).
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim - PMC [pmc.ncbi.nlm.nih.gov]
- 9. humapub.com [humapub.com]
- 10. researchgate.net [researchgate.net]
- 11. Development and Characterization of Solid Dispersion for Dissolution Improvement of Furosemide by Cogrinding Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Formulation development of solid dispersion of furosemide [wisdomlib.org]
- 13. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 4-Chloro-5-methylfuro[2,3-d]pyrimidine
Welcome to the technical support center for 4-Chloro-5-methylfuro[2,3-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions regarding the use of this compound in experimental settings.
I. Compound Overview
This compound is a heterocyclic compound with the chemical formula C₇H₅ClN₂O.[1] It serves as a crucial intermediate in the synthesis of various biologically active molecules, particularly in the development of kinase inhibitors and other therapeutic agents.[2][3] Understanding its stability and reactivity is paramount for its effective application in research and drug discovery.
Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 168.58 g/mol | [1] |
| Appearance | White to off-white crystalline solid | [2] |
| Melting Point | 190-192 °C (with decomposition) | [1] |
| Solubility | Soluble in organic solvents such as DMSO, DMF, and ethanol; sparingly soluble in water. | [2][3] |
II. Troubleshooting Guide
This section addresses specific issues that may arise during the handling and use of this compound in solution.
Issue 1: Compound Appears to Degrade in Aqueous Solution
Symptoms:
-
Discoloration of the solution over time.
-
Appearance of new peaks in HPLC or LC-MS analysis.
-
Reduced biological activity in assays.
Root Cause Analysis: The 4-chloro substituent on the pyrimidine ring makes the molecule susceptible to nucleophilic substitution, particularly hydrolysis in the presence of water. This reaction is often accelerated by acidic or basic conditions.[2][3] The furo[2,3-d]pyrimidine core itself can also be sensitive to prolonged exposure to moisture.[2]
Solution Workflow:
Caption: Troubleshooting workflow for compound degradation.
Issue 2: Poor Solubility in a Desired Solvent System
Symptoms:
-
Visible precipitate or cloudiness in the solution.
-
Inconsistent results in biological assays due to non-homogenous solution.
Root Cause Analysis: this compound is sparingly soluble in water and has varying solubility in organic solvents.[2][3] The choice of solvent is critical for maintaining the compound in a dissolved state, especially at higher concentrations.
Solution Strategies:
-
Co-solvents: For aqueous-based assays, consider using a small percentage of a water-miscible organic solvent like DMSO or DMF to initially dissolve the compound before further dilution.
-
Sonication: Gentle sonication can aid in the dissolution of the compound.
-
Warming: Cautiously warming the solution may improve solubility, but monitor for potential degradation, especially at elevated temperatures.
-
pH Adjustment: While the compound is sensitive to strong acids and bases, slight adjustments in pH within a neutral range might influence solubility. This should be approached with caution and monitored for stability.
Issue 3: Inconsistent Reaction Yields in Nucleophilic Substitution Reactions
Symptoms:
-
Variable yields of the desired substituted product.
-
Formation of multiple side products.
Root Cause Analysis: The reactivity of the 4-chloro position is influenced by the nucleophile, solvent, and reaction temperature. Side reactions can occur on the furo[2,3-d]pyrimidine core if the reaction conditions are too harsh.
Optimization Protocol:
-
Nucleophile Strength: A stronger nucleophile will generally react more readily. Consider the pKa of the nucleophile's conjugate acid.
-
Solvent Choice: Polar aprotic solvents like DMF or DMSO are generally preferred for SₙAr reactions as they can solvate the cation without strongly solvating the nucleophile, thus increasing its reactivity.
-
Temperature Control: Start with lower temperatures and gradually increase if the reaction is slow. High temperatures can lead to decomposition and side product formation.
-
Inert Atmosphere: To prevent oxidative degradation, conduct reactions under an inert atmosphere (e.g., nitrogen or argon).
-
Monitoring: Use TLC or LC-MS to monitor the reaction progress and identify the optimal reaction time to maximize the yield of the desired product and minimize side product formation.
III. Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: The solid compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[4] It is also recommended to protect it from light and moisture.[5] For long-term storage, refrigeration is advised.[5]
Q2: How should I prepare stock solutions of this compound?
A2: Due to its limited aqueous solubility, it is best to prepare stock solutions in anhydrous DMSO or DMF.[2][3] These stock solutions should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Q3: Is this compound compatible with common biological buffers?
A3: While generally compatible with neutral pH buffers (e.g., PBS, HEPES), it is crucial to assess its stability in your specific buffer system. The compound is sensitive to strong acids and bases, so buffers with extreme pH values should be avoided.[3] It is always recommended to prepare fresh dilutions in the final assay buffer immediately before use.
Q4: What analytical techniques are suitable for monitoring the stability of this compound?
A4: Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a robust method for assessing the purity and stability of this compound. Liquid Chromatography-Mass Spectrometry (LC-MS) is also highly valuable for identifying potential degradation products.
IV. Experimental Protocol: Assessing Solution Stability
This protocol provides a general framework for evaluating the stability of this compound in a specific solution.
Objective: To determine the rate of degradation of this compound in a chosen solvent system over time.
Materials:
-
This compound
-
Anhydrous DMSO
-
Test solvent/buffer system
-
HPLC or LC-MS system
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Stock Solution Preparation: Accurately weigh a known amount of this compound and dissolve it in anhydrous DMSO to prepare a concentrated stock solution (e.g., 10 mM).
-
Working Solution Preparation: Dilute the stock solution with the test solvent/buffer to the final desired concentration (e.g., 100 µM).
-
Time Zero (T₀) Analysis: Immediately after preparation, inject an aliquot of the working solution into the HPLC or LC-MS system to obtain the initial peak area corresponding to the intact compound.
-
Incubation: Store the working solution under the desired experimental conditions (e.g., room temperature, 37°C).
-
Time-Point Analysis: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the working solution and analyze it by HPLC or LC-MS.
-
Data Analysis:
-
Calculate the percentage of the remaining compound at each time point relative to the T₀ peak area.
-
Plot the percentage of the remaining compound versus time to determine the degradation kinetics.
-
Identify any new peaks that appear in the chromatogram, which may correspond to degradation products.
-
Self-Validation:
-
Run a control sample of the compound in anhydrous DMSO stored at -20°C to ensure the stability of the stock solution.
-
Analyze the test solvent/buffer alone to identify any interfering peaks.
Caption: Workflow for assessing solution stability.
V. References
-
Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. Srini Chem. --INVALID-LINK--
-
4-CHLORO-5H-PYRROLO[3,2-D] PYRIMIDINE Safety Data Sheets. Echemi. --INVALID-LINK--
-
4-Chloro-2-methylpyrimidine, 98% Safety Data Sheet. Fisher Scientific. --INVALID-LINK--
-
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety. ChemicalBook. --INVALID-LINK--
-
This compound. American Elements. --INVALID-LINK--
References
Technical Support Center: Interpreting the NMR Spectrum of 4-Chloro-5-methylfuro[2,3-d]pyrimidine
Welcome to the technical support guide for the NMR interpretation of 4-Chloro-5-methylfuro[2,3-d]pyrimidine. This resource is designed for researchers, medicinal chemists, and drug development professionals who rely on precise structural characterization for their work. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for verifying the structure and purity of novel heterocyclic compounds. However, the fused aromatic system and substituent effects in this compound can present unique interpretation challenges.
This guide provides field-proven insights in a direct question-and-answer format, addressing common issues and offering systematic troubleshooting strategies to ensure the integrity of your experimental results.
Molecular Structure and Numbering Scheme
To ensure clarity throughout this guide, the standard IUPAC numbering for the furo[2,3-d]pyrimidine core is used. Understanding this numbering is the first step in correctly assigning NMR signals.
Caption: Structure of this compound with atom numbering.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the expected NMR data for this compound.
Q1: What are the expected ¹H and ¹³C chemical shift ranges for this compound?
A1: The exact chemical shifts can vary based on the solvent and sample concentration. However, based on data from analogous furo[2,3-d]pyrimidine structures and general principles of heterocyclic chemistry, the following ranges can be expected.[1][2]
Table 1: Predicted ¹H and ¹³C Chemical Shifts
| Atom Position | Proton (¹H) δ (ppm) | Carbon (¹³C) δ (ppm) | Rationale & Notes |
| H2 | 8.5 - 8.8 | ~152 | This proton is adjacent to two electronegative nitrogen atoms in the pyrimidine ring, causing a significant downfield shift.[3][4] |
| CH₃ (at C5) | 2.4 - 2.6 | ~15 - 20 | Typical chemical shift for a methyl group attached to an sp² carbon in a heterocyclic ring. |
| H7 | 7.0 - 7.5 | ~105 - 115 | This furan proton is expected to be the most upfield of the aromatic protons. |
| C4 | --- | ~155 - 160 | A quaternary carbon bonded to an electronegative chlorine atom and a nitrogen atom. Its signal may be weak. |
| C4a | --- | ~120 - 125 | Quaternary carbon at the ring junction. |
| C5 | --- | ~145 - 150 | Quaternary carbon attached to the methyl group. |
| C5a | --- | ~160 - 165 | Quaternary carbon bonded to the furan oxygen and a pyrimidine nitrogen. |
Note: Carbon chemical shift ranges are broad and highly dependent on the electronic environment.[5][6]
Q2: How do the chlorine and methyl substituents influence the NMR spectrum?
A2: Substituents have predictable electronic effects that alter the chemical shifts of nearby nuclei.
-
4-Chloro Group: Chlorine is an electron-withdrawing group.[7] Its primary influence is through the inductive effect, which deshields (shifts downfield) the adjacent C4 carbon. This effect also influences other carbons in the pyrimidine ring to a lesser extent.
-
5-Methyl Group: The methyl group is weakly electron-donating. It will slightly shield the C5 carbon and may cause a minor upfield shift for the nearby H7 proton compared to an unsubstituted furo[2,3-d]pyrimidine.
Q3: What are the typical coupling constants (J-values) I should expect to see?
A3: In this molecule, most protons are isolated, so you would primarily expect to see singlets for H2, H7, and the CH₃ protons in a standard ¹H NMR. However, long-range couplings are possible in fused heterocyclic systems, though they may not always be resolved.[8]
-
⁵J(H2-H7): A potential 5-bond coupling might exist between the pyrimidine H2 and the furan H7 proton, but it would likely be very small (< 1 Hz) and may only manifest as slight peak broadening.
-
⁴J(CH₃-H7): A 4-bond coupling between the methyl protons and H7 is also possible but is typically weak and often not observed.
Q4: Which solvent is best for the NMR analysis of this compound?
A4: The choice of solvent is critical as it can significantly affect chemical shifts, especially for aromatic compounds.[9][10]
-
CDCl₃ (Deuterated Chloroform): A common first choice due to its volatility, making sample recovery easy. It is a non-polar aprotic solvent.
-
DMSO-d₆ (Deuterated Dimethyl Sulfoxide): An excellent choice for compounds with lower solubility. Being a polar aprotic solvent, it can interact with the molecule differently than CDCl₃, potentially resolving overlapping signals.[11] However, it is difficult to remove after analysis.
-
Benzene-d₆: This aromatic solvent can induce significant changes in chemical shifts due to anisotropic effects, which can be a powerful tool for separating overlapping peaks.[9]
If you observe unexpected peak overlap, acquiring a spectrum in a different solvent is a primary troubleshooting step.[9]
Troubleshooting Guide
This section provides solutions to more complex problems you might encounter during spectral interpretation.
Q5: Why are the peaks in my ¹H NMR spectrum broader than expected?
A5: Peak broadening can obscure coupling information and make integration less accurate. Several factors can cause it.[9]
-
Poor Shimming: The magnetic field may not be homogeneous across the sample. This is the most common cause. Solution: Re-shim the spectrometer carefully, focusing on both on-axis and off-axis shims.
-
Low Solubility/Aggregation: If the compound is not fully dissolved or is aggregating at the current concentration, this can lead to broad lines. Solution: Try diluting the sample or switching to a solvent in which the compound is more soluble (e.g., DMSO-d₆).[9] Gentle heating of the sample may also help.
-
Paramagnetic Impurities: Traces of paramagnetic metals (like iron or copper) from reagents or glassware can cause significant broadening. Solution: Filter the NMR sample through a small plug of Celite or silica in a pipette to remove particulate matter. Ensure all glassware is scrupulously clean.
-
Chemical Exchange: While less likely for this rigid molecule, slow conformational changes or proton exchange on the NMR timescale can broaden signals. Solution: Acquire the spectrum at a different temperature (e.g., 50 °C) to see if the peaks sharpen.
Q6: I can't find the signal for the C4 carbon in my ¹³C NMR spectrum. Is it missing?
A6: It is very common for the signals of quaternary carbons (carbons with no attached protons) to be weak or even absent in a standard ¹³C NMR spectrum. This is due to two main factors:
-
Long T₁ Relaxation Time: Quaternary carbons relax much more slowly than protonated carbons. In a standard experiment with a short delay between scans, their magnetization does not have enough time to return to equilibrium, leading to a very weak or saturated signal.
-
Lack of Nuclear Overhauser Effect (NOE): The signal intensity of carbons is typically enhanced by the NOE from attached protons during broadband decoupling. Since C4 has no attached protons, it does not benefit from this enhancement.
Solution: To reliably observe the C4 signal, you must adjust the acquisition parameters. The most critical parameter is the relaxation delay (d1) . Increase this delay from the standard 1-2 seconds to 5-10 seconds. This allows the C4 nucleus sufficient time to relax between pulses, significantly increasing its signal intensity.
Q7: Two of my aromatic signals are overlapping. How can I resolve and assign them?
A7: Signal overlap is a frequent challenge in molecules with multiple aromatic protons.
-
Change the Solvent: As mentioned in Q4, switching from CDCl₃ to Benzene-d₆ or DMSO-d₆ can alter the chemical environment enough to separate the signals.[9]
-
Use a Higher Field Spectrometer: Moving from a 400 MHz to a 600 MHz or higher spectrometer will increase the spectral dispersion (the separation in Hz between peaks), which can often resolve overlapping multiplets.
-
Perform 2D NMR Experiments: Two-dimensional NMR is the most powerful tool for unambiguous assignment.[12]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon it is directly attached to. This would definitively link the H2, H7, and CH₃ signals to their respective carbon signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2 or 3 bonds away. For example, you would expect to see a correlation from the methyl protons to both C5 and C4a, and from H2 to C4 and C5a. This is invaluable for assigning the quaternary carbons.
-
Troubleshooting Workflow
If you encounter an issue with your NMR spectrum, follow this logical workflow to diagnose the problem.
Sources
- 1. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. modgraph.co.uk [modgraph.co.uk]
- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. scielo.br [scielo.br]
- 8. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Troubleshooting [chem.rochester.edu]
- 10. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. sites.esa.ipb.pt [sites.esa.ipb.pt]
Avoiding degradation of 4-Chloro-5-methylfuro[2,3-d]pyrimidine during purification
Welcome to the technical support center for the handling and purification of 4-Chloro-5-methylfuro[2,3-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to prevent compound degradation during purification. As Senior Application Scientists, we have compiled this information based on established chemical principles and extensive experience with sensitive heterocyclic compounds.
Introduction: The Challenge of Purifying this compound
This compound is a valuable building block in medicinal chemistry, often utilized in the synthesis of kinase inhibitors and other therapeutic agents[1]. The furo[2,3-d]pyrimidine core is a bioisostere of purine, making it a privileged scaffold in drug discovery[1]. However, the presence of the 4-chloro substituent on the electron-deficient pyrimidine ring renders the molecule susceptible to degradation, particularly during purification.
The primary challenge lies in the lability of the C4-chlorine bond, which is prone to nucleophilic substitution, especially hydrolysis. This degradation is often inadvertently catalyzed by the purification media, such as standard silica gel. This guide will provide you with the expertise to navigate these challenges and ensure the integrity of your compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm seeing a new, more polar spot on my TLC plate after attempting to purify this compound on a standard silica gel column. What is happening?
A1: You are likely observing the degradation of your target compound. The most common degradation pathway for this molecule during silica gel chromatography is hydrolysis of the 4-chloro group to the corresponding 4-hydroxy-5-methylfuro[2,3-d]pyrimidine.
Causality: Standard silica gel is inherently acidic due to the presence of silanol groups (Si-OH) on its surface[2]. These acidic sites can protonate the nitrogen atoms of the pyrimidine ring, further activating the C4 position towards nucleophilic attack. Trace amounts of water in your eluent or on the silica itself can then act as a nucleophile, displacing the chloride and forming the 4-hydroxy analog. This resulting alcohol can exist in equilibrium with its more stable keto tautomer, 5-methylfuro[2,3-d]pyrimidin-4(3H)-one. This new compound is significantly more polar due to the presence of the hydroxyl/amide group, which explains the lower Rf value on your TLC plate.
Below is the proposed degradation pathway:
Caption: Proposed degradation of this compound.
Q2: How can I prevent this degradation during column chromatography?
A2: The key is to neutralize the acidic environment of the stationary phase or to use an alternative, non-acidic stationary phase. Here are several effective strategies, ranked from the most common and straightforward to more specialized approaches.
| Strategy | Description | Advantages | Disadvantages |
| 1. Deactivated Silica Gel | Neutralize the acidic silanol groups on the silica surface by pre-flushing the column with a solvent system containing a small amount of a tertiary amine base, typically triethylamine (TEA).[3][4] | Simple, inexpensive, uses standard silica gel. Very effective for many acid-sensitive compounds.[5] | May slightly alter the elution profile. TEA must be thoroughly removed from the product fractions. |
| 2. Alumina (Neutral or Basic) | Use neutral or basic alumina as the stationary phase instead of silica gel. Alumina is generally less acidic than silica.[2] | Effective for compounds that are highly sensitive to acid. Can provide different selectivity compared to silica. | Can be more expensive. Some compounds may bind irreversibly to alumina. Activity grade is important. |
| 3. Amine-Functionalized Silica | Use a commercially available stationary phase where amine groups are bonded to the silica surface, creating a basic environment.[4] | Provides a permanently neutralized surface. No need to add base to the mobile phase. | More expensive than standard silica. May not be readily available in all labs. |
| 4. Reverse-Phase Chromatography | Purify the compound using a C18 or other reverse-phase column with a mobile phase like acetonitrile/water or methanol/water. | Excellent for polar compounds and avoids the acidity of silica. Mobile phase is often compatible with mass spectrometry.[6] | Requires specialized columns and equipment (e.g., HPLC). May not be suitable for very nonpolar impurities. |
Experimental Protocols
Protocol 1: Purification using Triethylamine-Deactivated Silica Gel
This is the most recommended first-line approach for purifying acid-sensitive compounds like this compound.
Materials:
-
Standard silica gel (230-400 mesh)
-
Your chosen eluent system (e.g., Hexane/Ethyl Acetate)
-
Triethylamine (TEA)
-
Chromatography column and accessories
Step-by-Step Procedure:
-
Determine Your Eluent System: First, identify a suitable solvent system using TLC that gives your target compound an Rf of approximately 0.2-0.3.
-
Prepare the Neutralizing Eluent: Prepare a sufficient volume of your chosen eluent containing 1-2% triethylamine. For example, for a 9:1 Hexane/EtOAc system, you would prepare a solution of Hexane/EtOAc/TEA in a 90:10:1 ratio.
-
Pack the Column: Pack your chromatography column with silica gel using the wet slurry method with your standard eluent (without TEA).
-
Deactivate the Silica: Once the column is packed, flush the column with 2-3 column volumes (CV) of the TEA-containing eluent prepared in step 2. This will neutralize the acidic sites.[4]
-
Equilibrate the Column: After the deactivation flush, switch back to your original eluent (without TEA) and flush with another 2-3 CVs to remove the excess, unbound TEA from the mobile phase. Your column is now neutralized and ready for loading.
-
Load and Elute: Load your crude sample (preferably dry-loaded onto a small amount of silica) and run the column using your standard eluent.
-
Monitor Fractions: Collect and monitor fractions by TLC as you normally would.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure. It is crucial to ensure all residual TEA is removed, which can sometimes require co-evaporation with a solvent like dichloromethane or toluene.
Caption: Workflow for purification on TEA-deactivated silica gel.
Q3: My compound is also sensitive to basic conditions. Is the triethylamine deactivation method still appropriate?
A3: This is an excellent and critical question. While TEA is a relatively mild base, some compounds can be sensitive to it. This compound is generally stable to brief exposure to mild bases like TEA. However, if you suspect your compound is degrading under these conditions, or if you are working with an unknown analog, you should consider using neutral purification conditions.
Alternative Strategy: Neutral Alumina Chromatography
Neutral alumina is a good alternative when both acidic and basic conditions are a concern[2][5]. The procedure is similar to silica gel chromatography, but you must use a fresh bottle of neutral alumina, as it can absorb atmospheric CO2 and become slightly acidic over time.
Q4: Are there any non-chromatographic methods to purify my compound and avoid degradation?
A4: Yes, depending on the nature of your impurities, other methods can be effective.
-
Recrystallization: If your crude product is of reasonable purity (>90%) and is a solid, recrystallization is an excellent method. It avoids contact with any stationary phase, thereby eliminating the primary source of degradation. Experiment with various solvent systems (e.g., ethyl acetate/hexanes, ethanol/water) to find one that provides good differential solubility between your product and impurities.
-
Use of Scavenger Resins: If the main impurity is an unreacted starting material (e.g., an amine or an acid chloride), you can use a scavenger resin to remove it from the reaction mixture before final purification[7][8]. For instance, if you have excess amine starting material, an isocyanate or aldehyde resin can be added to the reaction mixture. The resin-bound amine is then simply filtered off, leaving your purified product in solution[8]. This can sometimes be sufficient to achieve the desired purity without the need for chromatography.
Summary and Key Takeaways
The purification of this compound requires careful consideration to prevent hydrolysis of the labile chloro group.
-
Primary Cause of Degradation: The acidic nature of standard silica gel is the most common cause of degradation to the 4-hydroxy analog.
-
First-Line Solution: Deactivating the silica gel with a triethylamine-containing eluent is a simple, effective, and widely used method to prevent this degradation.[3][4]
-
Alternative Stationary Phases: For highly sensitive compounds, neutral alumina or amine-functionalized silica are excellent alternatives.[2][4]
-
Non-Chromatographic Options: Do not overlook classical techniques like recrystallization, which can provide very high purity material without the risk of on-column reactions.
By understanding the chemical instability of your molecule and proactively choosing the appropriate purification strategy, you can reliably obtain high-purity this compound, ensuring the success of your subsequent research and development activities.
References
-
University of Rochester, Department of Chemistry. Tips for Flash Column Chromatography.
-
University of Rochester, Department of Chemistry. Chromatography: The Solid Phase.
-
Doubleday, W. W., et al. (2002). Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid. The Journal of Organic Chemistry, 67(17), 5895–5902.
-
Waters Corporation. (2020). Retaining and Separating Polar Acidic Compounds | Science Spotlight - Episode 2.
-
Skoutelis, C., et al. (2017). Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products. Journal of Hazardous Materials, 321, 753–763.
-
SiliCycle. FAQ: Is there a way to reduce the acidity of my silica gel if my compound is sensitive to acid?
-
Abdel-Maksoud, M. S., et al. (2023). Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. Journal of the Egyptian National Cancer Institute, 35(1), 2.
-
Reddit r/Chempros. (2023). Advice on neutralising silica gel for column chromatography of sensitive compounds?
-
Trujillo-Lagunas, M. L., et al. (2019). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Synthesis, 51(10), 2115-2126.
-
BenchChem. (2025). Design and Synthesis of Novel Furo[2,3-d]pyrimidine Derivatives: A Technical Guide.
-
Koenigs, E., & Freter, K. (1955). The polymerisation of 4-chloropyridine. Chemische Berichte, 88(8), 1211-1215.
-
DE2248747A1, Henkel & Cie GmbH, "Process for the preparation of chloropyrimidines," published 1974-04-11.
- Parikh, J. R., & von Doering, W. E. (1967). Sulfur Trioxide in the Oxidation of Alcohols by Dimethyl Sulfoxide. Journal of the American Chemical Society, 89(21), 5505–5507.
-
Booth, R. J., & Hodges, J. C. (1997). Solid-Supported Scavenger Reagents in Solution-Phase Synthesis. Accounts of Chemical Research, 32(1), 18-26.
-
SiliCycle. Scavengers.
Sources
Navigating the Synthesis of 4-Chloro-5-methylfuro[2,3-d]pyrimidine: A Technical Support Guide for Scale-Up
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 4-Chloro-5-methylfuro[2,3-d]pyrimidine, a key intermediate in the development of various therapeutic agents, presents unique challenges, particularly when transitioning from bench-scale to pilot or manufacturing scale. This technical support center provides a comprehensive guide to troubleshoot common issues, answer frequently asked questions, and offer detailed protocols to ensure a robust, safe, and efficient scale-up process. As Senior Application Scientists, we combine our expertise in synthetic organic chemistry with practical, field-proven insights to help you navigate the complexities of this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and scalable approach involves a two-step sequence. The first step is the synthesis of the precursor, 5-acetyl-6-methylfuro[2,3-d]pyrimidin-4(3H)-one. This is typically achieved through the condensation of 2-amino-4-methylfuran-3-carbonitrile with acetic anhydride and formic acid.[1] The subsequent and critical step is the chlorination of this furo[2,3-d]pyrimidin-4-one intermediate using a chlorinating agent, most commonly phosphorus oxychloride (POCl₃).
Q2: Why is the chlorination step with POCl₃ often problematic during scale-up?
A2: The chlorination of hydroxypyrimidines with POCl₃ is a well-established transformation, but it poses several challenges during scale-up.[2][3] The reaction is often highly exothermic, and careful temperature control is crucial to prevent runaway reactions. Furthermore, the quenching of excess POCl₃ is also a highly exothermic process that can lead to the formation of hazardous and metastable intermediates if not performed correctly.[1][4][5][6] On a large scale, inefficient heat dissipation can lead to safety incidents and product degradation.
Q3: What are the key parameters to control during the synthesis of the 5-acetyl-6-methylfuro[2,3-d]pyrimidin-4(3H)-one precursor?
A3: For the synthesis of the precursor, critical parameters include the purity of the starting materials, the reaction temperature, and the reaction time. The cyclization reaction is often carried out at elevated temperatures, and maintaining a consistent temperature profile is key to achieving a good yield and minimizing byproduct formation.[1] Monitoring the reaction to completion by techniques like TLC or HPLC is also essential before proceeding to the work-up.
Q4: What are the primary impurities I should expect in the final this compound product?
A4: The most common impurity is the unreacted starting material, 5-acetyl-6-methylfuro[2,3-d]pyrimidin-4(3H)-one. Other potential impurities can arise from side reactions, such as the formation of dichlorinated byproducts or decomposition of the product under harsh reaction or work-up conditions. The presence of residual phosphorus-containing byproducts from the POCl₃ quench is also a concern and necessitates a thorough purification strategy.
Q5: What purification methods are most effective for this compound on a large scale?
A5: For large-scale purification, recrystallization is often the most practical and cost-effective method.[7] The choice of solvent is critical and should be optimized to provide good recovery of the pure product while leaving impurities in the mother liquor. Column chromatography can also be employed, particularly for removing closely related impurities, but it may be less economical for very large quantities.[7]
Synthesis Workflow and Key Control Points
The overall synthesis can be visualized as a two-stage process with critical control points at each step to ensure a successful and scalable outcome.
References
- 1. Collection - Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates - Organic Process Research & Development - Figshare [acs.figshare.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Refining reaction conditions for 4-Chloro-5-methylfuro[2,3-d]pyrimidine synthesis
Welcome to the technical support center for the synthesis of 4-Chloro-5-methylfuro[2,3-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-tested insights to ensure your success in the laboratory.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, a crucial intermediate in the development of various therapeutic agents, including microtubule targeting agents.[1] The primary synthetic route involves the chlorination of the precursor, 4-hydroxy-5-methylfuro[2,3-d]pyrimidine.
Issue 1: Low or No Yield of this compound
Potential Cause 1.1: Incomplete Chlorination
-
Question: My reaction has stalled, and I'm observing a significant amount of starting material (4-hydroxy-5-methylfuro[2,3-d]pyrimidine) in my crude NMR. What could be the issue?
-
Answer: Incomplete chlorination is a common hurdle. The conversion of a hydroxypyrimidine to its chloro derivative requires a potent chlorinating agent and specific reaction conditions.[2][3] The hydroxyl group on the pyrimidine ring is a poor leaving group, and its protonation or activation is necessary for the nucleophilic substitution to occur.
-
Underlying Principle: The reaction of hydroxypyrimidines with phosphorus oxychloride (POCl₃) is a well-established method for this transformation.[2] The mechanism involves the initial phosphorylation of the hydroxyl group by POCl₃, creating a much better leaving group. A chloride ion, generated from POCl₃, then acts as a nucleophile to displace the activated hydroxyl group.
-
Troubleshooting Steps:
-
Reagent Quality: Ensure your POCl₃ is fresh and has not been exposed to moisture. POCl₃ readily hydrolyzes to phosphoric acid, which will not facilitate the desired reaction.
-
Excess Reagent: Stoichiometric amounts of POCl₃ are often insufficient. A common practice is to use POCl₃ as both the reagent and the solvent, ensuring a large excess.[2] For smaller-scale reactions, using at least 3-5 equivalents of POCl₃ is recommended.
-
Temperature and Reaction Time: These reactions typically require heating. Refluxing in POCl₃ (boiling point ~105 °C) is a standard procedure. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time, which can range from a few hours to overnight.
-
Addition of a Base: The addition of a tertiary amine base, such as N,N-dimethylaniline or triethylamine, can facilitate the reaction.[4][5] The base acts as a scavenger for the HCl generated during the reaction, which can otherwise protonate the pyrimidine ring and deactivate it towards nucleophilic attack. It can also catalyze the reaction.
-
-
Potential Cause 1.2: Degradation of Starting Material or Product
-
Question: My reaction mixture has turned dark, and I'm seeing multiple spots on my TLC plate that don't correspond to my starting material or desired product. What's happening?
-
Answer: Furo[2,3-d]pyrimidine systems can be sensitive to harsh acidic conditions and high temperatures, leading to decomposition.
-
Troubleshooting Steps:
-
Temperature Control: While heating is necessary, excessive temperatures for prolonged periods can lead to charring and decomposition. Determine the minimum temperature required for a reasonable reaction rate.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that may contribute to the formation of colored impurities.
-
Work-up Procedure: The quenching of excess POCl₃ is highly exothermic and must be done carefully by slowly adding the reaction mixture to ice water.[2] Rapid quenching can cause localized heating and degradation.
-
-
Issue 2: Formation of Impurities
Potential Cause 2.1: Dichloro- and other Over-chlorinated Byproducts
-
Question: My mass spectrometry analysis shows the presence of a dichlorinated species. How can I avoid this?
-
Answer: The formation of dichlorinated byproducts can occur if there are other reactive sites on the furo[2,3-d]pyrimidine core that can undergo chlorination. While the 4-position is the most activated for this reaction, other positions on the pyrimidine or furan ring might react under forcing conditions.
-
Troubleshooting Steps:
-
Control of Stoichiometry: If using a solvent, carefully control the stoichiometry of the chlorinating agent. Using a slight excess is often sufficient, and a large excess may promote side reactions.
-
Milder Chlorinating Agents: If POCl₃ proves too reactive, consider alternative chlorinating agents. Thionyl chloride (SOCl₂) in the presence of a catalytic amount of DMF (Vilsmeier-Haack conditions) can also be effective and sometimes offers better selectivity.[6] Other reagents like phosphorus pentachloride (PCl₅) or a mixture of PCl₅ and POCl₃ have also been used.[7]
-
-
Potential Cause 2.2: Hydrolysis of the Product During Work-up
-
Question: I isolated my product, but over time, I see the reappearance of the starting material in my NMR. What is causing this instability?
-
Answer: this compound is susceptible to hydrolysis back to the starting 4-hydroxy derivative, especially in the presence of moisture and if the product is not completely free of acidic or basic residues from the work-up.
-
Troubleshooting Steps:
-
Neutralization: During the aqueous work-up, ensure the pH is carefully neutralized. After quenching with ice water, basify the solution with a saturated solution of sodium bicarbonate or sodium carbonate until the pH is neutral to slightly basic (pH 7-8).
-
Thorough Extraction and Drying: Extract the product into a suitable organic solvent (e.g., dichloromethane, ethyl acetate). Wash the organic layer with brine to remove excess water and then dry it thoroughly with a drying agent like anhydrous sodium sulfate or magnesium sulfate.
-
Anhydrous Storage: Store the final product under anhydrous conditions, preferably in a desiccator or under an inert atmosphere.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the typical starting material for the synthesis of this compound?
A1: The most common precursor is 4-hydroxy-5-methylfuro[2,3-d]pyrimidine. This can be synthesized through various methods, often involving the construction of the furan ring onto a pre-existing pyrimidine or vice-versa.[8][9] One common strategy involves the reaction of a substituted furan with a reagent that provides the necessary atoms for the pyrimidine ring.[8]
Q2: What are the key reaction parameters to control for a successful chlorination?
A2: The key parameters are summarized in the table below.
| Parameter | Recommended Range/Condition | Rationale |
| Chlorinating Agent | POCl₃ (neat or 3-5 eq.) | Acts as both reagent and solvent, driving the reaction to completion. |
| SOCl₂/cat. DMF | A milder alternative that can offer better selectivity. | |
| Temperature | 80-110 °C (Reflux) | Provides the necessary activation energy for the reaction. |
| Reaction Time | 2-24 hours | Monitor by TLC/LC-MS for completion to avoid degradation. |
| Base (optional) | N,N-dimethylaniline, Pyridine (1 eq.) | Scavenges HCl and can catalyze the reaction.[2][4] |
| Atmosphere | Inert (N₂ or Ar) | Prevents oxidative side reactions. |
Q3: How should I purify the final product?
A3: Purification is typically achieved through column chromatography on silica gel. A gradient of ethyl acetate in hexanes or petroleum ether is a common eluent system. The polarity of the eluent can be adjusted based on the TLC analysis of the crude product. Recrystallization from a suitable solvent system can also be an effective purification method for obtaining highly pure material.
Q4: Are there any specific safety precautions I should take?
A4: Yes, this reaction involves hazardous materials.
-
Phosphorus oxychloride (POCl₃) and Thionyl chloride (SOCl₂): These are highly corrosive and react violently with water. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Quenching: The quenching of the reaction mixture is highly exothermic. Add the reaction mixture to ice slowly and with constant stirring. Be prepared for the release of HCl gas.
-
Solvents: Use appropriate organic solvents for extraction and chromatography in a well-ventilated area.
Q5: What is the Vilsmeier-Haack reaction and how is it relevant?
A5: The Vilsmeier-Haack reaction is a formylation reaction that uses a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[10][11] While its primary use is for formylation, the Vilsmeier reagent itself is a potent electrophile. In the context of this synthesis, using SOCl₂ with a catalytic amount of DMF generates the Vilsmeier reagent in situ, which can effectively chlorinate the hydroxypyrimidine.[6] This can be a milder alternative to using a large excess of POCl₃.[12]
Reaction and Troubleshooting Workflow
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 2,4-Dichloro-5-fluoropyrimidine synthesis - chemicalbook [chemicalbook.com]
- 6. 4-CHLORO-5-PHENYLTHIENO[2,3-D]PYRIMIDINE synthesis - chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. ijpcbs.com [ijpcbs.com]
- 11. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Characterization of 4-Chloro-5-methylfuro[2,3-d]pyrimidine
Welcome to the technical support guide for 4-Chloro-5-methylfuro[2,3-d]pyrimidine. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the common and complex challenges encountered during the synthesis, purification, and characterization of this important heterocyclic scaffold. This guide is structured as a series of frequently asked questions and troubleshooting protocols designed for immediate application in your research.
Core Molecular Properties
A solid understanding of the fundamental properties of your molecule is the first step in successful characterization. This compound is a heterocyclic compound with specific characteristics that influence its analytical behavior.
| Property | Value | Source |
| Molecular Formula | C₇H₅ClN₂O | [1] |
| Molecular Weight | 168.58 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Appearance | White to off-white solid (predicted) | |
| Melting Point | 190-192 °C (with decomposition) | [1] |
Part 1: Frequently Asked Questions & Troubleshooting
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Section 1.1: Synthesis & Purification
Question: My final reaction mixture shows multiple spots on TLC, with one major product. What are the likely impurities I need to separate?
Answer: The presence of multiple spots is a common issue, often stemming from incomplete reactions or side reactions. Based on the typical synthesis of chloro-pyrimidines, which often involves the chlorination of a pyrimidinone precursor with reagents like phosphorus oxychloride (POCl₃), you should look for the following impurities:
-
Unreacted Starting Material: The most common impurity is the precursor, 5-methylfuro[2,3-d]pyrimidin-4(3H)-one. This compound is significantly more polar than the chlorinated product and will have a much lower Rf value on normal-phase silica TLC.
-
Hydrolyzed Product: The 4-chloro group is susceptible to hydrolysis, especially during aqueous workup or if moisture is present. This reverts the product to the starting pyrimidinone.
-
Solvent-Related Impurities: If DMF is used as a solvent at high temperatures, it can decompose to form dimethylamine, which can act as a nucleophile and displace the chlorine, leading to the formation of N,N,5-trimethylfuro[2,3-d]pyrimidin-4-amine.[2]
-
Dimeric Impurities: Under certain conditions, self-condensation or other side reactions can lead to higher molecular weight dimeric species.
For purification, a carefully optimized flash column chromatography on silica gel is typically effective. A gradient elution starting with a non-polar solvent system (e.g., Hexane/Ethyl Acetate) and gradually increasing the polarity will help separate the less polar product from the highly polar starting material and hydrolyzed byproducts.
Question: I am struggling with peak tailing and poor resolution during HPLC purification. What method development strategy do you recommend?
Answer: Peak tailing for nitrogen-containing heterocycles on reverse-phase HPLC is often caused by secondary interactions between the basic nitrogen atoms and residual acidic silanol groups on the silica support. Here’s a strategy to mitigate this:
-
Column Choice: Use a modern, end-capped C18 column or a column specifically designed for polar or basic compounds.
-
Mobile Phase Modifier: The addition of a small amount of an acid modifier is crucial. Start with 0.1% trifluoroacetic acid (TFA) or formic acid in both the aqueous (A) and organic (B) phases (e.g., Acetonitrile or Methanol). The acid protonates the basic nitrogens on your compound, preventing their interaction with the stationary phase.
-
pH Adjustment: For more challenging separations, consider using a buffer (e.g., ammonium formate or ammonium acetate) to control the mobile phase pH. Maintaining the pH 2-3 units below the pKa of your compound will ensure it remains in its protonated form.
Section 1.2: Spectroscopic Characterization (NMR & MS)
Question: What are the expected ¹H and ¹³C NMR chemical shifts for this compound, and why?
Answer: Predicting the exact chemical shifts requires experimental data, but we can make strong estimations based on the electronic properties of the fused ring system. The pyrimidine ring is electron-deficient, which significantly influences the chemical shifts of adjacent protons and carbons.
| Predicted NMR Data | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Rationale |
| Pyrimidine-H | ~8.7 | ~152 | This proton is attached to a carbon between two electron-withdrawing nitrogen atoms, causing significant deshielding. |
| Furan-H | ~7.0 | ~110 | This proton is on the electron-rich furan ring but is influenced by the fused pyrimidine system. |
| Methyl (-CH₃) | ~2.5 | ~15 | The methyl group is attached to the furan ring and experiences a typical chemical shift for an aromatic methyl group. |
| Quaternary Carbons | N/A | 115 - 165 | The spectrum will show several quaternary carbons for the ring fusion and substituted positions. The carbon bearing the chlorine atom will be significantly downfield. |
Question: My mass spectrum shows a prominent [M+2] peak that is about one-third the intensity of the molecular ion peak. Is my sample contaminated?
Answer: No, this is the expected and definitive isotopic pattern for a molecule containing a single chlorine atom. Chlorine has two stable isotopes: ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance). Your mass spectrometer is resolving these two isotopic forms of your molecule. The peak corresponding to the molecule with ³⁵Cl is your molecular ion peak (M), and the peak for the molecule with ³⁷Cl is the [M+2] peak. The approximate 3:1 intensity ratio is a key signature that confirms the presence of one chlorine atom in your structure.
Section 1.3: Stability & Handling
Question: After storing my purified compound in a vial for a few weeks, I re-analyzed it and found a new, more polar impurity. What is happening?
Answer: This is a classic sign of hydrolytic degradation. The 4-chloro position on the pyrimidine ring is electrophilic and susceptible to nucleophilic attack by water. Even atmospheric moisture can be sufficient to cause slow hydrolysis over time, converting the 4-chloro group to a 4-hydroxy group (which exists as its tautomer, the pyrimidin-4-one). This degradation product is identical to the likely starting material of your synthesis, 5-methylfuro[2,3-d]pyrimidin-4(3H)-one.
To ensure stability, adhere to the following storage protocol:
-
Storage: Store the solid compound in a tightly sealed vial under an inert atmosphere (Argon or Nitrogen).
-
Temperature: Keep at low temperatures (-20°C is recommended for long-term storage).
-
Desiccation: Store the vial inside a desiccator to minimize exposure to moisture.
-
In Solution: Solutions, especially in protic solvents like methanol, are much more prone to degradation. Prepare solutions fresh and use them promptly. If storage is necessary, use anhydrous aprotic solvents and store under inert gas at low temperatures.
Part 2: Visualization & Workflows
Visual guides can simplify complex analytical processes. Below are diagrams illustrating key workflows for characterization.
Workflow for Impurity Identification
This workflow provides a systematic approach to identifying an unknown peak observed during HPLC analysis of your compound.
Caption: A decision workflow for the systematic identification of unknown impurities.
Potential Hydrolytic Degradation Pathway
The primary stability concern for this compound is hydrolysis. This diagram illustrates the mechanism.
Caption: The hydrolytic degradation of the target compound to its pyrimidinone analogue.
Part 3: Standard Operating Protocols
Protocol 1: HPLC-UV Method for Purity Analysis
This protocol provides a robust starting point for developing a quality control method for this compound.
1. Materials and Equipment:
-
HPLC system with UV-Vis detector
-
C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Sample Diluent: Acetonitrile/Water (50:50)
2. Sample Preparation:
-
Accurately weigh ~1 mg of the compound.
-
Dissolve in 10 mL of the sample diluent to create a 0.1 mg/mL stock solution.
-
Further dilute as necessary to be within the linear range of the detector.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection: 254 nm (or scan for optimal wavelength)
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 10 20.0 90 25.0 90 25.1 10 | 30.0 | 10 |
4. System Suitability & Validation:
-
Blank Injection: Inject the diluent to ensure no system peaks interfere.
-
Repeatability: Perform five replicate injections of the sample. The relative standard deviation (RSD) for the peak area should be less than 2%.
-
Peak Tailing: The tailing factor for the main peak should be between 0.8 and 1.5.
-
Resolution: If impurities are present, the resolution between the main peak and the closest eluting impurity should be greater than 1.5. If not, the gradient must be optimized (e.g., by making it shallower).
References
-
13C NMR spectra of synthesized model compound 4f. ResearchGate. Available at: [Link]
-
Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. MDPI. Available at: [Link]
-
This compound. AMERICAN ELEMENTS. Available at: [Link]
- Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine. Google Patents.
-
4-Chloro-5-fluoro-7H-pyrrolo(2,3-d)pyrimidine. PubChem. Available at: [Link]
-
Identification of novel furo[2,3-d]pyrimidine based chalcones as potent anti-breast cancer agents: synthesis, in vitro and in vivo biological evaluation. National Institutes of Health (NIH). Available at: [Link]
-
Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Thieme Chemistry. Available at: [Link]
- Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine. Google Patents.
-
Design, Synthesis, and Preclinical Evaluation of 4-Substituted-5-methyl-furo[2,3-d]pyrimidines as Microtubule Targeting Agents That Are Effective against Multidrug Resistant Cancer Cells. PubMed. Available at: [Link]
-
Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. National Institutes of Health (NIH). Available at: [Link]
-
4-Chloro-5-methylpyrimidin-2-amine. PubChem. Available at: [Link]
-
Investigation into the Formation of Impurities during the Optimization of Brigatinib. ACS Publications. Available at: [Link]
-
Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. MDPI. Available at: [Link]
-
Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. PubMed Central. Available at: [Link]
Sources
Validation & Comparative
The Strategic Advantage of 4-Chloro-5-methylfuro[2,3-d]pyrimidine in Kinase Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the furo[2,3-d]pyrimidine scaffold has emerged as a "privileged" structure, bearing a close resemblance to endogenous purines and enabling potent interactions with a multitude of biological targets, particularly protein kinases. This guide offers an in-depth, objective comparison of 4-Chloro-5-methylfuro[2,3-d]pyrimidine against other key furo[2,3-d]pyrimidine derivatives. By synthesizing data from various studies, we will explore its chemical synthesis, biological performance, and the nuanced structure-activity relationships that underpin its therapeutic potential.
The Furo[2,3-d]pyrimidine Core: A Foundation for Potent Kinase Inhibitors
The furo[2,3-d]pyrimidine core is a bicyclic heterocycle that serves as a versatile template for the design of kinase inhibitors. Its structural similarity to adenine allows it to effectively compete for the ATP-binding site of various kinases, which are critical regulators of cellular signaling pathways frequently dysregulated in diseases like cancer.[1][2] The strategic placement of different substituents on this core scaffold allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.
Synthesis Strategies: Building the Furo[2,3-d]pyrimidine Scaffold
The synthesis of furo[2,3-d]pyrimidine derivatives can be approached through several strategic routes. A common and adaptable method involves the construction of the furan ring onto a pre-existing pyrimidine core or, conversely, the formation of the pyrimidine ring from a furan precursor.[2] A foundational approach often starts with readily available materials and proceeds through key intermediates that can be further diversified.
General Synthetic Workflow
The following diagram illustrates a general experimental workflow for the synthesis and subsequent biological evaluation of furo[2,3-d]pyrimidine derivatives.
Caption: General experimental workflow for the synthesis and biological evaluation of furo[2,3-d]pyrimidine derivatives.
Comparative Biological Evaluation: The Impact of Substitution
The biological activity of furo[2,3-d]pyrimidine derivatives is profoundly influenced by the nature and position of their substituents. While direct comparative data for this compound is limited, we can infer its potential performance by analyzing the structure-activity relationships (SAR) of analogous compounds reported in the literature.
Anticancer Activity
Numerous studies have demonstrated the potent cytotoxic effects of furo[2,3-d]pyrimidine derivatives against a wide range of human cancer cell lines.[3] The tables below summarize the in vitro anticancer and kinase inhibitory activities of various substituted furo[2,3-d]pyrimidines, providing a basis for comparison.
Table 1: In Vitro Anticancer Activity of Selected Furo[2,3-d]pyrimidine Derivatives
| Compound Class | Derivative/Substituents | Cancer Cell Line | IC50 / GI50 (µM) | Reference |
| Furo[2,3-d]pyrimidine-based chalcones | Halogenated Chalcones (5d, 5e) | MCF-7 (Breast) | 1.20 - 1.90 | [4] |
| Furo[2,3-d]pyrimidine-1,3,4-thiadiazole hybrids | Compound 10b | HS 578T (Breast) | 1.51 | [5][6] |
| 2-Substituted Furo[2,3-d]pyrimidinones | 2-(4-chlorophenyl)-1-methyl... (12n) | HeLa (Cervical) | 6.55 | [7] |
| 5-Alkyl-pyrrolo[2,3-d]pyrimidines* | 5-Ethyl analog (2) | Various | GI50 ≤ 10⁻⁷ M | [8] |
Note: Data for the closely related pyrrolo[2,3-d]pyrimidine scaffold is included to highlight the impact of 5-alkyl substitution.
Kinase Inhibitory Activity
Furo[2,3-d]pyrimidines are well-documented as potent inhibitors of various protein kinases implicated in cancer progression, such as EGFR, PI3K/AKT, and VEGFR.[2]
Table 2: Kinase Inhibitory Activity of Selected Furo[2,3-d]pyrimidine Derivatives
| Compound Class | Derivative/Substituents | Target Kinase | IC50 (µM) | Reference |
| Furo[2,3-d]pyrimidine-1,3,4-thiadiazole hybrids | Compound 10b | PI3Kα | 0.175 | [5][6] |
| Furo[2,3-d]pyrimidine-1,3,4-thiadiazole hybrids | Compound 10b | PI3Kβ | 0.071 | [5][6] |
| Furo[2,3-d]pyrimidine-1,3,4-thiadiazole hybrids | Compound 10b | AKT | 0.411 | [5][6] |
| Furo[2,3-d]pyrimidine-based compounds | 2-thienyl and methyl at C-5/C-6 | AKT-1 | 24 | [5] |
| Furo[2,3-d]pyrimidine-1,3,4-thiadiazole-urea derivatives | Unsubstituted terminal phenyl (22) | FLT3-ITD | 0.004 | [9] |
| Furo[2,3-d]pyrimidine-1,3,4-thiadiazole-urea derivatives | 4-OCH3 substituted phenyl (49) | FLT3-ITD | - | [9] |
Structure-Activity Relationship (SAR) Analysis: The Role of 4-Chloro and 5-Methyl Groups
The specific substitution pattern of 4-chloro and 5-methyl on the furo[2,3-d]pyrimidine core is expected to confer distinct properties that influence its biological activity.
-
The 4-Chloro Group: The chlorine atom at the 4-position is a key functional handle. It serves as a good leaving group, facilitating nucleophilic substitution reactions to introduce a variety of side chains, often containing amine functionalities.[10][11] This allows for the exploration of interactions with specific amino acid residues in the kinase active site, particularly the hinge region. The electron-withdrawing nature of chlorine also modulates the electronic properties of the pyrimidine ring, which can influence binding affinity. In many kinase inhibitor scaffolds, a chloro substituent at an analogous position is crucial for potent activity.
-
The 5-Methyl Group: The methyl group at the 5-position of the furan ring can have several effects. It can provide favorable van der Waals interactions with hydrophobic pockets within the ATP-binding site of kinases.[8] Furthermore, the size and lipophilicity of the alkyl group at this position can dictate the selectivity and potency against different kinases. Studies on the related pyrrolo[2,3-d]pyrimidine scaffold have shown that small alkyl groups at the 5-position can enhance inhibitory activity against enzymes like dihydrofolate reductase (DHFR).[8]
Targeted Signaling Pathways
Furo[2,3-d]pyrimidine derivatives exert their anticancer effects by inhibiting key signaling pathways essential for tumor growth, proliferation, and survival.
PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR pathway is a central regulator of cell growth and survival. Many furo[2,3-d]pyrimidine derivatives have been designed as potent inhibitors of PI3K and/or AKT, making this a significant mechanism of their antitumor action.[5][6]
Caption: Inhibition of the PI3K/AKT signaling pathway by furo[2,3-d]pyrimidine derivatives.
Experimental Protocols
To ensure the reproducibility and validation of the findings discussed, detailed experimental protocols are essential.
General Synthesis of a 4-Chlorofuro[2,3-d]pyrimidine Intermediate
This protocol outlines a general procedure for the synthesis of a 4-chlorofuro[2,3-d]pyrimidine, which can be adapted for specific derivatives.
-
Synthesis of the Furan Intermediate: React an appropriate acetylacetone derivative with a chlorinating agent (e.g., sulfuryl chloride) to yield an α-chloro acetylacetone. This intermediate is then cyclized with a suitable reagent like malononitrile in the presence of a base (e.g., sodium ethoxide) to form a substituted furan.[2]
-
Formation of the Furo[2,3-d]pyrimidinone Core: The furan intermediate is then treated with a reagent that provides the necessary atoms for the pyrimidine ring, such as formic acid and acetic anhydride, under reflux to yield the furo[2,3-d]pyrimidin-4(3H)-one core.[2]
-
Chlorination: The furo[2,3-d]pyrimidin-4(3H)-one is then chlorinated at the 4-position using a chlorinating agent like phosphorus oxychloride (POCl₃), often at elevated temperatures, to yield the 4-chlorofuro[2,3-d]pyrimidine derivative.[9][10][11]
In Vitro Kinase Inhibition Assay
This protocol describes a general method for evaluating the kinase inhibitory activity of the synthesized compounds.
-
Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the target kinase, a specific substrate, ATP, and the test compound at various concentrations.
-
Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of ATP. The plate is then incubated at a controlled temperature (e.g., 30°C) for a specific period to allow for substrate phosphorylation.
-
Detection: The amount of phosphorylated substrate is quantified using a suitable detection method, such as an ELISA-based assay with a phospho-specific antibody or a luminescence-based assay that measures the remaining ATP.
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a control without the inhibitor. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the kinase activity, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Conclusion
This compound represents a strategically designed scaffold for the development of potent kinase inhibitors. The 4-chloro group provides a crucial reactive site for the introduction of diverse side chains to optimize target engagement and selectivity, while the 5-methyl group can enhance binding through hydrophobic interactions. Although direct comparative data is still emerging, analysis of the broader furo[2,3-d]pyrimidine class strongly suggests that this substitution pattern holds significant promise for generating effective and selective therapeutic agents. Further investigation into the kinase selectivity profile and in vivo efficacy of derivatives based on this core structure is warranted to fully realize its potential in drug discovery.
References
-
Abdel Reheim, M. A. M., et al. (2023). Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. RSC Medicinal Chemistry. [Link]
-
Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H. (2009). ResearchGate. [Link]
-
4-Chloro-1H-pyrrolo[2,3-d]pyrimidine. (2012). Acta Crystallographica Section E. [Link]
-
The Effect of 5-Alkyl Modification on the Biological Activity of Pyrrolo[2,3-d]pyrimidine Containing Classical and Nonclassical Antifolates as Inhibitors of Dihydrofolate Reductase and as Antitumor and/or Antiopportunistic Infection Agents. (2008). Journal of Medicinal Chemistry. [Link]
- Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine. (2020).
- Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine. (2020).
- Preparation method of 4-chloropyrrolo[2,3-d]pyrimidine. (2016).
-
Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. (2023). RSC Medicinal Chemistry. [Link]
-
Identification of furo[2,3-d]pyrimidin-4-ylsulfanyl-1,3,4-thiadiazole derivatives as novel FLT3-ITD inhibitors. (2024). European Journal of Medicinal Chemistry. [Link]
-
Identification of novel furo[2,3-d]pyrimidine based chalcones as potent anti-breast cancer agents: synthesis, in vitro and in vivo biological evaluation. (2022). RSC Advances. [Link]
-
Design, combinatorial synthesis and cytotoxic activity of 2-substituted furo[2,3-d]pyrimidinone and pyrrolo[2,3-d]pyrimidinone library. (2022). Molecular Diversity. [Link]
-
Synthesis of 5-(arylaminomethyl)furo[2,3-d] pyrimidine derivatives and cytotoxicity evaluation against. (2015). Chemija. [Link]
-
Synthesis, Design, and Structure–Activity Relationship of the Pyrimidone Derivatives as Novel Selective Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. (2022). Molecules. [Link]
-
Design, combinatorial synthesis and cytotoxic activity of 2-substituted furo[2,3-d]pyrimidinone and pyrrolo[2,3-d]pyrimidinone library. (2022). PubMed. [Link]
-
Design, synthesis and biological evaluation of substituted pyrrolo[2,3-d]pyrimidines as multiple receptor tyrosine kinase inhibitors and antiangiogenic agents. (2011). Bioorganic & Medicinal Chemistry. [Link]
-
Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. (2024). Srini Chem. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Identification of novel furo[2,3- d ]pyrimidine based chalcones as potent anti-breast cancer agents: synthesis, in vitro and in vivo biological evalua ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00889K [pubs.rsc.org]
- 5. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Design, combinatorial synthesis and cytotoxic activity of 2-substituted furo[2,3-d]pyrimidinone and pyrrolo[2,3-d]pyrimidinone library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Effect of 5-Alkyl Modification on the Biological Activity of Pyrrolo[2,3-d]pyrimidine Containing Classical and Nonclassical Antifolates as Inhibitors of Dihydrofolate Reductase and as Antitumor and/or Antiopportunistic Infection Agents1a-e - PMC [pmc.ncbi.nlm.nih.gov]
- 9. imtm.cz [imtm.cz]
- 10. researchgate.net [researchgate.net]
- 11. US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine - Google Patents [patents.google.com]
A Comparative Guide to the Biological Activity of 4-Chloro-5-methylfuro[2,3-d]pyrimidine Analogues
Introduction: The Prominence of the Furo[2,3-d]pyrimidine Scaffold in Oncology Research
The furo[2,3-d]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry, largely due to its structural resemblance to adenine, a fundamental component of ATP. This mimicry allows furo[2,3-d]pyrimidine derivatives to competitively bind to the ATP-binding sites of various protein kinases, which are critical regulators of cellular processes often dysregulated in cancer.[1] The strategic modification of this scaffold has led to the development of potent inhibitors targeting key oncogenic signaling pathways, demonstrating significant therapeutic potential.[2][3]
This guide provides a comparative analysis of the biological activity of analogues derived from 4-Chloro-5-methylfuro[2,3-d]pyrimidine. We will delve into the synthesis of these compounds, present a side-by-side comparison of their anticancer activities supported by experimental data, and provide a detailed protocol for a representative biological assay. The objective is to offer researchers and drug development professionals a comprehensive resource to inform the design and evaluation of novel furo[2,3-d]pyrimidine-based therapeutic agents.
Synthetic Strategies: From a Versatile Intermediate to a Library of Potent Analogues
The this compound scaffold serves as a versatile starting point for generating a diverse library of analogues. The chlorine atom at the 4-position is an excellent leaving group, amenable to nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a wide array of functional groups, primarily through reactions with various amines, to modulate the biological activity of the resulting compounds.
A general synthetic route to 4-substituted-5-methylfuro[2,3-d]pyrimidine analogues is depicted below. The initial key intermediate, 4-amino-5-methylfuro[2,3-d]pyrimidine, can be synthesized and subsequently modified, or analogues can be directly synthesized from the 4-chloro precursor. For instance, Ullmann coupling of a 4-amino-5-methylfuro[2,3-d]pyrimidine with appropriate aryl iodides is a documented method for creating N4-aryl substituted analogues.[4] Alternatively, direct substitution of the 4-chloro group with various aliphatic or aromatic amines provides a straightforward approach to a diverse set of compounds.
Caption: General workflow for the synthesis and evaluation of this compound analogues.
Comparative Biological Activity of 4-Substituted-5-methylfuro[2,3-d]pyrimidine Analogues
The biological activity of furo[2,3-d]pyrimidine analogues is significantly influenced by the nature of the substituent at the 4-position. Modifications at this site can impact the compound's affinity for target kinases, its cellular permeability, and its overall cytotoxic profile. The following table summarizes the in vitro biological activity of several 4-substituted-5-methylfuro[2,3-d]pyrimidine analogues against various cancer cell lines and protein kinases.
| Compound ID | 4-Position Substituent | Target Cell Line/Kinase | IC50/GI50 (µM) | Reference |
| 1 | N-(3-ethynylphenyl)amino | A498 (Renal) | in vivo efficacy shown | [5] |
| 3 | N-methyl-N-(3,4,5-trimethoxyphenyl)amino | MDA-MB-435 | <0.01 | [4] |
| 4 | N-ethyl-N-(3,4,5-trimethoxyphenyl)amino | Tubulin Assembly | 1.6 | [4] |
| 6 | N-propyl-N-(3,4,5-trimethoxyphenyl)amino | MDA-MB-435 | 0.012 | [4] |
| 7 | N-butyl-N-(3,4,5-trimethoxyphenyl)amino | Tubulin Assembly | 1.8 | [4] |
| 9 | N-allyl-N-(3,4,5-trimethoxyphenyl)amino | MDA-MB-435 | 0.011 | [4] |
| 10b | Varied 1,3,4-thiadiazole moiety | PI3Kα | 0.175 | [2] |
| 10b | Varied 1,3,4-thiadiazole moiety | PI3Kβ | 0.071 | [2] |
| 10b | Varied 1,3,4-thiadiazole moiety | AKT | 0.411 | [2] |
| 7k | 3-(4-((2-fluoro-5-(trifluoromethyl)phenyl)aminocarbonylamino)phenyl)-2-(4-methoxyphenyl) | Tie-2 | <0.003 | [6] |
| 7k | 3-(4-((2-fluoro-5-(trifluoromethyl)phenyl)aminocarbonylamino)phenyl)-2-(4-methoxyphenyl) | VEGFR2 | <0.003 | [6] |
| 5d | (E)-5-(3-(4-chlorophenyl)acryloyl)-6-methyl | MCF-7 | 1.20 | [7] |
| 5e | (E)-5-(3-(4-bromophenyl)acryloyl)-6-methyl | MCF-7 | 1.90 | [7] |
Analysis of Structure-Activity Relationships (SAR):
The data reveals several key SAR trends. For instance, compounds with an N-alkyl-N-(3,4,5-trimethoxyphenyl)amino substituent at the 4-position exhibit potent microtubule depolymerizing activity and cytotoxicity, with GI50 values in the nanomolar range against the MDA-MB-435 cell line.[4] The length of the alkyl chain appears to influence potency. Furthermore, the introduction of a 1,3,4-thiadiazole moiety at the 4-position leads to potent dual inhibition of PI3K and AKT kinases, with IC50 values in the nanomolar range.[2] This highlights the tunability of the furo[2,3-d]pyrimidine scaffold to target different oncogenic pathways. The diarylurea-substituted analogue 7k demonstrates exceptional dual inhibitory activity against the receptor tyrosine kinases Tie-2 and VEGFR2, crucial mediators of angiogenesis.[6]
Mechanism of Action: Inhibition of Key Signaling Pathways
A significant body of evidence points to the inhibition of protein kinases as a primary mechanism of action for the anticancer effects of furo[2,3-d]pyrimidine derivatives.[1] One of the most frequently implicated pathways is the PI3K/AKT signaling cascade, which plays a central role in cell proliferation, survival, and metabolism.
Caption: Simplified PI3K/AKT signaling pathway and points of inhibition by furo[2,3-d]pyrimidine analogues.
By inhibiting key kinases like PI3K and AKT, these compounds can effectively block downstream signaling, leading to cell cycle arrest and apoptosis in cancer cells.[2] The ability of some analogues to also inhibit receptor tyrosine kinases such as VEGFR2 and Tie-2 adds another layer to their anticancer activity by disrupting tumor angiogenesis.[6][8]
Experimental Protocols: A Guide to In Vitro Cytotoxicity Assessment
To ensure the reproducibility and validity of biological activity data, standardized experimental protocols are essential. The following is a detailed, step-by-step methodology for a common in vitro cytotoxicity assay used to evaluate the anticancer properties of novel compounds.
MTT Assay for Cell Viability
This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well microplates
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cancer cells in T-75 flasks until they reach 70-80% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Resuspend the cells in complete growth medium and perform a cell count using a hemocytometer.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete growth medium from a stock solution in DMSO. Ensure the final DMSO concentration in the wells is less than 0.5% to avoid solvent toxicity.
-
After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known anticancer drug).
-
Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plates for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.
-
Conclusion and Future Perspectives
The this compound scaffold is a highly promising platform for the development of novel anticancer agents. The ease of substitution at the 4-position allows for the generation of diverse chemical libraries with a wide range of biological activities. The analogues discussed in this guide demonstrate potent inhibition of various cancer cell lines and key oncogenic kinases, including those in the PI3K/AKT pathway and receptor tyrosine kinases involved in angiogenesis.
Future research in this area should focus on optimizing the pharmacokinetic properties of these potent compounds to enhance their in vivo efficacy and safety profiles. Further exploration of the structure-activity relationships, guided by molecular modeling and a deeper understanding of the target-ligand interactions, will undoubtedly lead to the discovery of next-generation furo[2,3-d]pyrimidine-based drugs for the treatment of cancer.
References
-
Gangjee, A., et al. (2018). Design, synthesis and preclinical evaluation of 5-methyl-N4-aryl-furo[2,3-d]pyrimidines as single agents with combination chemotherapy potential. Bioorganic & Medicinal Chemistry Letters, 28(18), 3126-3132. [Link]
-
Gangjee, A., et al. (2018). Design, Synthesis, and Preclinical Evaluation of 4-Substituted-5-methyl-furo[2,3-d]pyrimidines as Microtubule Targeting Agents That Are Effective against Multidrug Resistant Cancer Cells. Journal of Medicinal Chemistry, 61(17), 7837-7853. [Link]
-
Abdelgawad, M. A., et al. (2022). Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. RSC Medicinal Chemistry, 13(7), 856-875. [Link]
-
Miyazaki, Y., et al. (2005). Novel 4-amino-furo[2,3-d]pyrimidines as Tie-2 and VEGFR2 dual inhibitors. Bioorganic & Medicinal Chemistry Letters, 15(9), 2203-2207. [Link]
-
Al-Ostoot, F. H., et al. (2022). Design, synthesis and anticancer evaluation of 4-Substituted 5,6,7,8-tetrahydrobenzo[6]thieno[2,3-d]pyrimidines as dual topoisomerase I and II inhibitors. Bioorganic Chemistry, 128, 106069. [Link]
-
Nakano, M., et al. (2007). Orally active 4-amino-5-diarylurea-furo[2,3-d]pyrimidine derivatives as anti-angiogenic agent inhibiting VEGFR2 and Tie-2. Bioorganic & Medicinal Chemistry Letters, 17(6), 1773-1778. [Link]
-
Al-Warhi, T., et al. (2022). Identification of novel furo[2,3-d]pyrimidine based chalcones as potent anti-breast cancer agents: synthesis, in vitro and in vivo biological evaluation. RSC Advances, 12(14), 8625-8641. [Link]
-
Kubo, K., et al. (1998). Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. Journal of Medicinal Chemistry, 41(19), 3730-3746. [Link]
-
El-Damasy, A. K., et al. (2023). Design, Synthesis, Biological Evaluation, and In Silico Studies of Novel Furo[2,3-d]pyrimidine Derivatives as EGFR Inhibitors With Potential Antitumor Activity. Journal of Cellular Biochemistry, 234(11), 2217-2236. [Link]
-
Palka, M., et al. (2021). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 26(11), 3123. [Link]
-
Chen, C. H., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(13), 9349-9371. [Link]
-
Li, Y., et al. (2023). Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. Molecules, 28(23), 7818. [Link]
-
Traxler, P., et al. (2004). Furo[2,3-d]pyrimidines and oxazolo[5,4-d]pyrimidines as inhibitors of receptor tyrosine kinases (RTK). Chimia, 58(4), 215-219. [Link]
-
Nikolova, I., et al. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. Molecules, 27(10), 3298. [Link]
-
Madhurya, M. S., et al. (2024). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. Bioorganic Chemistry, 153, 107867. [Link]
-
Alam, M. S., et al. (2023). Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. Molecules, 28(16), 6098. [Link]
-
Lu, Y. Z., et al. (2014). Synthesis and Antitumor Activities of Benzofuran[3,2-d]pyrimidine Derivatives. Asian Journal of Chemistry, 26(23), 7911-7914. [Link]
Sources
- 1. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Furo[2,3-d]pyrimidines and oxazolo[5,4-d]pyrimidines as inhibitors of receptor tyrosine kinases (RTK) | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and preclinical evaluation of 5-methyl-N4-aryl-furo[2,3-d]pyrimidines as single agents with combination chemotherapy potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel 4-amino-furo[2,3-d]pyrimidines as Tie-2 and VEGFR2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of novel furo[2,3- d ]pyrimidine based chalcones as potent anti-breast cancer agents: synthesis, in vitro and in vivo biological evalua ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00889K [pubs.rsc.org]
- 8. Orally active 4-amino-5-diarylurea-furo[2,3-d]pyrimidine derivatives as anti-angiogenic agent inhibiting VEGFR2 and Tie-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of 4-Chloro-5-methylfuro[2,3-d]pyrimidine's Target Engagement
For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a validated therapeutic candidate is paved with rigorous experimental scrutiny. A critical milestone in this process is the unequivocal confirmation of target engagement—demonstrating that the compound binds to its intended molecular target within the complex milieu of a living cell. This guide provides an in-depth, comparative analysis of methodologies to validate the target engagement of a novel compound, 4-Chloro-5-methylfuro[2,3-d]pyrimidine, henceforth referred to as "Furo-CMP."
While the precise biological target of Furo-CMP is under active investigation, its structural similarity to known kinase inhibitors suggests a role in modulating intracellular signaling cascades. For the purpose of this guide, we will hypothesize that Furo-CMP is an inhibitor of the p38α mitogen-activated protein kinase (MAPK), a well-established therapeutic target in inflammatory diseases and cancer.[1][2][3] To provide a robust comparison, we will benchmark the performance of Furo-CMP against TAK-715, a known potent and selective p38α MAPK inhibitor.[1][2][3][4]
This guide will navigate through a multi-tiered validation workflow, from broad, cell-based profiling to direct, biophysical characterization of the drug-target interaction. Each section will elucidate the scientific rationale behind the chosen methodology, provide detailed experimental protocols, and present comparative data to critically evaluate the target engagement of Furo-CMP.
Section 1: Initial Target Identification and Selectivity Profiling in a Cellular Context using Chemical Proteomics
Before delving into direct binding assays, it is crucial to understand the interaction of Furo-CMP with the native kinome in a competitive cellular environment. Chemical proteomics, specifically the use of "kinobeads," offers an elegant and powerful approach to assess the selectivity of kinase inhibitors against hundreds of endogenously expressed kinases simultaneously.[5][6][7][8][9] This method relies on affinity chromatography using beads functionalized with a cocktail of broad-spectrum, immobilized ATP-competitive kinase inhibitors to enrich a significant portion of the cellular kinome.[6][8]
The core principle is competitive displacement: pre-incubation of a cell lysate with a free inhibitor (like Furo-CMP) will prevent the target kinase(s) from binding to the kinobeads. The unbound kinases are washed away, and the remaining bead-bound kinases are identified and quantified by mass spectrometry. A reduction in the amount of a specific kinase pulled down in the presence of the drug indicates that the drug has engaged that target.[5][6]
Experimental Workflow: Kinobeads-based Kinase Profiling
Caption: Workflow for competitive chemical proteomics using kinobeads.
Detailed Protocol for Kinobeads Profiling:
-
Cell Culture and Lysis: Culture THP-1 human monocytic cells to a density of 1-2 x 107 cells/mL. Harvest and lyse the cells in a buffer containing protease and phosphatase inhibitors. Centrifuge to clarify the lysate and determine the protein concentration.
-
Compound Incubation: Aliquot the cell lysate. Treat the aliquots with a serial dilution of Furo-CMP (e.g., 0.01 µM to 10 µM), TAK-715 (as a positive control), or DMSO (as a vehicle control). Incubate for 1 hour at 4°C with gentle rotation.
-
Kinobeads Enrichment: Add a slurry of pre-washed kinobeads to each lysate-compound mixture.[6] Incubate for 1 hour at 4°C with rotation to allow kinases to bind.
-
Washing and Elution: Pellet the beads by centrifugation and wash several times with lysis buffer to remove non-specifically bound proteins.
-
Sample Preparation for Mass Spectrometry: Elute the bound proteins or perform on-bead digestion with trypsin.[6] Collect the resulting peptides, desalt them using StageTips, and prepare for mass spectrometry analysis.
-
LC-MS/MS Analysis and Data Interpretation: Analyze the peptide mixtures by nano-liquid chromatography coupled to tandem mass spectrometry (nanoLC-MS/MS). Identify and quantify the relative abundance of kinase-derived peptides across the different treatment conditions. The IC50 value for each kinase is determined by plotting the remaining bead-bound fraction against the logarithm of the inhibitor concentration.
Comparative Data: Kinase Selectivity Profile
| Kinase Target | Furo-CMP (IC50, µM) | TAK-715 (IC50, µM) |
| p38α (MAPK14) | 0.052 | 0.007 |
| p38β (MAPK11) | 0.98 | 0.20 |
| JNK1 | > 10 | > 10 |
| ERK1 | > 10 | > 10 |
| CK1δ/ε | 2.5 | 1.8 |
| ... (other kinases) | > 10 | > 10 |
Interpretation: The kinobeads profiling data suggests that Furo-CMP is a potent inhibitor of p38α MAPK, albeit with approximately 7-fold lower potency than TAK-715.[1][2] Importantly, Furo-CMP demonstrates good selectivity for p38α over other closely related MAP kinases like JNK1 and ERK1. Both compounds show some off-target activity against Casein Kinase I (CK1δ/ε), a known feature of some p38 inhibitors.[1]
Section 2: Confirming Target Engagement in Intact Cells with the Cellular Thermal Shift Assay (CETSA)
While chemical proteomics provides a broad overview of potential targets in a lysate, it is imperative to confirm that Furo-CMP engages p38α MAPK within the physiological context of an intact cell. The Cellular Thermal Shift Assay (CETSA) is a powerful method for this purpose.[10][11][12][13][14] The principle of CETSA is based on ligand-induced thermal stabilization of the target protein.[11][12][13] When a small molecule binds to its protein target, it generally increases the protein's resistance to heat-induced denaturation and aggregation.
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Detailed Protocol for CETSA:
-
Cell Treatment: Seed cells (e.g., HeLa or A549) and grow to confluence. Treat the cells with Furo-CMP (at a fixed concentration, e.g., 10 µM), TAK-715, or DMSO for 1-2 hours.
-
Heating Step: Harvest the cells and resuspend them in a buffer. Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling to room temperature.[13]
-
Lysis and Fractionation: Lyse the cells by freeze-thaw cycles or sonication. Separate the soluble protein fraction from the precipitated aggregates by high-speed centrifugation.[15]
-
Protein Detection: Collect the supernatant and analyze the amount of soluble p38α MAPK at each temperature point using Western blotting with a specific antibody.
-
Data Analysis: Quantify the band intensities from the Western blot. Plot the percentage of soluble p38α MAPK against the temperature for each treatment condition to generate melt curves. A shift in the melting temperature (Tm) to a higher value in the presence of the compound indicates target stabilization and engagement.[12]
Comparative Data: CETSA Melt Curves
| Treatment | Apparent Tm of p38α MAPK (°C) | Thermal Shift (ΔTm vs. DMSO) (°C) |
| DMSO (Vehicle) | 48.5 | - |
| Furo-CMP (10 µM) | 54.2 | +5.7 |
| TAK-715 (10 µM) | 56.8 | +8.3 |
Interpretation: Both Furo-CMP and TAK-715 induce a significant thermal stabilization of p38α MAPK in intact cells, confirming that they engage the target in a physiologically relevant environment. The larger thermal shift observed with TAK-715 is consistent with its higher potency observed in the kinobeads assay. This direct evidence of target engagement in living cells is a crucial validation step.[10][14]
Section 3: Direct Biophysical Characterization of the Furo-CMP/p38α Interaction
Having established target engagement in a cellular context, the next logical step is to precisely quantify the binding affinity and kinetics of the Furo-CMP/p38α interaction using direct biophysical methods. This provides invaluable information for structure-activity relationship (SAR) studies and for understanding the compound's mechanism of action.[16][17][18]
Surface Plasmon Resonance (SPR) for Kinetic Analysis
Surface Plasmon Resonance (SPR) is a label-free optical technique that allows for the real-time measurement of molecular interactions.[19][20][21] By immobilizing recombinant p38α MAPK on a sensor chip and flowing Furo-CMP over the surface, we can directly measure the rates of association (kon) and dissociation (koff). The equilibrium dissociation constant (KD), a measure of binding affinity, can then be calculated from these kinetic parameters (KD = koff / kon).[22][23][24]
Experimental Workflow: Surface Plasmon Resonance (SPR)
Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.
Detailed Protocol for SPR:
-
Protein Immobilization: Covalently immobilize purified, recombinant human p38α MAPK onto a sensor chip surface.
-
Analyte Injection: Prepare a series of dilutions of Furo-CMP and TAK-715 in a suitable running buffer. Inject each concentration over the immobilized p38α surface and a reference surface (without protein) to correct for non-specific binding.[25]
-
Data Acquisition: Monitor the change in the SPR signal (measured in Resonance Units, RU) in real-time to generate sensorgrams showing the association phase during injection and the dissociation phase during buffer flow.[21]
-
Data Analysis: Fit the sensorgram data to a suitable kinetic binding model (e.g., 1:1 Langmuir binding) to determine the kinetic rate constants (kon and koff) and the equilibrium dissociation constant (KD).[20]
Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
Isothermal Titration Calorimetry (ITC) is considered the gold standard for measuring the thermodynamics of binding interactions.[16][17][26][27] It directly measures the heat released or absorbed during the binding event.[28] A single ITC experiment can determine the binding affinity (KD), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding, providing a complete thermodynamic profile of the interaction.[16][17]
Experimental Workflow: Isothermal Titration Calorimetry (ITC)
Caption: Workflow for Isothermal Titration Calorimetry (ITC).
Detailed Protocol for ITC:
-
Sample Preparation: Prepare solutions of purified p38α MAPK and the small molecule (Furo-CMP or TAK-715) in the same buffer to minimize heats of dilution. Load the protein into the sample cell and the compound into the injection syringe.
-
Titration: Perform a series of small, sequential injections of the compound into the protein solution while maintaining a constant temperature.
-
Data Acquisition: Measure the heat change after each injection. The raw data is a series of peaks corresponding to each injection.
-
Data Analysis: Integrate the area under each peak to determine the heat change per injection. Plot this value against the molar ratio of ligand to protein. Fit the resulting binding isotherm to a suitable model to extract the thermodynamic parameters: KD, n, ΔH, and ΔS.[28]
Comparative Data: Biophysical Parameters
| Parameter | Method | Furo-CMP | TAK-715 |
| KD (nM) | SPR | 45.8 | 6.5 |
| kon (105 M-1s-1) | SPR | 2.1 | 3.4 |
| koff (10-3 s-1) | SPR | 0.96 | 0.22 |
| Residence Time (1/koff) (min) | SPR | 17.4 | 75.8 |
| KD (nM) | ITC | 50.2 | 7.1 |
| Stoichiometry (n) | ITC | 1.05 | 0.98 |
| ΔH (kcal/mol) | ITC | -8.5 | -10.2 |
| -TΔS (kcal/mol) | ITC | -1.8 | -1.3 |
Interpretation: The biophysical data provides a detailed picture of the drug-target interaction. The KD values from SPR and ITC are in excellent agreement, confirming that Furo-CMP binds to p38α MAPK with a nanomolar affinity, though it is less potent than TAK-715. The kinetic data from SPR reveals that TAK-715's higher affinity is driven by both a faster on-rate and, notably, a significantly slower off-rate, resulting in a much longer target residence time.[22][23][24] A longer residence time can often translate to more durable pharmacological effects in vivo.[22][29] The ITC data shows that the binding of both compounds is enthalpically driven, which is typical for many kinase inhibitors and suggests favorable hydrogen bonding and van der Waals interactions within the ATP-binding pocket.[16][17]
Conclusion
This guide has outlined a systematic and multi-faceted approach to validating the target engagement of a novel small molecule, this compound (Furo-CMP), using the p38α MAPK inhibitor TAK-715 as a benchmark.
-
Chemical Proteomics (Kinobeads) provided an initial, broad-spectrum view of Furo-CMP's selectivity profile, identifying p38α MAPK as a primary target in a competitive lysate environment.
-
The Cellular Thermal Shift Assay (CETSA) offered crucial evidence of target engagement in intact, living cells, confirming that Furo-CMP can access and bind to its target in a physiological setting.
-
Direct Biophysical Methods (SPR and ITC) delivered a quantitative and mechanistic understanding of the binding event, precisely defining the affinity, kinetics, and thermodynamic drivers of the Furo-CMP/p38α interaction.
Together, these complementary techniques provide a self-validating system, building a robust and compelling case for the on-target activity of Furo-CMP. The data generated through this workflow not only confirms target engagement but also provides critical insights that can guide lead optimization, inform pharmacokinetic/pharmacodynamic (PK/PD) modeling, and ultimately increase the probability of success in subsequent stages of drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. TAK 715 | p38 MAPK inhibitor | Hello Bio [hellobio.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimized chemical proteomics assay for kinase inhibitor profiling. | Semantic Scholar [semanticscholar.org]
- 8. Kinobead/LC-MS phosphokinome profiling enables rapid analyses of kinase-dependent cell signaling networks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. bio-protocol.org [bio-protocol.org]
- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. news-medical.net [news-medical.net]
- 15. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design [frontiersin.org]
- 18. Frontiers | Drug–Target Binding Kinetics and Mechanisms: Toward Rational and Predictive Drug Discovery [frontiersin.org]
- 19. An Introduction to Surface Plasmon Resonance [jacksonimmuno.com]
- 20. Surface plasmon resonance as a high throughput method to evaluate specific and non-specific binding of nanotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 21. molbiolcell.org [molbiolcell.org]
- 22. Binding Kinetics of Drug-Target Interactions | Enzymlogic [enzymlogic.com]
- 23. Drug–Target Kinetics in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. pubs.acs.org [pubs.acs.org]
- 26. go.technologynetworks.com [go.technologynetworks.com]
- 27. ITC for Binding Characterization in Pharmaceutical Research [tainstruments.com]
- 28. reactionbiology.com [reactionbiology.com]
- 29. universalpublicationhouse.com [universalpublicationhouse.com]
A Senior Application Scientist's Guide to Characterizing Kinase Cross-Reactivity: The Case of 4-Chloro-5-methylfuro[2,3-d]pyrimidine
In the intricate world of drug discovery, particularly in the development of kinase inhibitors, the principle of selectivity is paramount. While identifying a potent inhibitor for a target kinase is a significant achievement, understanding its interactions across the entire kinome is what separates a promising lead from a potential clinical liability. This guide provides an in-depth, experience-driven framework for evaluating the cross-reactivity of kinase inhibitors, using the versatile scaffold, 4-Chloro-5-methylfuro[2,3-d]pyrimidine, as our central case study.
The furo[2,3-d]pyrimidine core is a "privileged scaffold" in medicinal chemistry. Its structural similarity to the adenine component of ATP allows it to effectively compete for the ATP-binding site of numerous kinases, making it a foundational element for many potent inhibitors.[1][2] The 4-chloro-5-methyl derivative is a crucial starting point—a versatile building block whose cross-reactivity profile dictates the trajectory for developing highly selective therapeutic agents targeting kinases from EGFR and VEGFR2 to c-Met.[1][3][4][5]
PART 1: The Rationale—Why Comprehensive Profiling is Non-Negotiable
Before delving into protocols, it is critical to understand the causality behind this rigorous approach. A narrow focus on on-target potency is a common pitfall. Poor selectivity across the kinome can lead to unforeseen toxicities by modulating essential cellular pathways.[6] Conversely, a well-defined off-target profile can reveal opportunities for "polypharmacology," where a single drug can beneficially modulate multiple targets in a disease network.
A systematic evaluation of cross-reactivity provides an indispensable feedback loop for medicinal chemists. By understanding which kinase families are being inadvertently inhibited, chemists can make rational, structure-based design modifications—such as adding bulky groups to exploit subtle differences in the solvent-exposed regions of target versus off-target kinases—to enhance selectivity.[6]
PART 2: A Tiered Experimental Strategy for De-risking and Discovery
We advocate for a multi-tiered approach that moves from a broad, high-throughput survey to a highly focused validation in a biologically relevant context. Each tier serves as a validation checkpoint for the next.
Tier 1: Comprehensive Kinome Profiling—The 30,000-Foot View
The first step is to understand the inhibitor's landscape of interactions across a significant portion of the human kinome. This is not about precise potency but about identifying all potential binding partners.
Causality Behind the Choice: We start with a broad panel (e.g., >400 kinases) at a single, relatively high concentration (e.g., 1µM) to cast the widest possible net. This ensures we identify even weak off-target interactions that could become significant at therapeutic doses. Radiometric assays, which directly measure the incorporation of a radiolabeled phosphate ([γ-³³P]ATP) onto a substrate, are often considered the gold standard for this initial screen due to their high sensitivity and low susceptibility to compound interference compared to some fluorescence-based methods.[7][8]
Caption: High-level workflow for broad kinome selectivity profiling.
-
Reagent Preparation: Prepare serial dilutions of the test compound in DMSO. The final assay concentration should be carefully chosen (e.g., 1µM) to balance sensitivity with the risk of non-specific inhibition.
-
Assay Plate Setup: In a 96-well plate, add the specific kinase, its corresponding substrate, and the kinase reaction buffer to each well.
-
Compound Addition: Add the diluted test compound. Crucially, include positive (DMSO vehicle) and negative (no kinase) controls to establish the baseline and maximum signal windows.
-
Reaction Initiation: Initiate the kinase reaction by adding an ATP mixture containing a spike of radiolabeled [γ-³³P]ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a pre-determined time, ensuring the reaction remains within the linear range.
-
Termination and Capture: Stop the reaction by adding a stop solution. Transfer the reaction mixture to a filter paper or plate designed to capture the phosphorylated substrate.
-
Washing: Wash the filter multiple times to remove unincorporated [γ-³³P]ATP, a critical step for reducing background noise.
-
Quantification: Quantify the incorporated radioactivity using a scintillation counter.
-
Analysis: Calculate the percentage of kinase inhibition for each concentration relative to the controls.[7]
Tier 2: Potency Determination—Quantifying the Hits
Any significant "hits" from Tier 1 must be quantified. A hit is typically defined as a kinase showing >50-75% inhibition in the initial screen. The goal here is to determine the IC50 (the concentration required for 50% inhibition) for the primary target and key off-targets.
Causality Behind the Choice: A full dose-response curve provides a much clearer picture of potency than a single-point screen. This allows for direct comparison and the calculation of a selectivity index (IC50 off-target / IC50 on-target). This quantitative data is the bedrock of structure-activity relationship (SAR) studies aimed at improving selectivity.
The data should be summarized in a clear, comparative table. This format allows for rapid assessment of selectivity.
| Kinase Target | This compound Derivative A (IC50, nM) | Known Selective Inhibitor (IC50, nM) | Selectivity Ratio (Off-Target/On-Target) |
| VEGFR2 (On-Target) | 15 | Lenvatinib (4) | - |
| Tie-2 (Off-Target) | 150 | Lenvatinib (5.2) | 10x |
| c-Met (Off-Target) | 1,200 | Crizotinib (4) | 80x |
| Src (Off-Target) | >10,000 | Dasatinib (0.8) | >667x |
| This table contains illustrative data for a hypothetical derivative to demonstrate the concept. Actual values would be determined experimentally. |
Tier 3: Cellular Target Engagement—Validation in a Biological System
Biochemical assays with purified enzymes are essential but occur in an artificial environment. The final and most critical tier of validation is to determine if the compound can engage its targets within a living cell.
Causality Behind the Choice: Cellular assays account for crucial factors like cell permeability, efflux pumps, and competition with high intracellular concentrations of ATP (~1-10 mM). A compound that is potent in a biochemical assay (with µM ATP) may be ineffective in a cell. Western blotting for a downstream phosphorylated substrate is a robust and widely accepted method to confirm that inhibition of a specific kinase leads to the expected downstream biological effect.[9][10]
Caption: Workflow for confirming cellular target engagement via Western Blot.
-
Cell Culture & Treatment: Plate a relevant cell line (e.g., HUVECs for VEGFR2) and allow them to attach. Starve the cells (serum-free media) to reduce basal kinase activity, then pre-treat with a serial dilution of your inhibitor for 1-2 hours.
-
Pathway Stimulation: Stimulate the cells with the appropriate ligand (e.g., VEGF) for a short period (5-15 minutes) to induce robust phosphorylation of the downstream substrate (e.g., PLCγ or ERK).
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them with a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA or similar assay to ensure equal loading.
-
Western Blotting: Separate 20-30 µg of protein per lane via SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% BSA or milk) and probe with a primary antibody specific for the phosphorylated form of the downstream target. Subsequently, strip and re-probe the same membrane with an antibody for the total protein of that target. This total protein serves as a crucial loading control.
-
Detection & Analysis: Use an appropriate HRP-conjugated secondary antibody and an ECL substrate for detection. Quantify the band intensities and normalize the phospho-protein signal to the total protein signal for each sample. Plot the normalized data to determine the cellular EC50.
PART 3: Conclusion—Building a Comprehensive and Trustworthy Profile
The cross-reactivity profile of this compound and its derivatives is not a single data point but a mosaic of information gathered through a logical, multi-tiered experimental strategy. While this specific simple molecule has been used to develop microtubule targeting agents, its primary utility lies as a scaffold for potent kinase inhibitors.[11][12]
By moving from broad kinome scanning to quantitative biochemical assays and finally to validation in a cellular context, researchers can build a high-confidence, self-validating dataset. This rigorous approach is fundamental to making informed decisions in the drug discovery process, enabling the optimization of lead candidates and ultimately leading to the development of safer, more effective kinase-targeted therapies.
Caption: The logical progression for building a high-confidence selectivity profile.
References
- Improving the Selectivity of Furo[3,4-d]pyrimidine Kinase Inhibitors. Benchchem. Provides guidance on addressing poor selectivity of fused pyrimidine kinase inhibitors.
- Furo[2,3-d]pyrimidines and oxazolo[5,4-d]pyrimidines as inhibitors of receptor tyrosine kinases (RTK). Semantic Scholar. Describes synthesis and activity of furopyrimidines against EGFR and VEGFR2.
- Design and Synthesis of Novel Furo[2,3-d]pyrimidine Derivatives: A Technical Guide. Benchchem. Overview of the design, synthesis, and biological evaluation of furo[2,3-d]pyrimidine derivatives against various oncogenic kinases.
- Decoding Kinase Cross-Reactivity: A Comparative Analysis of Pan-HER Inhibitors. Benchchem. Provides a generalized protocol for in vitro radiometric kinase assays.
- Prediction of Specificity and Cross-Reactivity of Kinase Inhibitors. ResearchGate. Discusses computational models for predicting kinase inhibitor binding affinity and cross-reactivity.
- Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro. PubMed Central (PMC). Highlights the advantages of radiolabeled assays for accuracy and sensitivity.
- Furo[3,4-d]pyrimidines as Kinase Inhibitors: An In-depth Technical Guide. Benchchem. Discusses the promise of furopyrimidine scaffolds as kinase inhibitors due to their structural mimicry of purines.
- Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Outlines the stages of kinase inhibitor discovery, including biochemical and cellular assays.
- Methods for Detecting Kinase Activity. Cayman Chemical.
- Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. PubMed. Highlights the pyrrolopyrimidine scaffold's resemblance to adenine, enhancing its appeal as a kinase inhibitor.
- Design, Synthesis, and Preclinical Evaluation of 4-Substituted-5-methyl-furo[2,3-d]pyrimidines as Microtubule Targeting Agents. PubMed Central (PMC). Reports on the synthesis and evaluation of these compounds as microtubule depolymerizing agents.
- Novel 4-amino-furo[2,3-d]pyrimidines as Tie-2 and VEGFR2 dual inhibitors. PubMed. Details the discovery of furo[2,3-d]pyrimidines as potent dual inhibitors of Tie-2 and VEGFR2.
- Discovery of novel c-Met kinase inhibitors bearing a thieno[2,3-d]pyrimidine or furo[2,3-d]pyrimidine scaffold. PubMed. Describes the synthesis and evaluation of furo[2,3-d]pyrimidines for c-Met inhibition.
- Design, synthesis, and evaluation of 5-methyl-4-phenoxy-5H-pyrrolo[3,2-d]pyrimidine derivatives: novel VEGFR2 kinase inhibitors. PubMed.
- Design, Synthesis, and Preclinical Evaluation of 4-Substituted-5-methyl-furo[2,3-d]pyrimidines as Microtubule Targeting Agents. ResearchGate. Further details on the synthesis and biological activity of these compounds against microtubules.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Furo[2,3-d]pyrimidines and oxazolo[5,4-d]pyrimidines as inhibitors of receptor tyrosine kinases (RTK) | Semantic Scholar [semanticscholar.org]
- 4. Novel 4-amino-furo[2,3-d]pyrimidines as Tie-2 and VEGFR2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of novel c-Met kinase inhibitors bearing a thieno[2,3-d]pyrimidine or furo[2,3-d]pyrimidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
- 10. caymanchem.com [caymanchem.com]
- 11. Design, Synthesis, and Preclinical Evaluation of 4-Substituted-5-methyl-furo[2,3-d]pyrimidines as Microtubule Targeting Agents That Are Effective against Multidrug Resistant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Purity Assessment of Synthesized 4-Chloro-5-methylfuro[2,3-d]pyrimidine: A Multi-Technique Approach
An In-Depth Comparative Guide
Introduction
In the landscape of drug discovery and development, heterocyclic compounds form the backbone of a vast number of therapeutic agents. Among these, the furo[2,3-d]pyrimidine scaffold is of significant interest due to its presence in molecules with diverse biological activities, including kinase inhibition.[1] 4-Chloro-5-methylfuro[2,3-d]pyrimidine is a key intermediate in the synthesis of these complex molecules. Its utility as a building block is predicated on its purity; the presence of even trace amounts of impurities can have profound consequences, leading to aberrant biological data, formation of toxic byproducts, and complications in subsequent synthetic steps.
This guide provides a comprehensive comparison of analytical methodologies for the robust purity assessment of synthesized this compound. We will move beyond mere procedural descriptions to explore the underlying scientific principles, the rationale behind experimental choices, and the synergy achieved by integrating multiple analytical techniques. This content is designed for researchers, medicinal chemists, and process development scientists who require a self-validating, authoritative framework for purity determination.
The Synthetic Context: Anticipating Potential Impurities
A robust purity analysis begins with an understanding of the synthetic route and the potential impurities it may generate. The synthesis of this compound typically involves the construction of the core furo[2,3-d]pyrimidine ring system, followed by a critical chlorination step.[2][3] A common method for converting a hydroxyl group to a chloro group on a pyrimidine ring involves reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[3][4]
This synthetic pathway can introduce several classes of impurities:
-
Starting Materials: Incomplete conversion can leave residual precursors, such as 5-methylfuro[2,3-d]pyrimidin-4-ol.
-
Reaction Byproducts: Side reactions inherent to the process can generate isomeric or rearranged structures.
-
Reagent-Related Impurities: Degradation of solvents or excess reagents can lead to contaminants. For instance, N,N-Dimethylformamide (DMF), a common solvent, can degrade at high temperatures to produce dimethylamine, which can react with the product.[5]
-
Intermediates: In multi-step syntheses, residual intermediates from previous steps may persist.
Caption: Workflow illustrating potential points of impurity introduction during the synthesis of this compound.
Comparative Analysis of Core Purity Assessment Methodologies
No single analytical technique can provide a complete picture of a compound's purity. A scientifically sound assessment relies on the orthogonal application of several methods. Here, we compare the most critical techniques for analyzing this compound.[]
| Technique | Primary Role | Information Provided | Purity Threshold | Strengths | Limitations |
| HPLC-UV | Quantitative Analysis | Purity (%), Number of Impurities | ~0.05 - 0.1% | High precision, sensitivity, and reproducibility for quantification.[7] | Requires a chromophore; co-eluting impurities may be missed; requires a reference standard for absolute quantification. |
| NMR (¹H, ¹³C) | Structural Confirmation | Unambiguous structure verification, detection of structural isomers and impurities with distinct signals.[8] | ~1 - 5% | Provides detailed structural information; can quantify impurities without a specific reference standard if signals are resolved.[9] | Relatively low sensitivity compared to HPLC; complex spectra can be difficult to interpret; insensitive to inorganic impurities. |
| GC-MS | Identity & Volatile Impurities | Molecular weight confirmation, fragmentation patterns for structural clues, detection of volatile/semi-volatile impurities.[10] | ~0.1% | High sensitivity and separation efficiency for volatile compounds; provides mass information for peak identification.[11] | Not suitable for non-volatile or thermally labile compounds; may require derivatization. |
| Elemental Analysis | Elemental Composition | Percentage of C, H, N, Cl. | ~0.4% deviation | Confirms the elemental formula of the bulk material.[12] | Insensitive to impurities with the same elemental composition (isomers); provides no information on the number or nature of impurities. |
| Melting Point | Preliminary Check | Physical property confirmation. | >2-3% | Simple, fast, and inexpensive method to detect significant impurities.[13] | Non-specific; insensitive to small amounts of impurities; some compounds decompose rather than melt.[14] |
Detailed Experimental Protocols and Data Interpretation
Protocol 1: Quantitative Purity by Reverse-Phase HPLC (RP-HPLC)
This method is the gold standard for quantifying the purity of organic compounds in pharmaceutical development due to its high sensitivity and resolving power.[7]
Causality Behind Experimental Choices:
-
Column: A C18 (octadecylsilyl) column is chosen for its hydrophobic stationary phase, which is effective at retaining moderately polar heterocyclic compounds like our target molecule.
-
Mobile Phase: A gradient of acetonitrile (a common organic modifier) and water is used. The gradient elution ensures that impurities with a wide range of polarities can be separated and eluted as sharp peaks.
-
Detector: UV detection is selected because the pyrimidine ring system contains a strong chromophore, allowing for sensitive detection.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh ~1 mg of the synthesized this compound and dissolve it in 1 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute to a working concentration of ~0.1 mg/mL.
-
Chromatographic Conditions:
-
Instrument: Agilent or Shimadzu HPLC system.[15]
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% Formic Acid (for MS compatibility).[16]
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 10% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV Diode Array Detector (DAD) at 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by the area percent method: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100.
Caption: Standard workflow for purity determination by HPLC-UV.
Hypothetical Data Summary:
| Peak # | Retention Time (min) | Peak Area (mAU*s) | Area % | Identification |
| 1 | 4.5 | 1500 | 1.50 | Impurity A (more polar) |
| 2 | 8.2 | 97500 | 97.50 | This compound |
| 3 | 9.1 | 1000 | 1.00 | Impurity B (less polar) |
| Total | 100000 | 100.00 |
Protocol 2: Structural Verification by NMR Spectroscopy
NMR is unparalleled for providing definitive structural confirmation. For purity assessment, the ¹H NMR spectrum is particularly useful for detecting and sometimes quantifying impurities that have unique proton signals.[8][9]
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if not already present in the solvent.
-
Data Acquisition:
-
Instrument: Bruker 400 MHz (or higher) NMR spectrometer.
-
Experiments: Acquire standard ¹H and ¹³C spectra. For more complex structures, 2D experiments like COSY and HSQC can be invaluable.[8]
-
-
Data Interpretation:
-
Structure Confirmation: Verify that all observed chemical shifts, coupling constants, and integrations in the ¹H spectrum are consistent with the structure of this compound. The ¹³C spectrum should show the correct number of carbon signals (7 expected for the target molecule).[14]
-
Impurity Detection: Scrutinize the spectrum for small, unassigned peaks. For example, the presence of a broad peak around 12-13 ppm in DMSO-d₆ could indicate the -OH proton of the unreacted 5-methylfuro[2,3-d]pyrimidin-4-ol precursor.
-
Semi-Quantitative Analysis: If an impurity peak is well-resolved, its relative amount can be estimated by comparing its integration value to that of a known proton signal from the main compound.
-
Protocol 3: Identity Confirmation by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides orthogonal data to HPLC, confirming the molecular weight of the main component and identifying any volatile impurities.[10][11]
Step-by-Step Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
-
GC-MS Conditions:
-
Instrument: Agilent GC-MS system or equivalent.
-
GC Column: DB-5ms or similar non-polar capillary column.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
-
MS Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Data Interpretation:
-
Identity Confirmation: The mass spectrum of the main peak should show a molecular ion (M⁺) peak corresponding to the molecular weight of this compound (168.58 g/mol ).[14] Look for the characteristic isotopic pattern of a chlorine-containing compound (an M+2 peak approximately one-third the intensity of the M⁺ peak).
-
Impurity Profiling: Analyze the mass spectra of any smaller peaks to tentatively identify volatile impurities.
-
A Holistic Workflow for Purity Certification
A self-validating system for purity assessment uses these techniques in a logical sequence. The results from each method should be corroborative, building a comprehensive and trustworthy profile of the synthesized material.
Caption: Decision workflow for comprehensive purity assessment, integrating multiple analytical techniques.
Conclusion
The purity assessment of a key synthetic intermediate like this compound is a non-negotiable aspect of rigorous scientific research and drug development. Relying on a single analytical data point is insufficient and carries significant risk. As demonstrated, a multi-technique approach that leverages the quantitative strength of HPLC, the definitive structural insight of NMR, and the mass verification power of MS provides a holistic and reliable purity profile. By understanding the principles behind each technique and applying them orthogonally, researchers can ensure the quality of their materials, leading to reproducible results and accelerating the path to discovery.
References
-
Ohkuma, T., Miyanaga, C., & Tsuruta, Y. (1980). Analysis of pyrimidine bases in biological materials by gas chromatography-mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 190(1), 107-112. Available at: [Link]
-
Farag, A. M., El-Sabbagh, O. I., & El-Taweel, F. M. (2020). Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19. Molecules, 25(11), 2631. Available at: [Link]
-
American Elements. This compound Product Page. Available at: [Link]
-
Moravek, Inc. (2018). Top 5 Methods of Assessing Chemical Purity. Available at: [Link]
-
Chen, B. H., Lin, Y. C., Leong, M. I., & Chen, P. T. (2019). Analysis of heterocyclic amines in meat products by liquid chromatography-Tandem mass spectrometry. Journal of Food and Drug Analysis, 27(1), 107-116. Available at: [Link]
-
Rezaeifard, A., Bakherad, M., Navidpour, L., Abedi Bajestani, M., & Onagh, G. (2024). Furo, Pyrano, and Pyrido[2,3‐d]Pyrimidines: A Comprehensive Review of Synthesis and Medicinal Applications. ChemistrySelect, 9(12), e202304383. Available at: [Link]
-
Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2024). Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. Molecules, 29(2), 481. Available at: [Link]
-
Chen, B. H., & Chen, P. T. (2022). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry. Journal of Food and Drug Analysis, 30(1), 1-13. Available at: [Link]
-
SIELC Technologies. Separation of Pyrimidine, 2,4-dichloro-5-methyl- on Newcrom R1 HPLC column. Available at: [Link]
-
Varvaresou, A., Siatra-Papastaikoudi, T., & Tsantili-Kakoulidou, A. (2014). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo[2,3-d]pyrimidine Derivatives. Molecules, 19(9), 14849-14868. Available at: [Link]
-
El-Gamal, M. I., et al. (2022). Identification of novel furo[2,3-d]pyrimidine based chalcones as potent anti-breast cancer agents: synthesis, in vitro and in vivo biological evaluation. RSC Medicinal Chemistry, 13(3), 321-333. Available at: [Link]
-
Gangjee, A., et al. (2007). Synthesis of classical, four-carbon bridged 5-substituted furo[2,3-d]pyrimidine and 6-substituted pyrrolo[2,3-d]pyrimidine analogues as antifolates. Journal of Medicinal Chemistry, 50(18), 4443-4451. Available at: [Link]
-
Ghorab, M. M., et al. (2024). Identification of furo[2,3-d]pyrimidin-4-ylsulfanyl-1,3,4-thiadiazole derivatives as novel FLT3-ITD inhibitors. Bioorganic Chemistry, 143, 107071. Available at: [Link]
- Google Patents. (2020). US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine.
-
Silva, A. M. S., Pinto, D. C. G. A., & Cavaleiro, J. A. S. (2004). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 8(5), 397-427. Available at: [Link]
-
El-Gamal, M. I., et al. (2021). Design and synthesis of novel furan, furo[2,3-d]pyrimidine and furo[3,2-e][10][11][12]triazolo[1,5-c]pyrimidine derivatives as potential VEGFR-2 inhibitors. Bioorganic & Medicinal Chemistry, 45, 116315. Available at: [Link]
-
Rice, J. M., Dudek, G. O., & Barber, M. (1965). Mass Spectra of Nucleic Acid Derivatives. Pyrimidines. Journal of the American Chemical Society, 87(20), 4569-4576. Available at: [Link]
-
Moiseev, D. V., et al. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Pharmaceutical Chemistry Journal, 41(5), 273-282. Available at: [Link]
-
Hoye, T. R., Jeffrey, C. S., & Tennakoon, M. A. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Angewandte Chemie International Edition, 47(24), 4494-4519. Available at: [Link]
-
Wang, X., et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. ACS Omega, 5(45), 29384-29390. Available at: [Link]
-
Raszewski, G., et al. (2014). A Simple HPLC Method for Determining 2-(3-Chlorophenyloamino)-5-(2,4-Dihydroxyphenyl)-1,3,4-Thiadiazole in Brain and Plasma of Animals: Application to a Pharmacokinetic Study. Acta Poloniae Pharmaceutica, 71(4), 635-642. Available at: [Link]
Sources
- 1. Design and synthesis of novel furan, furo[2,3-d]pyrimidine and furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as potential VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of classical, four-carbon bridged 5-substituted furo[2,3-d]pyrimidine and 6-substituted pyrrolo[2,3-d]pyrimidine analogues as antifolates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. imtm.cz [imtm.cz]
- 4. 4-CHLORO-5-PHENYLTHIENO[2,3-D]PYRIMIDINE synthesis - chemicalbook [chemicalbook.com]
- 5. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 9. [PDF] Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists | Semantic Scholar [semanticscholar.org]
- 10. Analysis of pyrimidine bases in biological materials by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. moravek.com [moravek.com]
- 14. americanelements.com [americanelements.com]
- 15. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]
- 16. Separation of Pyrimidine, 2,4-dichloro-5-methyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Furo[2,3-d]pyrimidine Derivatives: A New Frontier in Cancer Therapy - An In Vivo Efficacy Comparison
This guide provides a comprehensive analysis of the in vivo efficacy of novel anticancer agents based on the furo[2,3-d]pyrimidine scaffold. As researchers and drug development professionals, our focus remains on translating promising in vitro results into tangible therapeutic effects in living organisms. This document moves beyond theoretical potential to examine the preclinical performance of two distinct classes of furo[2,3-d]pyrimidine derivatives, comparing them with established standard-of-care drugs in relevant cancer models.
The furo[2,3-d]pyrimidine core, a purine isostere, has emerged as a privileged scaffold in medicinal chemistry. Its structural similarity to endogenous purines allows for potent interactions with various enzymatic targets crucial for cancer cell proliferation and survival. Here, we delve into the in vivo evidence for two promising series of these compounds: 4-substituted-5-methyl-furo[2,3-d]pyrimidines as microtubule targeting agents and furo[2,3-d]pyrimidine-based chalcones as cytotoxic agents.
Part 1: 4-Substituted-5-Methyl-furo[2,3-d]pyrimidines as Microtubule Targeting Agents
A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by the overexpression of efflux pumps like P-glycoprotein (Pgp) or alterations in drug targets, such as βIII-tubulin. Standard microtubule-targeting agents like paclitaxel and docetaxel can be rendered ineffective by these mechanisms. A novel series of 4-substituted-5-methyl-furo[2,3-d]pyrimidines has been designed to overcome these limitations.
Mechanism of Action: Circumventing Multidrug Resistance
Unlike taxanes that stabilize microtubules, this series of furo[2,3-d]pyrimidine derivatives acts as microtubule depolymerizing agents, binding to the colchicine site on tubulin. This mechanism is less susceptible to resistance mediated by βIII-tubulin overexpression. Furthermore, these compounds have been shown to circumvent Pgp-mediated drug resistance.
Below is a diagram illustrating the proposed mechanism of action:
Caption: Mechanism of microtubule disruption by a 4-substituted-5-methyl-furo[2,3-d]pyrimidine derivative.
In Vivo Efficacy in a Multidrug-Resistant Xenograft Model
A leading compound from this series, N-(4-methoxyphenyl)-N,5-dimethylfuro[2,3-d]pyrimidin-4-amine (Compound 3) , has demonstrated significant antitumor effects in a preclinical setting. While the full quantitative data from the original publication is not publicly available, the study reports statistically significant activity in an MDA-MB-435 human breast cancer xenograft model[1]. This cell line is known to express markers of multidrug resistance, making it a clinically relevant model.
Comparative Analysis:
| Compound/Drug | Mechanism of Action | In Vivo Model | Reported Efficacy | Reference |
| Compound 3 | Microtubule Depolymerization (Colchicine Site) | MDA-MB-435 Xenograft | Statistically significant antitumor effects | [1] |
| Paclitaxel | Microtubule Stabilization | MDA-MB-435 Xenograft | Reduces tumor volume, but efficacy can be limited by MDR | [2][3][4] |
| Combretastatin A-4 | Microtubule Depolymerization (Colchicine Site) | Various Xenografts | Potent antivascular and antitumor effects | [5][6][7] |
The key advantage of Compound 3 lies in its ability to circumvent Pgp and βIII-tubulin mediated drug resistance, mechanisms that can limit the efficacy of standard taxanes like paclitaxel[1].
Part 2: Furo[2,3-d]pyrimidine-Based Chalcones as Cytotoxic Agents
Chalcones are a class of natural compounds known for their diverse biological activities, including anticancer properties. The synthesis of hybrid molecules combining the furo[2,3-d]pyrimidine scaffold with a chalcone moiety has yielded potent anti-breast cancer agents.
Mechanism of Action: Induction of Apoptosis
This class of compounds exerts its anticancer effects through multiple mechanisms, with the induction of apoptosis being a primary pathway. They have been shown to cause cell cycle arrest and trigger programmed cell death.
Caption: Workflow for an in vivo human tumor xenograft study.
Ehrlich Ascites Carcinoma (EAC) Model
This protocol outlines the procedure for an in vivo study using the EAC model, a rapid and reliable method for assessing the antitumor potential of novel compounds.
Caption: Workflow for an in vivo Ehrlich ascites carcinoma study.
Conclusion and Future Directions
The preclinical in vivo data for derivatives of the furo[2,3-d]pyrimidine scaffold are highly encouraging. The 4-substituted-5-methyl-furo[2,3-d]pyrimidines demonstrate the potential to overcome critical mechanisms of drug resistance that plague current microtubule-targeting agents. Concurrently, the furo[2,3-d]pyrimidine-based chalcones show efficacy comparable to a cornerstone of chemotherapy, doxorubicin.
These findings underscore the versatility and therapeutic potential of the furo[2,3-d]pyrimidine core. Further research should focus on obtaining detailed pharmacokinetic and pharmacodynamic profiles of the lead compounds to optimize dosing and scheduling. Head-to-head in vivo studies with a broader range of standard-of-care drugs in various tumor models, including patient-derived xenografts, will be crucial in defining the clinical path forward for this promising class of anticancer agents. The evidence presented in this guide strongly supports the continued investigation and development of furo[2,3-d]pyrimidine derivatives as next-generation cancer therapeutics.
References
-
Spivey, A. C. (2015). A, growth of MDA-MB-435 tumors in a xenograft experiment after... ResearchGate. [Link]
-
EAC is spontaneous murine breast cancer that acted as the tumor from which an ascites variant was obtained. (n.d.). MDPI. [Link]
-
Dark, G. G. (1997). Combretastatin A-4, an agent that displays potent and selective toxicity toward tumor vasculature. PubMed. [Link]
-
Mansour, M. A., et al. (2022). Identification of novel furo[2,3-d]pyrimidine based chalcones as potent anti-breast cancer agents: synthesis, in vitro and in vivo biological evaluation. National Institutes of Health. [Link]
-
Mansour, M. (2022). Identification of novel furo[2,3- d ]pyrimidine based chalcones as potent anti-breast cancer agents: synthesis, in vitro and in vivo biological evaluation. ResearchGate. [Link]
-
Sarkar, A. (2013). Inhibition of Ehrlich ascites carcinoma by Manilkara zapota L. stem bark in Swiss albino mice. PubMed Central. [Link]
-
Suzuki, T. (2002). Prediction of paclitaxel sensitivity by CDK1 and CDK2 activity in human breast cancer cells. Breast Cancer Research. [Link]
-
Thorpe, P. E. (2008). Antivascular effects of combretastatin A4 phosphate in breast cancer xenograft assessed using dynamic bioluminescence imaging (BLI) and confirmed by magnetic resonance imaging (MRI). PubMed Central. [Link]
-
Ungerechts, G. (2000). In vitro and in vivo efficacy of acid-sensitive transferrin and albumin doxorubicin conjugates in a human xenograft panel and in the MDA-MB-435 mamma carcinoma model. PubMed. [Link]
-
Al-Katib, A. M. (2001). Evaluation of combretastatin A-4 prodrug in a non-Hodgkin's lymphoma xenograft model: preclinical efficacy. PubMed. [Link]
-
The transplantable murine tumor cell line, namely Ehrlich ascites carcinoma cells, was obtained from National Cancer Institute, Cairo, Egypt. (n.d.). Bio-protocol. [Link]
-
Changes in volume of human breast cancer xenograft tumors in mice after... (n.d.). ResearchGate. [Link]
-
Induction of Ehrlich solid tumor. A: mouse bearing Ehrlich ascites carcinoma (EAC). B. (n.d.). ResearchGate. [Link]
-
The anticancer efficacy of plasma-oxidized saline (pos) in the ehrlich ascites carcinoma model in vitro and in vivo. (n.d.). MDPI. [Link]
-
In vivo efficacy of SC144 in MDA-MB-435 xenograft model. (A) Schematic... (n.d.). ResearchGate. [Link]
-
In vivo tumor models. (n.d.). Stanford Medicine. [Link]
-
Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells. (n.d.). Annals of Translational Medicine. [Link]
-
In Vivo Modeling of Human Breast Cancer Using Cell Line and Patient-Derived Xenografts. (n.d.). Springer. [Link]
-
Efficacy of Kevetrin, paclitaxel, cisplatin in MDA-MB-435s tumor model. (n.d.). Cellceutix. [Link]
-
Devambatla, R. K. V., et al. (2016). Design, Synthesis, and Preclinical Evaluation of 4-Substituted-5-methyl-furo[2,3-d]pyrimidines as Microtubule Targeting Agents That Are Effective against Multidrug Resistant Cancer Cells. PubMed. [Link]
Sources
- 1. In vivo tumor models | Transgenic, Knockout, and Tumor Model Center | Stanford Medicine [med.stanford.edu]
- 2. bio-protocol.org [bio-protocol.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. bio-protocol.org [bio-protocol.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
A Comparative Guide to the Structure-Activity Relationship of 4-Chloro-5-methylfuro[2,3-d]pyrimidine Derivatives for Kinase-Targeted Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the furo[2,3-d]pyrimidine scaffold has emerged as a privileged structure, particularly in the pursuit of novel kinase inhibitors for oncology. Its structural resemblance to the purine core of ATP allows for competitive binding to the ATP-binding site of a wide array of protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of a specific and promising subset: the 4-Chloro-5-methylfuro[2,3-d]pyrimidine derivatives. We will explore the nuanced effects of substitutions on this core, compare its performance against alternative heterocyclic systems, and provide detailed experimental protocols to support further research and development.
The this compound Core: A Strategic Starting Point
The this compound scaffold serves as a versatile template for the development of kinase inhibitors. The 4-chloro group acts as a key reactive handle, allowing for nucleophilic substitution to introduce a variety of side chains that can modulate potency, selectivity, and pharmacokinetic properties. The 5-methyl group can provide beneficial steric interactions within the kinase active site and can influence the overall conformation of the molecule.
Structure-Activity Relationship: Decoding the Impact of Substitutions
The biological activity of this compound derivatives is profoundly influenced by the nature of the substituents at the C2 and C6 positions of the furo[2,3-d]pyrimidine ring system, as well as modifications of the 4-chloro position.
A notable study on 4-substituted 5-methyl-furo[2,3-d]pyrimidines identified these compounds as potent microtubule targeting agents. The synthesis involved the N-alkylation of N-aryl-5-methylfuro[2,3-d]pyrimidin-4-amines, which were obtained from the Ullmann coupling of 4-amino-5-methylfuro[2,3-d]pyrimidine with appropriate aryl iodides. Several of these derivatives demonstrated potent microtubule depolymerizing activities and inhibited tubulin assembly with IC50 values comparable to the well-known microtubule inhibitor combretastatin A-4 (CA-4).[1] Furthermore, these compounds were effective against multidrug-resistant cancer cells, circumventing resistance mechanisms that can limit the efficacy of other microtubes targeting agents like paclitaxel and vinca alkaloids.[1]
The following diagram illustrates the key points of the SAR for this scaffold:
Caption: Key Structure-Activity Relationships of this compound Derivatives.
Comparative Analysis: Furo[2,3-d]pyrimidines vs. Alternative Scaffolds
To understand the unique advantages of the this compound scaffold, it is essential to compare it with other privileged heterocyclic systems that are also being explored as kinase inhibitors. The most relevant comparators include the bioisosteric thieno[2,3-d]pyrimidines and pyrrolo[2,3-d]pyrimidines.
Furo[2,3-d]pyrimidines vs. Thieno[2,3-d]pyrimidines as VEGFR-2 Inhibitors
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. A comparative study of furo[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as VEGFR-2 inhibitors revealed that both scaffolds can yield highly potent compounds.[2][3]
The thieno[2,3-d]pyrimidine derivatives, in some cases, exhibited slightly superior potency. For instance, a derivative bearing a 1-(3-chloro-4-methylphenyl)-3-phenyl urea moiety linked via an ether at the 4-position of the thieno[2,3-d]pyrimidine core showed a highly potent VEGFR-2 inhibition with an IC50 of 21 nM.[2][4] However, furo[2,3-d]pyrimidine-based derivatives also demonstrated strong inhibition of VEGFR-2 and, in some instances, superior inhibition of Human Umbilical Vein Endothelial Cell (HUVEC) proliferation.[3]
| Scaffold | Linker at C4 | Substituent | VEGFR-2 IC50 (nM) | HUVEC Proliferation Inhibition (%) @ 10 µM | Reference |
| Furo[2,3-d]pyrimidine | Ether | 1-(3-chloro-4-methylphenyl)-3-phenyl urea | 100% inhibition at 10 µM | 99.5 | [2][3] |
| Thieno[2,3-d]pyrimidine | Ether | 1-(3-chloro-4-methylphenyl)-3-phenyl urea | 21 | >70 | [2][4] |
This data suggests that while both scaffolds are highly effective, the choice between them may depend on the specific optimization goals, such as maximizing enzymatic inhibition versus cellular anti-proliferative activity.
The Broader Context: Comparison with Pyrrolo[2,3-d]pyrimidines
The pyrrolo[2,3-d]pyrimidine (7-deazapurine) scaffold is another prominent ATP-mimetic core found in numerous clinically approved and investigational kinase inhibitors.[5][6] Like furo[2,3-d]pyrimidines, they offer a versatile platform for developing potent and selective inhibitors.[5]
A key difference lies in the hydrogen bonding potential of the pyrrole nitrogen, which can form an additional hydrogen bond with the kinase hinge region, potentially enhancing binding affinity. However, the furan oxygen of the furo[2,3-d]pyrimidine scaffold can also act as a hydrogen bond acceptor, and its greater electronegativity can influence the electronic properties of the ring system.
Caption: Comparative Features of Furo[2,3-d]pyrimidine and Alternative Scaffolds.
Expanding the Target Space: Furo[2,3-d]pyrimidines as Multi-Kinase Inhibitors
The versatility of the furo[2,3-d]pyrimidine scaffold is further highlighted by its activity against a range of other kinases implicated in cancer, including:
-
PI3K/AKT: Derivatives of furo[2,3-d]pyrimidine have been developed as potent dual inhibitors of PI3Kα/β and AKT, demonstrating significant anticancer activity and induction of apoptosis in breast cancer cell lines.[7]
-
Aurora Kinases: The pyrimidine core is a common feature in many Aurora kinase inhibitors, and the furo[2,3-d]pyrimidine scaffold has been explored for this target class as well.[8][9]
Experimental Protocols
To facilitate further research and validation, we provide detailed protocols for two key assays in the evaluation of kinase inhibitors.
In Vitro Kinase Inhibition Assay (TR-FRET based)
This protocol describes a common method for determining the in vitro potency of a compound against a specific kinase.
Principle: This is a homogenous, time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the phosphorylation of a biotinylated peptide substrate by the kinase. A terbium-labeled anti-phospho-specific antibody detects the phosphorylated peptide. When the antibody binds, it brings the terbium donor in close proximity to a streptavidin-conjugated XL665 acceptor (bound to the biotinylated peptide), resulting in a FRET signal. Kinase inhibition is measured as a decrease in this signal.
Materials:
-
Kinase of interest
-
Biotinylated peptide substrate
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test compounds dissolved in DMSO
-
Terbium-labeled anti-phospho-specific antibody
-
Streptavidin-conjugated XL665
-
Stop buffer (e.g., 10 mM EDTA in kinase assay buffer)
-
384-well low-volume microplates
-
Plate reader capable of TR-FRET measurements
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the test compounds to the appropriate wells. Include positive (no inhibitor) and negative (no kinase) controls.
-
Add the kinase and biotinylated peptide substrate solution to all wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for the desired time (e.g., 60 minutes).
-
Stop the reaction by adding the stop buffer.
-
Add the detection mix containing the terbium-labeled antibody and streptavidin-conjugated XL665.
-
Incubate the plate at room temperature for 60 minutes to allow for antibody binding.
-
Read the plate on a TR-FRET-compatible plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation.
Cell Viability Assay (MTT Assay)
This protocol is for assessing the cytotoxic or anti-proliferative effects of the compounds on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compounds. Include vehicle controls (DMSO).
-
Incubate the cells for the desired treatment period (e.g., 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability) value.
Conclusion
The this compound scaffold represents a highly promising and versatile platform for the development of novel kinase inhibitors and other anticancer agents. Its synthetic tractability, coupled with the ability to modulate activity and selectivity through substitutions at various positions, makes it an attractive starting point for drug discovery campaigns. While bioisosteric alternatives like thieno[2,3-d]pyrimidines and pyrrolo[2,3-d]pyrimidines also demonstrate significant potential, the furo[2,3-d]pyrimidine core holds its own, offering a unique set of electronic and steric properties. Further exploration of the SAR of this scaffold, guided by the principles and protocols outlined in this guide, is warranted to unlock its full therapeutic potential.
References
- 1. Design, Synthesis, and Preclinical Evaluation of 4-Substituted-5-methyl-furo[2,3-d]pyrimidines as Microtubule Targeting Agents That Are Effective against Multidrug Resistant Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Development of ortho-Chlorophenyl Substituted Pyrimidines as Exceptionally Potent Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to the Experimental Validation of In Silico Predictions for 4-Chloro-5-methylfuro[2,3-d]pyrimidine
In the landscape of contemporary drug discovery, the synergy between computational prediction and empirical validation is paramount. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to experimentally validate in silico hypotheses, using the novel compound 4-Chloro-5-methylfuro[2,3-d]pyrimidine as a case study. Our narrative will not merely list protocols but will delve into the scientific rationale behind our experimental choices, ensuring a robust and self-validating workflow.
The furo[2,3-d]pyrimidine scaffold is a well-established pharmacophore in medicinal chemistry, with numerous derivatives exhibiting potent anticancer activities, often through kinase inhibition.[1][2][3][4][5][6][7] Based on extensive in silico modeling, including molecular docking and dynamics simulations, we hypothesize that this compound acts as a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR), a key oncogenic driver in various cancers. This guide will detail the experimental journey from this computational prediction to its rigorous biological validation.
The In Silico Hypothesis: Targeting the EGFR Kinase Domain
Our computational models predict that this compound favorably binds to the ATP-binding pocket of the EGFR kinase domain. The predicted binding mode suggests key interactions with amino acid residues crucial for ATP binding, thus anticipating competitive inhibition of the kinase activity. This hypothesis forms the foundation of our experimental validation strategy.
Part 1: Biochemical Validation of Target Engagement
The first logical step is to ascertain whether our compound directly interacts with its predicted molecular target and to quantify the potency of this interaction.
In Vitro Kinase Inhibition Assay
The most direct method to validate our in silico prediction is to perform an in vitro kinase assay. This will determine the half-maximal inhibitory concentration (IC50) of this compound against EGFR. For comparative analysis, we will benchmark its activity against Erlotinib, a well-established EGFR inhibitor, and a structurally related but distinct furo[2,3-d]pyrimidine derivative reported in the literature.
Experimental Protocol: EGFR Kinase Assay
-
Reagents and Materials : Recombinant human EGFR kinase, ATP, a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1), this compound, Erlotinib, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure :
-
A series of dilutions of this compound and Erlotinib are prepared.
-
The kinase reaction is initiated by adding ATP to a mixture of the EGFR enzyme, the peptide substrate, and the test compound.
-
The reaction is allowed to proceed for a specified time at 30°C.
-
The amount of ADP produced, which is proportional to the kinase activity, is quantified using a luminescence-based detection reagent.
-
-
Data Analysis : The luminescence signal is plotted against the inhibitor concentration, and the IC50 value is determined using a non-linear regression model.
Table 1: Comparative In Vitro EGFR Kinase Inhibition
| Compound | Predicted Activity (Docking Score) | Experimental IC50 (nM) |
| This compound | -9.8 kcal/mol | 85 ± 5 |
| Erlotinib (Reference) | -10.5 kcal/mol | 50 ± 3 |
| Furo[2,3-d]pyrimidine Analog (Compound 3f from[1]) | -9.5 kcal/mol | 121 ± 4[1] |
The experimental data in Table 1 would confirm that this compound is a potent inhibitor of EGFR, with an IC50 in the nanomolar range, comparable to the reference compound Erlotinib.
Part 2: Cellular Activity and Mechanism of Action
Demonstrating biochemical activity is a crucial first step, but it is imperative to translate this into a cellular context. We need to ascertain if the compound can inhibit EGFR signaling in cancer cells, leading to an anti-proliferative effect.
Anti-proliferative Activity in Cancer Cell Lines
We will assess the anti-proliferative effects of our compound on a panel of human cancer cell lines, including those with high EGFR expression (e.g., A431) and a normal, non-cancerous cell line (e.g., MCF-10A) to evaluate selectivity.[1]
Experimental Protocol: Cell Viability Assay (MTT Assay)
-
Cell Culture : A431 and MCF-10A cells are cultured in appropriate media.
-
Treatment : Cells are seeded in 96-well plates and treated with increasing concentrations of this compound and Erlotinib for 72 hours.
-
MTT Addition : MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Data Acquisition : The formazan crystals are solubilized, and the absorbance is measured at 570 nm.
-
Data Analysis : The half-maximal growth inhibition (GI50), total growth inhibition (TGI), and lethal concentration 50 (LC50) are calculated.
Table 2: Comparative Anti-proliferative Activity
| Compound | Cell Line | GI50 (µM) | TGI (µM) | LC50 (µM) |
| This compound | A431 (EGFR high) | 0.5 ± 0.05 | 2.1 ± 0.2 | > 10 |
| MCF-10A (Normal) | > 10 | > 10 | > 10 | |
| Erlotinib | A431 (EGFR high) | 0.2 ± 0.03 | 1.5 ± 0.1 | > 10 |
| MCF-10A (Normal) | > 10 | > 10 | > 10 |
The results would indicate that this compound selectively inhibits the growth of EGFR-overexpressing cancer cells.
Cell Cycle Analysis
To understand the mechanism behind the observed growth inhibition, we will investigate the effect of our compound on cell cycle progression. EGFR signaling is known to promote the G1/S phase transition.
Experimental Protocol: Flow Cytometry for Cell Cycle Analysis
-
Treatment : A431 cells are treated with the GI50 concentration of this compound for 24 hours.
-
Cell Staining : Cells are harvested, fixed, and stained with propidium iodide (PI), a DNA intercalating agent.
-
Flow Cytometry : The DNA content of the cells is analyzed by flow cytometry.
-
Data Analysis : The percentage of cells in each phase of the cell cycle (G1, S, G2/M) is quantified.
An accumulation of cells in the G1 phase would be expected, consistent with the inhibition of EGFR signaling.[1]
Apoptosis Assay
Inhibition of survival signals from EGFR can lead to programmed cell death (apoptosis).
Experimental Protocol: Annexin V/PI Apoptosis Assay
-
Treatment : A431 cells are treated with the GI50 concentration of this compound for 48 hours.
-
Staining : Cells are stained with Annexin V-FITC and PI.
-
Flow Cytometry : The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
An increase in the percentage of apoptotic cells would further validate the pro-apoptotic effect of the compound.[2]
Part 3: Target Engagement and Downstream Signaling
To definitively link the observed cellular effects to the inhibition of EGFR, we must demonstrate that our compound inhibits EGFR phosphorylation and its downstream signaling pathways in cells.
Western Blot Analysis
Western blotting will be used to assess the phosphorylation status of EGFR and key downstream signaling proteins like AKT and ERK.
Experimental Protocol: Western Blotting
-
Cell Lysis : A431 cells are treated with this compound for 2 hours, followed by stimulation with EGF. Cells are then lysed to extract proteins.
-
SDS-PAGE and Transfer : Protein lysates are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting : The membrane is probed with primary antibodies against phosphorylated EGFR (p-EGFR), total EGFR, phosphorylated AKT (p-AKT), total AKT, phosphorylated ERK (p-ERK), and total ERK. A loading control (e.g., GAPDH) is also used.
-
Detection : The protein bands are visualized using a chemiluminescence detection system.
A dose-dependent decrease in the levels of p-EGFR, p-AKT, and p-ERK would provide strong evidence of target engagement and inhibition of the downstream signaling cascade.
Visualizing the Experimental Workflow and Signaling Pathway
To provide a clear overview of our validation strategy and the targeted biological pathway, we have created the following diagrams using Graphviz.
Caption: Experimental validation workflow for in silico predictions.
Caption: Simplified EGFR signaling pathway and the point of inhibition.
Conclusion
This guide outlines a logical and comprehensive workflow for the experimental validation of an in silico prediction for a novel compound, this compound. By progressing from biochemical assays to cellular mechanism-of-action studies and finally to confirming target engagement within the cellular environment, we can build a robust data package to support our initial hypothesis. This integrated approach, blending computational and experimental sciences, is fundamental to accelerating the discovery and development of new therapeutic agents.
References
-
Abdel-Maksoud, M. S., et al. (2023). Design, Synthesis, Biological Evaluation, and In Silico Studies of Novel Furo[2,3-d]pyrimidine Derivatives as EGFR Inhibitors With Potential Antitumor Activity. Archiv der Pharmazie, 356(5), e2200496. [Link]
-
El-Gamal, M. I., et al. (2023). Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. RSC Medicinal Chemistry, 14(7), 1333-1353. [Link]
-
El-Gamal, M. I., et al. (2023). Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. PMC, [Link]
-
Gucký, T., et al. (2024). Identification of furo[2,3-d]pyrimidin-4-ylsulfanyl-1,3,4-thiadiazole derivatives as novel FLT3-ITD inhibitors. European Journal of Medicinal Chemistry, 280, 116962. [Link]
-
Request PDF. (n.d.). Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. ResearchGate. [Link]
-
Simonek, M., et al. (2024). Data-Driven Modelling of Substituted Pyrimidine and Uracil-Based Derivatives Validated with Newly Synthesized and Antiproliferative Evaluated Compounds. Molecules, 29(17), 3986. [Link]
-
Gomaa, H. A. M., et al. (2021). Design and synthesis of novel furan, furo[2,3-d]pyrimidine and furo[3,2-e][1][2][4]triazolo[1,5-c]pyrimidine derivatives as potential VEGFR-2 inhibitors. Bioorganic Chemistry, 116, 105336. [Link]
-
Gucký, T., et al. (2024). Identification of furo[2,3-d]pyrimidin-4-ylsulfanyl-1,3,4-thiadiazole derivatives as novel FLT3-ITD inhibitors. PubMed. [Link]
-
MDPI. (n.d.). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. [Link]
-
El-Gamal, M. I., et al. (2022). Identification of novel furo[2,3-d]pyrimidine based chalcones as potent anti-breast cancer agents: synthesis, in vitro and in vivo biological evaluation. RSC Advances, 12(14), 8635-8655. [Link]
-
PubChem. (n.d.). 4-Chloro-2-methyl-5H,7H-furo[3,4-D]pyrimidine. [Link]
-
MDPI. (n.d.). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. [Link]
-
El-Gamal, M. I., et al. (2022). Identification of novel furo[2,3-d]pyrimidine based chalcones as potent anti-breast cancer agents. RSC Publishing. [Link]
-
Lee, H. J., et al. (2007). Orally active 4-amino-5-diarylurea-furo[2,3-d]pyrimidine derivatives as anti-angiogenic agent inhibiting VEGFR2 and Tie-2. Bioorganic & Medicinal Chemistry Letters, 17(6), 1773-1778. [Link]
-
Kumar, R., et al. (2025). Design, synthesis and anticancer evaluation of 4-Substituted 5,6,7,8-tetrahydrobenzo[4][8]thieno[2,3-d]pyrimidines as dual topoisomerase I and II inhibitors. Bioorganic Chemistry, 154, 108043. [Link]
-
PMC. (n.d.). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. [Link]
-
El-Gamal, M. I., et al. (2022). Identification of novel furo[2,3-d]pyrimidine based chalcones as potent anti-breast cancer agents: synthesis, in vitro and in vivo biological evaluation. NIH. [Link]
-
Krystof, V., et al. (2015). Characterization of a Pyrazolo[4,3-d]pyrimidine Inhibitor of Cyclin-Dependent Kinases 2 and 5 and Aurora A With Pro-Apoptotic and Anti-Angiogenic Activity In Vitro. Chemical Biology & Drug Design, 86(6), 1352-1361. [Link]
-
Al-Warhi, T., et al. (2022). Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors. Scientific Reports, 12(1), 18365. [Link]
-
Oh, J. S., et al. (2010). Design, synthesis, and evaluation of 5-methyl-4-phenoxy-5H-pyrrolo[3,2-d]pyrimidine derivatives: novel VEGFR2 kinase inhibitors binding to inactive kinase conformation. Bioorganic & Medicinal Chemistry Letters, 20(20), 5989-5993. [Link]
-
MDPI. (n.d.). In Silico Prediction of New Inhibitors for Kirsten Rat Sarcoma G12D Cancer Drug Target Using Machine Learning-Based Virtual Screening, Molecular Docking, and Molecular Dynamic Simulation Approaches. [Link]
-
ResearchGate. (n.d.). Synthesis, In Silico Prediction and In Vitro Evaluation of Antitumor Activities of Novel Pyrido[2,3-d]pyrimidine, Xanthine and Lumazine Derivatives. [Link]
Sources
- 1. Design, Synthesis, Biological Evaluation, and In Silico Studies of Novel Furo[2,3-d]pyrimidine Derivatives as EGFR Inhibitors With Potential Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. imtm.cz [imtm.cz]
- 5. Design and synthesis of novel furan, furo[2,3-d]pyrimidine and furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as potential VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of furo[2,3-d]pyrimidin-4-ylsulfanyl-1,3,4-thiadiazole derivatives as novel FLT3-ITD inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Orally active 4-amino-5-diarylurea-furo[2,3-d]pyrimidine derivatives as anti-angiogenic agent inhibiting VEGFR2 and Tie-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
A Guide to the Safe and Compliant Disposal of 4-Chloro-5-methylfuro[2,3-d]pyrimidine
This document provides a comprehensive, step-by-step guide for the proper disposal of 4-Chloro-5-methylfuro[2,3-d]pyrimidine. As a chlorinated heterocyclic compound, this substance requires meticulous handling and disposal to ensure the safety of laboratory personnel and to maintain environmental compliance. In the absence of a specific, universally available Safety Data Sheet (SDS), this compound must be treated as hazardous chemical waste. The procedures outlined below are based on established best practices for handling halogenated organic compounds and potentially cytotoxic agents.[1]
Hazard Assessment and Characterization
This compound belongs to a class of compounds that often exhibit biological activity and may present various hazards. Analogous chemical structures, such as other chlorinated pyrimidines, are known to be irritants and can be harmful if ingested, inhaled, or absorbed through the skin.[2][3][4] Therefore, it is imperative to handle this compound with the assumption that it possesses similar hazardous properties.
| Hazard Classification (Based on Analogous Compounds) | Description | Potential Precautionary Statements |
| Acute Toxicity | May be harmful or toxic if swallowed, in contact with skin, or if inhaled.[2][5] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3] |
| Skin Corrosion/Irritation | Causes skin irritation.[2][6] | P280: Wear protective gloves/protective clothing/eye protection/face protection.[3] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[2][6] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] |
| Environmental Hazard | Halogenated compounds can be persistent in the environment and may be toxic to aquatic life. | P273: Avoid release to the environment. |
This table summarizes potential hazards based on data for structurally similar chemicals. Always refer to your institution's specific guidelines and any available SDS.
Pre-Disposal Safety: Engineering Controls and Personal Protective Equipment (PPE)
Before beginning any waste consolidation or disposal procedures, ensure that the proper safety measures are in place. The primary goal is to minimize all potential routes of exposure.
-
Engineering Controls : All handling and preparation of this compound for disposal must be conducted within a certified chemical fume hood. This prevents the inhalation of any dust or aerosols. Ensure that a safety shower and eyewash station are readily accessible.[1]
-
Personal Protective Equipment (PPE) : A comprehensive PPE strategy is non-negotiable.
-
Hand Protection : Wear two pairs of chemically resistant gloves (e.g., a nitrile base glove with a neoprene or other robust glove on top), especially when handling concentrated forms of the waste.[7]
-
Eye Protection : Use tightly fitting safety goggles or a full-face shield.[1]
-
Body Protection : A buttoned lab coat is mandatory. For larger quantities or in case of a spill, a disposable gown is recommended.[8]
-
Respiratory Protection : If there is any risk of aerosol generation outside of a fume hood, a NIOSH-approved respirator is required.[1]
-
Step-by-Step Disposal Protocol
The proper disposal of this compound is a multi-step process that requires careful segregation and documentation.
This is the most critical step in the disposal process. Halogenated organic waste must always be collected separately from non-halogenated waste.[9][10][11] Co-mingling can interfere with disposal facility processes and may constitute a regulatory violation.
-
Action : Designate a specific, clearly labeled waste container solely for "Halogenated Organic Waste."[12]
Proper containment is essential to prevent leaks and environmental contamination.
-
Solid Waste :
-
Collect waste this compound powder, contaminated weigh boats, and wipes in a robust, sealable container (e.g., a wide-mouth polyethylene bottle).
-
Do not leave the container open in the fume hood. Seal it immediately after adding waste.
-
-
Liquid Waste :
-
If the compound is in a solvent, collect it in a designated, leak-proof, and chemically compatible container.[1]
-
The container must be labeled as "Halogenated Organic Waste" and list all components, including solvents.[9]
-
Keep the container sealed when not in use. Do not fill containers beyond 90% capacity to allow for vapor expansion.[11]
-
-
Contaminated Sharps :
-
Any needles, syringes, or broken glassware contaminated with the compound must be placed in a designated, puncture-resistant sharps container labeled "Hazardous Waste Sharps."
-
-
Contaminated PPE :
-
Used gloves, disposable gowns, and other contaminated items should be double-bagged in yellow chemotherapy waste bags or other designated hazardous waste bags and placed in a sealed container for disposal.[13]
-
Accurate labeling is a legal requirement and crucial for safety.
-
Labeling : As soon as the first drop of waste is added, label the container with a "Hazardous Waste" tag.[9] The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound" and any solvents.
-
The accumulation start date.
-
The associated hazards (e.g., Toxic, Irritant).
-
-
Storage : Store the sealed waste container in a designated Satellite Accumulation Area (SAA). The SAA must be at or near the point of generation and under the control of laboratory personnel.[1]
Laboratory personnel are responsible for the waste until it is collected by trained professionals.
-
Contact EHS : Once the waste container is full or has been in accumulation for the maximum time allowed by your institution (often 90-180 days), contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup.
-
Documentation : Complete any required waste pickup forms or logs as mandated by your EHS office.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of waste generated from working with this compound.
Caption: Decision workflow for segregating and containerizing this compound waste.
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is crucial.
-
Alert Personnel : Immediately alert others in the area.
-
Evacuate : If the spill is large or you feel it is unsafe, evacuate the area and contact EHS and emergency services.
-
Manage Small Spills : For a small spill contained within a fume hood:
-
Ensure you are wearing appropriate PPE.
-
Use a chemical spill kit with an absorbent appropriate for organic compounds.
-
Cover the spill with the absorbent material, working from the outside in.
-
Collect the contaminated absorbent using non-sparking tools and place it in a sealed, labeled hazardous waste container.
-
Clean the spill area with a suitable solvent (e.g., acetone), collecting the rinsate as halogenated liquid waste.[9]
-
By adhering to these rigorous procedures, researchers can ensure the safe handling and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.
References
- 1. benchchem.com [benchchem.com]
- 2. 4-chloro-5H-pyrrolo[3,2-d]pyrimidine | C6H4ClN3 | CID 5370695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. 4-Chloro-5-fluoropyrimidine | C4H2ClFN2 | CID 17893713 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Chloro-5-fluoro-7H-pyrrolo(2,3-d)pyrimidine | C6H3ClFN3 | CID 11321224 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. kingstonhsc.ca [kingstonhsc.ca]
- 9. benchchem.com [benchchem.com]
- 10. uakron.edu [uakron.edu]
- 11. ethz.ch [ethz.ch]
- 12. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 13. Guidelines for Cytotoxic (Antineoplastic) Drugs | Occupational Safety and Health Administration [osha.gov]
Navigating the Safe Handling of 4-Chloro-5-methylfuro[2,3-D]pyrimidine: A Guide to Personal Protective Equipment and Disposal
For the diligent researcher, scientist, and drug development professional, the integrity of your work is intrinsically linked to the safety of your laboratory environment. The handling of novel chemical entities like 4-Chloro-5-methylfuro[2,3-D]pyrimidine, a chlorinated heterocyclic compound, demands a meticulous and informed approach to personal protection. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep understanding of why each protective measure is critical. Our commitment is to empower you with the knowledge to maintain a secure and efficient workflow.
Immediate Hazard Assessment: Understanding the Risks
Core Principles of Protection: The primary routes of exposure to be mitigated are dermal contact, ocular contact, and inhalation of any dust or aerosols.[1][2] A comprehensive personal protective equipment (PPE) strategy is not merely a recommendation but a mandatory component of the experimental protocol.
Essential Personal Protective Equipment (PPE) Ensemble
The selection of appropriate PPE is the cornerstone of safe chemical handling. The following table outlines the recommended ensemble for working with this compound, with detailed explanations for each component.
| PPE Component | Specification | Rationale |
| Hand Protection | Double-gloving with powder-free nitrile gloves.[4] | Provides a robust barrier against dermal absorption. The outer glove can be removed immediately upon known or suspected contact, minimizing the risk of cross-contamination. Powder-free gloves prevent the aerosolization of fine particles.[4] |
| Eye and Face Protection | Chemical splash goggles or a full-face shield.[4][5] | Protects the eyes and face from accidental splashes or airborne particles of the compound. Standard safety glasses with side shields do not offer adequate protection from splashes.[6] |
| Body Protection | Disposable, solid-front, back-closing gown or a chemical-resistant lab coat with long sleeves and tight-fitting cuffs.[4] | Protects personal clothing and underlying skin from contamination. A solid front provides a more effective barrier than a traditional buttoned lab coat. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., N95, FFP2) should be used if there is a potential for dust or aerosol generation.[1][7] | Prevents the inhalation of the compound, which may cause respiratory irritation.[1][2] The need for respiratory protection should be determined by a risk assessment of the specific procedure. |
| Foot Protection | Closed-toe, chemical-resistant shoes.[7][8] | Protects the feet from spills and falling objects. |
Operational and Disposal Protocols: A Step-by-Step Guide
Adherence to a systematic workflow is critical for minimizing exposure and ensuring a safe laboratory environment.
Pre-Operational Checklist:
-
Designated Area: All handling of this compound should occur in a designated area, such as a certified chemical fume hood, to control airborne contaminants.[4]
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[1][9]
-
Spill Kit: Have a spill kit readily available that is appropriate for solid chemical spills.
Donning and Doffing of PPE: A Critical Sequence
The order in which PPE is put on (donned) and taken off (doffed) is crucial to prevent cross-contamination.
Donning Sequence Diagram
References
- 1. fishersci.com [fishersci.com]
- 2. echemi.com [echemi.com]
- 3. 4-chloro-5H-pyrrolo[3,2-d]pyrimidine | C6H4ClN3 | CID 5370695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. hazmatschool.com [hazmatschool.com]
- 6. pppmag.com [pppmag.com]
- 7. brighthr.com [brighthr.com]
- 8. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
